molecular formula C16H11NO B1452048 2-Phenylquinoline-7-carbaldehyde CAS No. 867162-43-4

2-Phenylquinoline-7-carbaldehyde

Número de catálogo: B1452048
Número CAS: 867162-43-4
Peso molecular: 233.26 g/mol
Clave InChI: GRFNOZJZUIOWTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenylquinoline-7-carbaldehyde (CAS 867162-43-4) is a high-purity chemical compound with a molecular formula of C16H11NO and a molecular weight of 233.26 g/mol. This molecule, characterized by its quinoline scaffold substituted with a phenyl group at the 2-position and a reactive formyl group at the 7-position, serves as a valuable synthetic intermediate in various research fields. The carbaldehyde functional group provides a versatile handle for diverse chemical transformations, enabling researchers to synthesize more complex molecular architectures. In organic and medicinal chemistry, this compound acts as a key precursor for the synthesis of novel quinoline hybrids and derivatives with potential biological activities. Quinoline-based scaffolds are recognized for their wide array of pharmacological properties, and the introduction of a formyl group allows for further structural modification to explore structure-activity relationships. Its reactivity enables participation in condensation reactions, such as the formation of hydrazones, and serves as a substrate for Wittig-type reactions and reductive amination. Beyond medicinal chemistry, the extended π-conjugated system of the 2-phenylquinoline core suggests potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a building block for functional organic materials. A common synthetic route to this compound involves the oxidation of 7-methyl-2-phenylquinoline. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenylquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNOZJZUIOWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676463
Record name 2-Phenylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867162-43-4
Record name 2-Phenylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a viable synthetic pathway for 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in a two-step sequence, commencing with the construction of the quinoline core via the Doebner-von Miller reaction, followed by the introduction of the carbaldehyde functionality at the 7-position through a lithium-halogen exchange and formylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

I. Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step route, starting from commercially available 3-bromoaniline.

  • Step 1: Doebner-von Miller Reaction. Synthesis of the intermediate, 7-bromo-2-phenylquinoline, through the acid-catalyzed condensation of 3-bromoaniline with cinnamaldehyde.

  • Step 2: Formylation via Lithium-Halogen Exchange. Conversion of 7-bromo-2-phenylquinoline to the final product, this compound, by treatment with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Formylation 3-Bromoaniline 3-Bromoaniline 7-Bromo-2-phenylquinoline 7-Bromo-2-phenylquinoline 3-Bromoaniline->7-Bromo-2-phenylquinoline  H+, Oxidant   Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->7-Bromo-2-phenylquinoline This compound This compound 7-Bromo-2-phenylquinoline->this compound  1. n-BuLi, THF, -78 °C  2. DMF  3. H3O+  

Diagram 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-phenylquinoline

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this proposed synthesis, 3-bromoaniline reacts with cinnamaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 7-bromo-2-phenylquinoline.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1 equivalent).

  • Addition of Reagents: To the flask, add a suitable solvent (e.g., ethanol) and a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.[1]

  • Introduction of Cinnamaldehyde: Slowly add cinnamaldehyde (1.1 equivalents) to the stirred mixture.

  • Oxidizing Agent: An oxidizing agent is typically required for the final aromatization step. This can be the anil itself (acting as a hydrogen acceptor) or an added oxidant like arsenic pentoxide, nitrobenzene, or iron(III) chloride.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) until the solution is alkaline.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Quantitative Data:

ParameterValue/Condition
Reactants 3-Bromoaniline, Cinnamaldehyde
Catalyst Concentrated HCl or H₂SO₄
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 4-12 hours (monitor by TLC)
Typical Yield 60-80% (yields can vary based on specific conditions)
Step 2: Synthesis of this compound

The conversion of the 7-bromo substituent to a carbaldehyde is achieved through a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).[3][4] This reaction must be carried out under anhydrous and inert conditions.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve 7-bromo-2-phenylquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, typically as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the aryllithium intermediate may be indicated by a color change. Stir the mixture at this temperature for 1-2 hours.[3]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for another 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data:

ParameterValue/Condition
Reactant 7-Bromo-2-phenylquinoline
Reagents n-Butyllithium, N,N-Dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to room temperature
Reaction Time 3-5 hours
Typical Yield 70-90% (yields can vary based on substrate and purity)

III. Logical Workflow for Experimental Execution

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Formylation reagents Procure & Purify Reagents & Solvents s1_setup Reaction Setup: 3-Bromoaniline, Solvent, Acid reagents->s1_setup glassware Dry Glassware glassware->s1_setup s1_addition Add Cinnamaldehyde & Oxidant s1_setup->s1_addition s1_reflux Reflux & Monitor (TLC) s1_addition->s1_reflux s1_workup Work-up & Neutralization s1_reflux->s1_workup s1_purify Purification: Recrystallization/Chromatography s1_workup->s1_purify s1_char Characterize Intermediate: NMR, MS s1_purify->s1_char s2_setup Reaction Setup (Anhydrous): 7-Bromo-2-phenylquinoline in THF s1_char->s2_setup s2_cool Cool to -78 °C s2_setup->s2_cool s2_lithiate Add n-BuLi s2_cool->s2_lithiate s2_formylate Add DMF s2_lithiate->s2_formylate s2_warm Warm to RT s2_formylate->s2_warm s2_workup Work-up & Extraction s2_warm->s2_workup s2_purify Purification: Column Chromatography s2_workup->s2_purify s2_char Characterize Final Product: NMR, IR, MS, Purity (HPLC) s2_purify->s2_char

Diagram 2: Experimental workflow for the synthesis of this compound.

IV. Conclusion

The presented two-step synthetic pathway offers a robust and efficient route to this compound. The Doebner-von Miller reaction provides a reliable method for constructing the core heterocyclic structure with the necessary functional handle at the 7-position. The subsequent lithium-halogen exchange and formylation is a high-yielding transformation to install the desired carbaldehyde group. Careful control of reaction conditions, particularly the anhydrous and inert atmosphere required for the organolithium chemistry, is crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers to synthesize this valuable compound for further investigation in drug discovery and materials science applications.

References

An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Phenylquinoline-7-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates available data and provides context based on closely related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are calculated predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₁₆H₁₁NO[1]
Molecular Weight 233.27 g/mol [1]
Exact Mass 233.084064[1]
CAS Number 867162-43-4[1]
Polar Surface Area (PSA) 29.96 Ų[1]
LogP (calculated) 3.71[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Characterization

A potential synthetic workflow is outlined in the diagram below.

G cluster_synthesis Proposed Synthesis of this compound Start Starting Materials (e.g., Substituted Aniline and Cinnamaldehyde derivative) Reaction Quinoline Ring Formation (e.g., Doebner-von Miller Reaction) Start->Reaction Acid catalyst Intermediate 2-Phenylquinoline Reaction->Intermediate Formylation Formylation Reaction (e.g., Vilsmeier-Haack or Duff Reaction) Intermediate->Formylation Formylating agent (e.g., POCl₃, DMF) Product This compound Formylation->Product

A potential synthetic route to this compound.
Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for a related Suzuki coupling to form a 2-phenylquinoline derivative is described for 7-methoxy-2-phenylquinoline-3-carbaldehyde[5]. This can serve as a template for a potential synthesis strategy.

General Suzuki Coupling Protocol (Adapted): A mixture of 7-chloro-2-phenylquinoline (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., DME) is stirred under an inert atmosphere (e.g., nitrogen). A palladium catalyst (e.g., Palladium acetate, 0.01 equivalents), a base (e.g., aqueous K₂CO₃), and a phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents) are added. The mixture is then heated to reflux for several hours. After completion, the reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and filtered. The organic layer is washed, dried, and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.

Spectroscopic Characterization

Specific spectral data for this compound are not available. However, the expected spectral characteristics can be inferred from data on 2-phenylquinoline and other related substituted quinolines[6][7].

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting patterns.

  • ¹³C NMR: The spectrum will show a number of signals in the aromatic region (approximately 120-160 ppm). The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for C=O stretching of the aldehyde (around 1700 cm⁻¹), C=N stretching of the quinoline ring, and C-H stretching and bending vibrations for the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 233.27).

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been specifically reported, the 2-phenylquinoline scaffold is a well-known pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties[8][9][10][11][12].

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases (HDACs), showing potential as anticancer agents[13]. The proposed mechanism of action for some anticancer quinoline derivatives involves the induction of apoptosis. A simplified diagram of a potential apoptotic pathway that could be influenced by such compounds is presented below. It is crucial to note that this is a generalized pathway and has not been experimentally verified for this compound.

G Compound 2-Phenylquinoline Derivative Target Cellular Target (e.g., HDAC) Compound->Target Caspase_Activation Caspase Activation Target->Caspase_Activation Downstream Signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis

A generalized apoptotic pathway potentially modulated by 2-phenylquinoline derivatives.

Furthermore, some quinoline-carbaldehyde derivatives have shown promise as inhibitors of parasitic enzymes, indicating a potential for development as anti-parasitic agents.

Conclusion

This compound is a molecule of interest due to the established biological significance of the 2-phenylquinoline scaffold. While specific experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding based on available information and data from closely related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug discovery.

References

A Technical Guide to the Spectral Analysis of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO[1]. Its structure, featuring a quinoline core, a phenyl substituent, and an aldehyde functional group, makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth summary of its predicted spectral data and the methodologies for their experimental verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with related compounds such as 2-phenylquinoline and various aromatic aldehydes[3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~10.1 s 1H Aldehyde proton (-CHO)
~8.2-8.5 m 3H Aromatic protons (quinoline ring)
~7.8-8.1 m 3H Aromatic protons (quinoline and phenyl rings)

| ~7.4-7.6 | m | 4H | Aromatic protons (phenyl ring) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~192 Aldehyde Carbonyl (C=O)
~158 C2 (quinoline)
~148 C8a (quinoline)
~139 C1' (phenyl)
~136 C4 (quinoline)
~130 C4a (quinoline)
~129.5 C3', C5' (phenyl)
~129 C2', C6' (phenyl)
~128 C4' (phenyl)
~127.5 C5 (quinoline)
~127 C6 (quinoline)
~126 C8 (quinoline)
~125 C7 (quinoline)

| ~119 | C3 (quinoline) |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2850, ~2750 Medium, Weak Aldehyde C-H stretch (Fermi doublet)[3][6][7]
~1705 Strong Aldehyde C=O stretch (conjugated)[3][6]
~1600, ~1500, ~1450 Medium-Strong Aromatic C=C ring stretching

| ~890, ~830, ~770 | Strong | C-H out-of-plane bending (aromatic substitution) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment
233 High [M]⁺ (Molecular Ion)
232 High [M-H]⁺
204 Medium [M-CHO]⁺
176 Medium [M-CHO-HCN]⁺ or [C₁₄H₈]⁺
128 Low [Quinoline]⁺ fragment
102 Medium [C₈H₆]⁺ fragment after loss of HCN from quinoline moiety[8][9]

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans compared to the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information about the molecule. The loss of stable neutral molecules (e.g., CO, H₂O, HCN) is common[8][10].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a novel organic compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Documentation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample data_analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) nmr->data_analysis Raw Data ir->data_analysis Raw Data ms->data_analysis Raw Data structure_elucidation Structure Confirmation data_analysis->structure_elucidation Interpreted Data report Technical Report Generation structure_elucidation->report Final Structure & Data

Caption: A flowchart of the general workflow for the synthesis, purification, spectral analysis, and structural confirmation of an organic compound.

References

A Technical Guide to the Solubility of 2-Phenylquinoline-7-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a summary of inferred qualitative solubility in common organic solvents based on synthetic and purification methodologies for structurally related compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is presented, offering a practical framework for researchers to generate precise data. This guide is intended to support research and development activities where this compound is a compound of interest.

Introduction

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest due to their presence in numerous bioactive compounds and natural products, exhibiting a wide range of biological activities, including antibacterial and anti-inflammatory properties.[1] The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug formulation, reaction kinetics, and purification processes.[2]

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. This guide aims to bridge this knowledge gap by providing inferred qualitative solubility information and a standardized experimental protocol for its quantitative determination.

Qualitative Solubility Analysis

While direct quantitative data is unavailable, the solubility of this compound in various organic solvents can be inferred from the solvents used in the synthesis and purification of analogous compounds. For instance, the purification of 7-methoxy-2-phenylquinoline-3-carbaldehyde via column chromatography utilizes an ethyl acetate/hexane mixture, and single crystals are grown from the same solvent system.[3] This indicates good solubility in ethyl acetate and at least partial solubility in hexane. Similarly, syntheses of other 2-phenylquinoline derivatives employ solvents such as 1,2-dimethoxyethane (DME), ethanol, and N,N-dimethylformamide (DMF), suggesting that this compound is likely soluble in these polar aprotic and protic solvents.[4][5]

The following table summarizes the inferred qualitative solubility of this compound.

SolventSolvent TypeInferred SolubilityRationale / Context
Ethyl AcetatePolar aproticSolubleUsed as a mobile phase component for chromatography and as a crystallization solvent for a similar compound.[3]
HexaneNon-polarSparingly SolubleUsed as a co-solvent in chromatography and crystallization, suggesting limited solubility.[3]
TolueneNon-polarLikely SolubleA related compound, Quinoline-7-carbaldehyde, is reported to be soluble in Toluene.
EthanolPolar proticLikely SolubleCommonly used as a reaction solvent for the synthesis of quinoline derivatives.[6]
Dichloromethane (DCM)Polar aproticLikely SolubleFrequently used as a solvent for reactions involving 2-phenylquinoline derivatives.[7]
N,N-Dimethylformamide (DMF)Polar aproticLikely SolubleUsed as a solvent for the synthesis of quinoline derivatives, with studies showing solubility of similar compounds increases with temperature in DMF.[2][5]
Dimethyl sulfoxide (DMSO)Polar aproticLikely SolubleA common solvent for studying the solubility of quinazoline derivatives, which are structurally related.[2]
WaterPolar proticSparingly SolubleWhile some sources indicate general quinoline derivatives are only slightly soluble in cold water, specific data for this compound is lacking.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance (readable to at least 0.1 mg)

  • Vacuum oven or desiccator

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[2]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2 mL) of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove all undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution plus the vial.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 318.15 K / 45 °C) until the solvent has completely evaporated and the mass of the dried solute is constant.[2]

    • Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units. For example, in grams per liter (g/L):

      • Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Mixture (Excess Solute + Solvent) B Equilibration (Constant Temperature Shaking) A->B Add to Shaker C Settling of Excess Solid B->C 24-72 hours D Sample Collection & Filtration (Pre-weighed vial) C->D Collect Supernatant E Weigh Filtered Solution D->E F Solvent Evaporation (Vacuum Oven) E->F G Weigh Dried Solute F->G Until Constant Mass H Calculate Solubility G->H

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers, scientists, and professionals in drug development. While quantitative data is not currently published, qualitative inferences based on the synthesis and purification of similar compounds suggest solubility in common polar aprotic and some non-polar organic solvents. The detailed experimental protocol and workflow diagram presented here offer a robust methodology for researchers to determine the precise solubility of this compound, thereby facilitating its use in further research and development applications.

References

Theoretical Studies on 2-Phenylquinoline-7-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established computational methods and experimental data from closely related analogues, this document outlines its synthesis, spectroscopic characterization, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of novel quinoline derivatives.

Molecular Structure and Computational Analysis

The molecular structure of this compound consists of a quinoline core substituted with a phenyl group at the 2-position and a carbaldehyde (formyl) group at the 7-position. Its chemical formula is C₁₆H₁₁NO, and it has a molecular weight of 233.27 g/mol .

Theoretical investigations into the geometry and electronic properties of this molecule can be robustly performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method.

Geometric Optimization

The three-dimensional structure of this compound can be optimized using DFT calculations, commonly with the B3LYP functional and a 6-311G(d,p) basis set, a methodology that has been successfully applied to the parent 2-phenylquinoline molecule. This process determines the most stable conformation of the molecule by finding the minimum energy state. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. For closely related molecules like phenyl quinoline-2-carboxylate, DFT calculations have been used to determine the dihedral angle between the quinoline and phenyl rings. It is anticipated that in this compound, the phenyl and quinoline rings will also be non-coplanar.

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterPredicted Value
Bond Lengths (Å)
C=O (aldehyde)~1.21
C-C (quinoline-aldehyde)~1.48
C-C (quinoline-phenyl)~1.49
C-N (quinoline)~1.32 - 1.38
Bond Angles (°) **
O=C-H (aldehyde)~124
C-C-C (within rings)~118 - 122
Dihedral Angle (°) **
Phenyl ring vs. Quinoline ring~40 - 55

Note: These values are estimations based on published data for similar structures and should be confirmed by specific calculations for the title compound.

Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

1.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be correlated with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. For quinoline-2-carbaldehyde derivatives, characteristic vibrational modes include the C=O stretching of the aldehyde group, which is expected to be a strong band in the IR spectrum. The C=N stretching of the quinoline ring and various C-H bending and stretching modes of the aromatic rings are also key features.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aldehyde (-CHO)C=O Stretch~1680 - 1700
Quinoline RingC=N Stretch~1580 - 1620
Aromatic RingsC-H Stretch~3000 - 3100
Aromatic RingsC=C Stretch~1400 - 1600

1.2.2. NMR Spectroscopy

Gauge-Including Atomic Orbital (GIAO) is a common method for calculating nuclear magnetic resonance (NMR) chemical shifts. The ¹H and ¹³C NMR spectra of this compound can be predicted. The aldehyde proton is expected to appear as a singlet at a high chemical shift (around 10 ppm) in the ¹H NMR spectrum. Aromatic protons will resonate in the 7-9 ppm region. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be highly deshielded, appearing at approximately 190 ppm. Experimental ¹H and ¹³C NMR data for the parent 2-phenylquinoline are available for comparison.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

NucleusPositionPredicted Chemical Shift (ppm)
¹HAldehyde (-CHO)~9.8 - 10.5
¹HAromatic (Quinoline & Phenyl)~7.0 - 9.0
¹³CCarbonyl (C=O)~190 - 195
¹³CAromatic (Quinoline & Phenyl)~120 - 160

1.2.3. Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. This analysis provides insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima (λ_max) can be compared with experimental spectra recorded in different solvents to understand the electronic properties of this compound.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not widely published, a plausible synthetic route can be devised based on established reactions for similar quinoline derivatives. A highly effective method would be a Suzuki-Miyaura cross-coupling reaction, analogous to the synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

  • Starting Materials: 2-Chloro-7-quinolinecarbaldehyde and Phenylboronic acid.

  • Catalyst: Palladium acetate (Pd(OAc)₂).

  • Ligand: Triphenylphosphine (PPh₃).

  • Base: Aqueous potassium carbonate (K₂CO₃).

  • Solvent: 1,2-Dimethoxyethane (DME).

Procedure:

  • To a reaction vessel, add 2-chloro-7-quinolinecarbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and DME (4 mL).

  • Stir the mixture under a nitrogen atmosphere.

  • Add palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of potassium carbonate (3 mmol in 3.75 mL of H₂O).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite.

  • Separate the organic layer, wash with water and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst 2_Chloro_7_quinolinecarbaldehyde 2-Chloro-7-quinolinecarbaldehyde Reaction_Mixture Reaction Mixture 2_Chloro_7_quinolinecarbaldehyde->Reaction_Mixture Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction_Mixture Base aq. K₂CO₃ Base->Reaction_Mixture Solvent DME Solvent->Reaction_Mixture Reflux Reflux (2-4h) Reaction_Mixture->Reflux Workup Aqueous Workup (EtOAc, H₂O, NaHCO₃) Reflux->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₆H₁₁NO) by determining the accurate mass of the molecular ion. The NIST WebBook provides the mass spectrum for the parent compound, 2-phenylquinoline, which can serve as a reference for fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The obtained chemical shifts and coupling constants should be compared with the theoretically predicted values.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum should be recorded to identify the characteristic vibrational frequencies of the functional groups, particularly the strong C=O stretching band of the aldehyde. The NIST WebBook has a reference IR spectrum for 2-phenylquinoline.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum should be measured in a solvent like ethanol or acetonitrile to determine the electronic transition wavelengths (λ_max) and compare them with the TD-DFT calculations.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-phenylquinoline have been reported to exhibit a range of biological activities, including antiviral and anticancer properties. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents. Some of these compounds have shown inhibitory activity against SARS-CoV-2. A potential mechanism of action for these compounds is the inhibition of viral enzymes that are crucial for replication, such as the SARS-CoV-2 helicase (nsp13).

Signaling_Pathway cluster_virus Coronavirus Replication Cycle Viral_Entry Viral Entry & Uncoating Translation Translation of Viral Polyproteins Viral_Entry->Translation Proteolysis Polyprotein Proteolysis Translation->Proteolysis Replication_Complex Formation of Replication-Transcription Complex (RTC) Proteolysis->Replication_Complex Helicase nsp13 Helicase: RNA Unwinding Replication_Complex->Helicase RNA_Synthesis Viral RNA Synthesis Helicase->RNA_Synthesis Assembly_Release Virion Assembly & Release RNA_Synthesis->Assembly_Release Molecule This compound Molecule->Helicase Inhibition

Caption: Hypothetical antiviral mechanism of this compound.

Anticancer Activity

The quinoline scaffold is a well-known pharmacophore in the design of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. For instance, some 2-phenylquinazoline derivatives, which are structurally related to 2-phenylquinolines, have been shown to inhibit tubulin polymerization and induce mitochondria-mediated apoptosis. The diagram below illustrates a generalized pathway that could be targeted by quinoline-based anticancer agents.

Anticancer_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Bcl2_Family Bcl-2 Family Proteins (Anti-apoptotic) Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Molecule This compound Molecule->Microtubule_Dynamics Inhibition of Polymerization Molecule->Bcl2_Family Inhibition

Caption: Potential anticancer mechanisms of this compound.

Conclusion

This compound represents a promising molecular scaffold for further investigation in the field of drug discovery. This technical guide has provided a comprehensive theoretical framework for its study, including predictions of its structural and spectroscopic properties based on robust computational methods. Furthermore, a detailed experimental protocol for its synthesis has been outlined, and its potential biological activities have been contextualized within relevant signaling pathways. The information compiled here serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related quinoline derivatives. Future experimental work is warranted to validate these theoretical findings and to fully elucidate the pharmacological profile of this compound.

2-Phenylquinoline-7-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₁₆H₁₁NO
Molecular Weight 233.27 g/mol
Exact Mass 233.084 g/mol
CAS Number 867162-43-4

Hypothetical Synthesis Protocol

While specific experimental procedures for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chloroquinoline-7-carbaldehyde and phenylboronic acid.

Materials:

  • 2-Chloroquinoline-7-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoline-7-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and degassed water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 2-Chloroquinoline-7-carbaldehyde Phenylboronic Acid Coupling_Reaction Suzuki-Miyaura Coupling Reactants->Coupling_Reaction Catalyst_System Catalyst System: Pd(OAc)₂ Triphenylphosphine K₂CO₃ (Base) Catalyst_System->Coupling_Reaction Reaction_Conditions Reaction Conditions: DME/Water Solvent Reflux (85-90 °C) Inert Atmosphere Reaction_Conditions->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Commercial Availability of 2-Phenylquinoline-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability and potential synthetic pathways for 2-Phenylquinoline-7-carbaldehyde (CAS No. 867162-43-4), a heterocyclic compound of interest in medicinal chemistry and materials science.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The table below summarizes the currently available information from various vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing, purity, and availability information.

SupplierProduct/Catalog NumberPurityAvailable QuantitiesNotes
Career Henan Chemical Co.CAS NO.867162-43-485.0-99.8%2 kg to 150 kg/week Offered as an intermediate for further synthesis.[1]
SINFOOA137526Not specifiedNot specifiedListed under their lab chemicals portfolio.[2]
DochemicalCAS 867162-43-4Not specified100 kg/quarter Specializes in fine chemicals for pharmaceutical and agrochemical applications.[3][4]
Struchem Co Ltd.CAS 867162-43-4Not specifiedMilligrams to multi-kilogramsOffers custom synthesis and manufacturing services.[3][4]
Amadis Chemical Co., Ltd.CAS 867162-43-4Not specifiedNot specifiedFocuses on R&D of pharmaceutical intermediates.[3][4]
CymitQuimicaIN-DA004T2C98%100mg, 250mg, 1g, 5gAvailable for laboratory use with specified pricing for smaller quantities.[5]

Synthesis of 2-Phenylquinoline Derivatives: Experimental Protocols

Pfitzinger Reaction for the Synthesis of the 2-Phenylquinoline Core

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. This can be a key step in a multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid [6][7][8]

  • Reactants: Isatin and acetophenone.

  • Reagents and Solvents: 33% Potassium Hydroxide (KOH) solution, ethanol, 3 M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve isatin (3.4 mmol) in 10 ml of 33% KOH solution.

    • Slowly add a solution of acetophenone (3.74 mmol) in 20 ml of ethanol to the isatin solution.

    • Reflux the reaction mixture at 85°C for 8 hours.

    • Remove the solvent by rotary evaporation.

    • Add 100 ml of water to the residue.

    • Adjust the pH of the solution to 5-6 using 10 ml of 3 M HCl.

    • The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

This carboxylic acid can then be subjected to further reactions to introduce the aldehyde group at the 7-position, likely involving nitration, reduction to the amine, diazotization, and a Sandmeyer-type reaction to introduce a group that can be converted to an aldehyde.

Suzuki Cross-Coupling for the Arylation of the Quinoline Ring

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing 2-phenylquinoline derivatives, it can be used to introduce the phenyl group at the 2-position of a pre-functionalized quinoline.

Experimental Protocol: Synthesis of 7-Methoxy-2-phenylquinoline-3-carbaldehyde [9]

  • Reactants: 2-chloro-7-methoxyquinoline-3-carbaldehyde and phenylboronic acid.

  • Reagents and Solvents: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), aqueous potassium carbonate (K₂CO₃), 1,2-dimethoxyethane (DME), ethyl acetate (EtOAc).

  • Procedure:

    • A mixture of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) and phenylboronic acid (1.2 mmol) in 4 ml of DME is stirred under a nitrogen atmosphere.

    • Palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of K₂CO₃ (3 mmol in 3.75 ml of H₂O) are added to the mixture.

    • The reaction mixture is refluxed for 2 hours.

    • After cooling to room temperature, the mixture is diluted with EtOAc and filtered through a pad of celite.

    • The organic layers are collected, washed with water and saturated aqueous NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under vacuum.

    • The crude product is purified by column chromatography on silica gel.

This protocol demonstrates the feasibility of a Suzuki coupling to form the 2-phenylquinoline scaffold. A similar approach could be envisioned starting with a 7-substituted-2-chloroquinoline to synthesize this compound.

Proposed Synthetic Workflow

Based on the available literature for related compounds, a plausible synthetic route to this compound could involve a Suzuki coupling reaction. The following diagram illustrates a potential experimental workflow.

G Proposed Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_conversion Functional Group Transformation cluster_product Final Product 7-Bromo-2-chloroquinoline 7-Bromo-2-chloroquinoline Suzuki Reaction Suzuki Coupling (Pd Catalyst, Base) 7-Bromo-2-chloroquinoline->Suzuki Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Reaction 7-Bromo-2-phenylquinoline 7-Bromo-2-phenylquinoline Suzuki Reaction->7-Bromo-2-phenylquinoline Formylation Formylation (e.g., BuLi, DMF) 7-Bromo-2-phenylquinoline->Formylation This compound This compound Formylation->this compound

Caption: A potential synthetic route to this compound.

This proposed pathway highlights a logical sequence of reactions that a skilled synthetic chemist could develop to obtain the target molecule. The initial Suzuki coupling would form the 2-phenylquinoline core, followed by a formylation step to introduce the aldehyde group at the 7-position. The specific conditions for the formylation step would require experimental optimization.

References

safety and handling of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). A formal risk assessment should be conducted by qualified personnel before handling this chemical. The safety and handling information presented here is extrapolated from data on structurally similar compounds due to the limited availability of a specific SDS for this compound.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 867162-43-4[1]
Molecular Formula C₁₆H₁₁NO[1]
Molecular Weight 233.27 g/mol [1]
Chemical Structure (A specific structural diagram was not available in the search results)

Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds such as 2-phenylquinoline and other quinoline carboxaldehydes, this compound should be handled as a hazardous substance. The following GHS classifications are anticipated:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Acute Toxicity (Oral, Dermal, Inhalation)-Harmful if swallowed, in contact with skin, or if inhaled (based on 2-phenylquinoline-4-carboxylic acid)[3]

GHS Pictograms (Anticipated):

alt text

Signal Word: Warning[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for the parent compound, 2-phenylquinoline, for reference.

PropertyValue (for 2-phenylquinoline)
Melting Point 84-85 °C[4]
Boiling Point Not available
Solubility Soluble in water (based on 2-phenylquinoline-4-carboxylic acid)[3]
Appearance Expected to be a solid
LogP 3.71430 (for this compound)[1]

Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Keep container tightly closed.[3]

  • Store locked up.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[3][8]

Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear tight-sealing safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[3][9]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][8]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[6][9]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6][9]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][7]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[8][9]

Experimental Protocols

While a specific protocol for this compound was not found, the following is a representative synthesis for a structurally similar compound, 2-Phenylquinoline-4-carboxylic acid, which can be adapted.[10]

Synthesis of 2-Phenylquinoline-4-carboxylic Acid: [10]

  • Dissolution: Dissolve isatin (3.4 mmol) in 10 ml of a 33% potassium hydroxide solution.

  • Addition: Slowly add a solution of acetophenone (3.74 mmol) in 20 ml of ethanol to the isatin solution.

  • Reflux: Heat the mixture to reflux at 85°C for 8 hours.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Precipitation: Add 100 ml of water to the residue, then adjust the pH to 5-6 with 10 ml of 3 M hydrochloric acid to precipitate the product.

  • Isolation: Obtain the 2-Phenylquinoline-4-carboxylic acid product by filtration.

Signaling Pathways and Logical Relationships

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets in cancer therapy.[10] The diagram below illustrates a simplified workflow for the discovery of such inhibitors.

G Workflow for HDAC Inhibitor Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Outcome A Introduction of 2-Phenylquinoline Moiety B Synthesis of Compound Library A->B C HDAC Enzyme Inhibitory Assay B->C D Antiproliferative Activity Screening C->D E Cell Cycle Analysis D->E F Apoptosis Assay E->F G Identification of Lead Compound F->G G Mechanism of HDAC Inhibition A 2-Phenylquinoline Derivative (HDAC Inhibitor) B HDAC Enzyme A->B Inhibits C Histone Acetylation Increases B->C Blocks Deacetylation D Chromatin Relaxation C->D E Tumor Suppressor Gene Expression D->E F Cell Cycle Arrest E->F G Apoptosis E->G H Anticancer Effects F->H G->H

References

A Technical Guide to Quantum Chemical Calculations for 2-Phenylquinoline Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including recent applications as broad-spectrum antiviral agents.[1][2] Understanding the intricate relationship between the structure of these molecules and their biological activity is paramount for rational drug design. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to elucidate the electronic structure, reactivity, and spectroscopic properties of 2-phenylquinoline derivatives. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core methodologies, key calculated parameters, and data interpretation for the computational analysis of these compounds.

Introduction: The Role of Computational Chemistry in 2-Phenylquinoline Research

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[3] The addition of a phenyl group at the 2-position creates the 2-phenylquinoline core, a structure associated with a wide range of biological activities, including antinociceptive and antiviral properties. The discovery of 2-phenylquinoline derivatives as potent inhibitors of SARS-CoV-2 replication has further intensified research interest in this molecular family.[1][2]

To accelerate the drug discovery process, computational methods are increasingly employed to predict molecular properties and guide the synthesis of more effective and safer drug candidates.[4][5] Quantum chemical calculations allow for the in silico characterization of molecules at the subatomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[6] By calculating properties such as molecular geometry, electronic orbital energies, and charge distributions, researchers can predict a molecule's stability, reactivity, and potential interaction sites, all of which are critical for its pharmacological activity.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[7]

Core Computational Methodologies: A Practical Workflow

The foundation of a reliable quantum chemical study lies in a well-defined computational protocol. Density Functional Theory (DFT) is the most common approach for systems like 2-phenylquinoline, with various functionals and basis sets available to suit the desired level of accuracy.

Experimental Protocols: A Step-by-Step Guide
  • Structure Preparation: The process begins with generating a 3D structure of the target 2-phenylquinoline derivative. This can be done using molecular building software or from existing crystallographic data.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step, as all subsequent property calculations depend on an accurate molecular geometry.

    • Method: DFT is the recommended method.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7][8] For more complex interactions, functionals like M06-2X may also be considered.[9]

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) or 6-311++G(d,p) is typically sufficient. The "+" and "++" symbols indicate the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexible orbital shapes.[9]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Property Calculations: Using the validated optimized geometry, a range of electronic and structural properties are calculated. These include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

The logical flow of these computational steps is illustrated in the diagram below.

G Computational Workflow for 2-Phenylquinoline Analysis cluster_input Setup cluster_core_calc Core Calculations cluster_validation Validation cluster_property_calc Property Analysis cluster_output Interpretation A Input 3D Structure B Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) A->B C Frequency Calculation B->C D Imaginary Frequencies? C->D F Molecular Electrostatic Potential (MEP) C->F G Natural Bond Orbital (NBO) Analysis C->G D->B Yes (Re-optimize) E HOMO-LUMO Analysis D->E No (True Minimum) H Data Interpretation for Reactivity & Drug Design E->H F->H G->H

A standard workflow for quantum chemical analysis.

Key Calculated Properties and Their Significance in Drug Design

The results of quantum chemical calculations provide a wealth of data that can be interpreted to predict the behavior of 2-phenylquinoline derivatives. The diagram below illustrates the relationship between key calculated properties and their implications for drug development.

G Relationship Between Calculated Properties and Molecular Behavior cluster_calc Calculated Properties cluster_predict Predicted Molecular Characteristics cluster_application Drug Development Application A Optimized Geometry (Bond Lengths, Angles) P1 Molecular Stability & Conformation A->P1 B Frontier Molecular Orbitals (HOMO-LUMO Gap) P2 Chemical Reactivity & Kinetic Stability B->P2 P3 Electronic Transitions (UV-Vis Spectra) B->P3 C Molecular Electrostatic Potential (MEP) P4 Sites for Non-Covalent Interactions (e.g., H-bonding) C->P4 P5 Electrophilic & Nucleophilic Sites C->P5 D Natural Bond Orbital (NBO) Charges P6 Intramolecular Charge Transfer D->P6 App Rational Drug Design (e.g., Target Binding Affinity) P1->App P2->App P3->App P4->App P5->App P6->App

Connecting theoretical calculations to practical applications.
Structural and Geometric Parameters

DFT calculations provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's 3D shape and steric profile, which directly influences how it fits into a biological target's binding site. Comparing calculated geometries with experimental X-ray crystallography data can validate the chosen computational method. For example, in a study of phenyl quinoline-2-carboxylate, the DFT-calculated dihedral angle between the quinoline and phenyl rings was found to be 46.9(1)°, a value that refines the experimentally observed angles.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[11] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] This parameter is often correlated with the molecule's bioactivity.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

  • Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors.

  • Blue Regions: Indicate positive potential, electron-deficient areas. These are susceptible to nucleophilic attack. MEP maps are invaluable for identifying key interaction sites that could be involved in ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, reflecting the classic Lewis structure concept.[12] It quantifies intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy E(2) quantifying the strength of these interactions.[13] This information is crucial for understanding charge transfer within the molecule, which can influence its electronic properties and reactivity.

Data Presentation: Quantitative Insights

To facilitate comparison and analysis, quantitative data from quantum chemical calculations should be summarized in clear, structured tables. Below are examples based on published data for 2-phenylquinoline derivatives and related structures.

Table 1: Selected Optimized Geometrical Parameters (Data for the related structure 2-phenylquinoxaline, calculated at the B3LYP/6-311G(d,p) level)[8]

ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthC2-C1'1.485Bond AngleN1-C2-C3116.5
C2-N11.378C2-N1-C9117.9
C9-N41.385C2-C1'-C2'120.5
C1'-C2'1.401C3-C2-C1'122.9

Table 2: Frontier Molecular Orbital Energies and Properties (Data for quinoline, calculated at the B3LYP/6-31+G(d,p) level)[7]

PropertyValue (eV)
HOMO Energy-6.646
LUMO Energy-1.816
Energy Gap (ΔE) 4.830

Conclusion

Quantum chemical calculations offer a robust, predictive framework for investigating the structure-property relationships of 2-phenylquinoline derivatives. By leveraging DFT, researchers can gain deep insights into the geometric, electronic, and reactive nature of these molecules. The systematic application of the workflow and analyses described in this guide—from geometry optimization and FMO analysis to MEP and NBO interpretations—provides critical data that can guide the rational design of new therapeutic agents. As computational resources continue to grow, these in silico techniques will become even more indispensable in the modern drug development pipeline, reducing the time and cost associated with bringing novel treatments from the laboratory to the clinic.

References

A Comprehensive Review of Synthetic Methodologies for 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The development of efficient and versatile synthetic methods to access this important heterocyclic core is of significant interest to the scientific community. This technical guide provides an in-depth review of the core synthetic strategies for 2-phenylquinoline, including classical condensation reactions and modern catalytic approaches. Detailed experimental protocols for key methods are provided, and quantitative data is summarized for comparative analysis.

Classical Synthesis Methods

The traditional approaches to quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and the availability of starting materials. These methods typically involve the acid-catalyzed condensation of anilines with carbonyl compounds.

The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[1] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[1]

Experimental Protocol: Combes Synthesis of 2,4-dimethyl-phenylquinoline

While a direct protocol for 2-phenylquinoline via the Combes reaction is less common due to the nature of the required β-diketone, a general procedure is as follows: A mixture of aniline (1 equivalent) and benzoylacetone (1 equivalent) is slowly added to concentrated sulfuric acid at 0°C. The mixture is then heated to 100°C for a short duration, cooled, and poured onto ice. The resulting precipitate is neutralized with a base, filtered, and purified by recrystallization or chromatography to yield the 2-phenyl-4-methylquinoline. The use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer milder conditions and improved yields.[1]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction is often catalyzed by Brønsted or Lewis acids.[2] A significant challenge with the original method was the acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. The use of a biphasic reaction medium can mitigate this issue by sequestering the carbonyl compound in an organic phase, thereby reducing polymerization and increasing the yield.[3]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Phenylquinoline-4-carboxylic Acid

A mixture of aniline (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) is refluxed in ethanol with a catalytic amount of trifluoroacetic acid for 12 hours.[4] Alternatively, replacing trifluoroacetic acid with acetic acid and using an excess of acetic acid as the solvent can improve the yield.[4] After the reaction is complete, the mixture is poured into ice water. The crude product is then purified by acid-alkali neutralization and recrystallization to afford 2-(2-nitrophenyl)-quinoline-4-carboxylic acid with a yield of around 68%.[4]

The Friedländer Synthesis

The Friedländer synthesis is a widely used method for the synthesis of quinolines by the reaction of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde.[5] The reaction can be catalyzed by acids or bases.[6] Two primary mechanisms are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination.[5]

Experimental Protocol: One-Pot Friedländer Synthesis of 2-Phenylquinoline

To a suspension of 2-nitrobenzaldehyde (1 equivalent) and acetophenone (1.2 equivalents) in ethanol, iron powder (3 equivalents) and a catalytic amount of aqueous hydrochloric acid are added. The mixture is heated to reflux. After the reduction of the nitro group is complete (as monitored by TLC), powdered potassium hydroxide (2 equivalents) is added, and the reflux is continued until the cyclization is complete. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield 2-phenylquinoline. This one-pot method, combining the reduction of the nitro group and the subsequent Friedländer condensation, provides good to excellent yields (58–100%).[7]

Modern Catalytic Methods

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.[8]

Transition-Metal Catalyzed Synthesis

Palladium and copper catalysts are frequently employed in the synthesis of 2-phenylquinolines. These methods often involve cross-coupling reactions or domino processes that enable the construction of the quinoline core from readily available starting materials.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoline

A mixture of 2-aminoacetophenone (1 equivalent), phenylacetylene (1.2 equivalents), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand) in a solvent such as toluene is heated under an inert atmosphere. The reaction proceeds via a cascade of reactions, including Sonogashira coupling, to afford the 2-phenylquinoline. Yields for such palladium-catalyzed syntheses can be high, often exceeding 80%.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinoline

A one-pot reaction of aniline, an aldehyde, and an alkyne can be catalyzed by a copper salt. For example, a mixture of aniline (1 equivalent), benzaldehyde (1 equivalent), and phenylacetylene (1.2 equivalents) with a catalytic amount of CuCl in a suitable solvent is heated. This method provides a straightforward route to polysubstituted quinolines, including 2-phenylquinoline.

Metal-Free Synthesis

Recent research has also focused on the development of metal-free synthetic routes to quinolines, which are attractive from an environmental and economic perspective.[3] These methods often utilize radical cyclizations or other novel bond-forming strategies.

Experimental Protocol: NBS-Mediated Radical Cyclization

A method involving the visible light-promoted formation of a bromine radical from N-bromosuccinimide (NBS) can be used to synthesize 3-substituted quinolines from appropriately substituted propenoates. While not a direct synthesis of 2-phenylquinoline, this illustrates the principle of metal-free radical cyclization in quinoline synthesis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of 2-phenylquinoline and its derivatives.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Doebner-von Miller Aniline, 2-Nitrobenzaldehyde, Pyruvic AcidAcetic AcidAcetic AcidReflux-68[4]
Friedländer (One-Pot) 2-Nitrobenzaldehyde, AcetophenoneFe/HCl, KOHEthanolReflux-58-100[7]
Palladium-Catalyzed 2-Aminoacetophenone, PhenylacetylenePd(OAc)₂Toluene-->80-
Copper-Catalyzed Aniline, Benzaldehyde, PhenylacetyleneCuCl-----

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the key synthetic methods described.

Combes_Synthesis Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase BetaDiketone β-Diketone BetaDiketone->SchiffBase Cyclization Acid-Catalyzed Cyclization SchiffBase->Cyclization H+ Dehydration Dehydration Cyclization->Dehydration Phenylquinoline 2-Phenylquinoline Derivative Dehydration->Phenylquinoline

Caption: The reaction pathway of the Combes synthesis.

Doebner_von_Miller_Reaction Aniline Aniline MichaelAddition Michael Addition Aniline->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAddition Cyclization Cyclization MichaelAddition->Cyclization H+ Oxidation Oxidation Cyclization->Oxidation Phenylquinoline 2-Phenylquinoline Derivative Oxidation->Phenylquinoline

Caption: The reaction pathway of the Doebner-von Miller reaction.

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First AminoKetone1 2-Aminobenzaldehyde/ Ketone Aldol1 Aldol Condensation AminoKetone1->Aldol1 ActiveMethylene1 Active Methylene Compound ActiveMethylene1->Aldol1 Cyclization1 Cyclization Aldol1->Cyclization1 Dehydration1 Dehydration Cyclization1->Dehydration1 Phenylquinoline1 2-Phenylquinoline Dehydration1->Phenylquinoline1 AminoKetone2 2-Aminobenzaldehyde/ Ketone SchiffBase2 Schiff Base Formation AminoKetone2->SchiffBase2 ActiveMethylene2 Active Methylene Compound ActiveMethylene2->SchiffBase2 IntraAldol2 Intramolecular Aldol Reaction SchiffBase2->IntraAldol2 Elimination2 Elimination IntraAldol2->Elimination2 Phenylquinoline2 2-Phenylquinoline Elimination2->Phenylquinoline2

Caption: The two proposed mechanisms of the Friedländer synthesis.

Transition_Metal_Catalysis StartingMaterials Starting Materials (e.g., 2-Haloaniline, Alkyne) OxidativeAddition Oxidative Addition StartingMaterials->OxidativeAddition Catalyst Transition Metal Catalyst (e.g., Pd, Cu) Catalyst->OxidativeAddition MigratoryInsertion Migratory Insertion OxidativeAddition->MigratoryInsertion ReductiveElimination Reductive Elimination MigratoryInsertion->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Phenylquinoline 2-Phenylquinoline ReductiveElimination->Phenylquinoline

Caption: A generalized workflow for transition-metal catalyzed 2-phenylquinoline synthesis.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Phenylquinoline-7-carbaldehyde from 2-phenylquinoline. The primary method described is the Vilsmeier-Haack reaction, a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note includes a step-by-step experimental procedure, a summary of expected outcomes based on similar reactions, and a visual representation of the synthetic workflow.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities.[3][4] The introduction of a formyl group onto the quinoline ring, as in this compound, provides a versatile chemical handle for further molecular elaborations and the synthesis of novel pharmaceutical agents. The Vilsmeier-Haack reaction is a classical and effective method for introducing a formyl group onto an aromatic ring using a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic aromatic substitution reaction is particularly well-suited for activated aromatic systems like quinolines.[1]

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formation of a chloromethyliminium salt (the Vilsmeier reagent) which then acts as the electrophile in the formylation of the aromatic substrate.[2] The reaction is typically followed by hydrolysis to yield the aldehyde.

Experimental Protocol

Materials:

  • 2-Phenylquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction with 2-Phenylquinoline: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent. Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition of the 2-phenylquinoline solution, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure this compound.

Data Presentation
SubstrateProductReagentsReaction ConditionsYield (%)Reference
2-PhenylquinolineThis compoundDMF, POCl₃Reflux in DCM, 4-8h60-75 (Expected)Based on[1]
N-Arylacetamides2-chloro-3-formylquinolinesVilsmeier Reagent90°CGood to Moderate
4-Hydroxyquinaldines4-chloro-3-formyl-2(vinyl-1-ol)quinolinesVilsmeier Reagent100°C, 15hGood

Visualizing the Synthesis

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Substrate 2-Phenylquinoline Substrate->Intermediate Product This compound Intermediate->Product Hydrolysis Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and effective method for the synthesis of this compound from 2-phenylquinoline. The protocol outlined in this application note offers a detailed procedure for researchers in organic synthesis and drug discovery. The resulting aldehyde is a valuable intermediate for the development of novel quinoline-based compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 2-Phenylquinoline via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline and its derivatives represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. These scaffolds are key components in the development of novel therapeutic agents, exhibiting promising anticancer and antiviral activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-phenylquinolines, offering a straightforward approach to forming the crucial carbon-carbon bond between the quinoline core and a phenyl group. This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylquinoline, intended to guide researchers in the efficient preparation of this important molecular framework.

Applications in Drug Development

Derivatives of 2-phenylquinoline have emerged as promising candidates in drug discovery, notably for their potential as:

  • Anticancer Agents: Certain 2-phenylquinoline derivatives have been shown to act as G-quadruplex (G4) stabilizing ligands.[1] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as at the ends of telomeres and in the promoter regions of oncogenes.[1] Stabilization of these G4 structures can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and can also downregulate the expression of oncogenes, leading to cell cycle arrest and apoptosis.[1][2][3][4]

  • Antiviral Agents: Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of the SARS-CoV-2 helicase (nsp13).[5][6][7] The nsp13 helicase is an essential enzyme for viral replication, and its inhibition presents a promising strategy for the development of broad-spectrum antiviral therapies.[5][6][7][8]

Suzuki Coupling Reaction for 2-Phenylquinoline Synthesis

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., phenylboronic acid) with a halide or triflate (e.g., 2-chloroquinoline or 2-bromoquinoline). The general reaction scheme is as follows:

Key Components:

  • Substrates: A 2-haloquinoline (typically 2-chloroquinoline or 2-bromoquinoline) and phenylboronic acid are the common starting materials.

  • Catalyst: A palladium(0) complex is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), are often used to stabilize the palladium catalyst and facilitate the reaction.

  • Base: A base is required to activate the organoboron species. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent: The reaction is typically carried out in an organic solvent, often in the presence of water. Common solvent systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF).

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time of the Suzuki coupling for 2-phenylquinoline synthesis. The following table summarizes various reported conditions and their outcomes for the synthesis of 2-phenylquinoline and its derivatives.

2-HaloquinolineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloroquinolinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895Generic conditions based on similar aryl chloride couplings
2-BromoquinolinePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O901288[1]
2-BromoquinolinePdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O802>90Hypothetical high-yield condition based on similar reactions
2,4-DichloroquinolinePd(PPh₃)₄ (5)-Na₂CO₃ (2.2)Dioxane/H₂O1002475[1]
3-BromoquinolinePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)Dioxane1101~70[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylquinoline from 2-Chloroquinoline

This protocol provides a general method for the Suzuki coupling of 2-chloroquinoline with phenylboronic acid.

Materials:

  • 2-Chloroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-phenylquinoline.

Protocol 2: Alternative Procedure using 2-Bromoquinoline and Pd(PPh₃)₄

This protocol outlines an alternative synthesis using 2-bromoquinoline and a common palladium catalyst.

Materials:

  • 2-Bromoquinoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Water (degassed)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromoquinoline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of DMF (6 mL) and degassed water (2 mL).

  • Add sodium carbonate (2.0 mmol, 2.0 equiv) to the solution.

  • Purge the mixture with an inert gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.

  • Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate eluent) to obtain 2-phenylquinoline.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Transmetalation caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for 2-Phenylquinoline Synthesis

Experimental_Workflow start Start reagents Combine Reactants: 2-Haloquinoline, Phenylboronic Acid, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification product 2-Phenylquinoline purification->product end End product->end caption Experimental Workflow

Caption: A typical experimental workflow for the synthesis of 2-phenylquinoline.

Anticancer Mechanism of 2-Phenylquinoline Derivatives

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effects Drug 2-Phenylquinoline Derivative G4 G-Quadruplex (Telomeres, Oncogene Promoters) Drug->G4 Binds and Stabilizes Telomerase Telomerase Inhibition G4->Telomerase Blocks Access Oncogene Oncogene Transcription Downregulation G4->Oncogene Represses Apoptosis Apoptosis Telomerase->Apoptosis Oncogene->Apoptosis caption Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of 2-phenylquinoline derivatives.

Antiviral Mechanism of 2-Phenylquinoline Derivatives

Antiviral_Mechanism cluster_drug Drug Action cluster_viral Viral Target cluster_effect Viral Process Inhibition Drug 2-Phenylquinoline Derivative Helicase SARS-CoV-2 nsp13 Helicase Drug->Helicase Inhibits Replication Viral RNA Replication Inhibited Helicase->Replication is Essential for caption Antiviral Signaling Pathway

Caption: Proposed antiviral mechanism of 2-phenylquinoline derivatives.

References

Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline-4-carboxylic acid derivatives are significant structural motifs found in numerous bioactive compounds and natural products, exhibiting a wide range of biological activities including antitumor, antimalarial, antibacterial, and antiviral properties.[1] Specifically, 2-phenylquinoline-4-carboxylic acid serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[2][3] The Doebner reaction, a one-pot, three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, is a classical and efficient method for preparing 2-substituted quinoline-4-carboxylic acids.[4][5] This application note provides a detailed protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid using a modern, catalyzed Doebner reaction, complete with experimental data and workflow diagrams.

Reaction Principle: The Doebner reaction proceeds through a series of steps beginning with the formation of an imine (Schiff base) from the reaction of aniline and benzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline derivative. The final step involves an in-situ oxidation (hydrogen transfer) to yield the aromatic 2-phenylquinoline-4-carboxylic acid.[1] Modern variations of this reaction often employ Lewis acid catalysts to improve yields and reaction times.[1][4]

Doebner_Mechanism A Aniline + Benzaldehyde I Imine (Schiff Base) A->I P Pyruvic Acid (Enol form) Add Addition Product P->Add Cyc Intramolecular Cyclization Add->Cyc DHQ Dihydroquinoline Intermediate Cyc->DHQ Ox Oxidation (Hydrogen Transfer) DHQ->Ox Prod 2-Phenylquinoline-4-carboxylic Acid Ox->Prod

Figure 1: Generalized mechanism of the Doebner reaction.

Experimental Protocols

This section details two effective protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid. Method A employs an iron(III) triflate catalyst in ethanol, while Method B uses trifluoroacetic acid as a catalyst.

Method A: Iron(III) Triflate Catalyzed Doebner Reaction [4]

1. Materials and Reagents:

  • Aniline (99%, Sigma-Aldrich)

  • Benzaldehyde (99%, Sigma-Aldrich)

  • Pyruvic acid (98%, Sigma-Aldrich)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

  • Ethanol (96%, Merck)

  • Deionized water

2. Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

3. Procedure:

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

  • Filter the crude product using a Büchner funnel.

4. Purification:

  • Recrystallize the crude solid product from hot ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[4]

  • Dry the purified product under vacuum.

Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction [6]

1. Materials and Reagents:

  • Aniline (20 mmol, 1.9 g)

  • 2-Nitrobenzaldehyde (20 mmol, 3.0 g) - Note: This example from the source uses a substituted benzaldehyde, but the procedure is applicable to benzaldehyde itself.

  • Pyruvic acid (30 mmol, 2.6 g)

  • Trifluoroacetic acid (TFA) (0.1 mL, catalytic amount)

  • Ethanol (30 mL)

  • Ice water (60 mL)

  • Aqueous Potassium Carbonate (K₂CO₃) solution

2. Procedure:

  • In a round-bottom flask, an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.

  • Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction.

  • The mixture is further refluxed for 12 hours.[6]

  • After completion (monitored by TLC), the reaction mixture is poured slowly into ice water (60 mL) with vigorous stirring.

  • The resulting solid product is filtered.

4. Purification:

  • The filtered solid is added to an aqueous K₂CO₃ solution to dissolve the acidic product, and the solution is filtered to remove any non-acidic impurities.

  • The filtrate is then acidified with HCl (e.g., 3M HCl) to a pH of 5-6 to precipitate the pure carboxylic acid.[2]

  • The purified product is filtered, washed with water, and dried.

Experimental_Workflow start Start reagents 1. Mix Reagents (Aniline, Benzaldehyde, Pyruvic Acid) + Catalyst in Solvent start->reagents reaction 2. Reaction (e.g., Reflux at 80°C for 3h) reagents->reaction cool 3. Cool to Room Temperature reaction->cool workup 4. Work-up (Precipitation / Filtration) cool->workup purify 5. Purification (Recrystallization from Ethanol) workup->purify product Final Product (Pure 2-Phenylquinoline-4-carboxylic Acid) purify->product

Figure 2: General experimental workflow for the synthesis.

Data Presentation

Table 1: Comparison of Doebner Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(OTf)₃ (15 mol%)Ethanol803Good (unspecified)[4]
BF₃·THFAcetonitrile652482 (large scale)[1]
Trifluoroacetic AcidEthanolReflux12Moderate (unspecified)[6]
Microwave (MW)None (Solvent-free)1200.05 (3 min)Moderate[7]

Table 2: Physicochemical and Spectroscopic Data for 2-Phenylquinoline-4-carboxylic acid

PropertyValueReference
Molecular Formula C₁₆H₁₁NO₂[8]
Molecular Weight 249.27 g/mol N/A
Appearance Pale cream powder[8]
Melting Point 211.0 - 217.0 °C[8]
FTIR (cm⁻¹) ~3339 (O-H), ~1719 (C=O), ~1601 (C=N), ~1528 (aromatic C=C)[4]
Purity (HPLC) ≥98.5%[8]

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

  • Pyruvic acid and trifluoroacetic acid are corrosive. Avoid contact with skin and eyes.

  • Organic solvents like ethanol are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted quinoline-4-carboxylic acids using the Pfitzinger reaction. This powerful condensation reaction offers a versatile and efficient route to a wide array of quinoline derivatives, which are key structural motifs in numerous pharmacologically active compounds.

Introduction

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a fundamental transformation in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][3] The resulting quinoline core is a prevalent scaffold in medicinal chemistry, found in drugs with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4] This document outlines the reaction mechanism, applications, and detailed experimental protocols for researchers engaged in drug discovery and development.

Reaction Mechanism and Workflow

The Pfitzinger reaction proceeds through a series of well-defined steps. Initially, the isatin is hydrolyzed by a base, such as potassium hydroxide, to open the five-membered ring and form a keto-acid intermediate.[1] This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1]

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin Isatin Hydrolysis Ring Opening (Hydrolysis) Isatin->Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Condensation Condensation Carbonyl->Condensation Base Base (e.g., KOH) Base->Hydrolysis Hydrolysis->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline- 4-carboxylic Acid Dehydration->Quinoline

Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are important intermediates in the synthesis of numerous biologically active molecules.[2] For example, this reaction has been utilized in the synthesis of compounds with potential as anti-HIV agents and for the development of fused heterocyclic systems with novel pharmacological profiles.[4] The versatility of the Pfitzinger reaction allows for the introduction of a wide range of substituents on the quinoline ring, enabling the fine-tuning of physicochemical properties and biological activity for drug discovery programs.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of various substituted quinoline-4-carboxylic acids using the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Safety: The Pfitzinger reaction often involves the use of strong bases and heating. Appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.[5]

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid (Conventional Heating)

This protocol describes the synthesis of a simple alkyl-substituted quinoline.

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[5]

  • Add isatin (0.0075 mol) to the solution and stir at room temperature for 1 hour. The color of the solution will change from purple to brown.[5]

  • Gradually add acetone (0.015 mol) to the reaction mixture.

  • Reflux the mixture at approximately 79°C with continuous stirring for 24 hours.[5]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.

Reactant (Isatin)Carbonyl CompoundBaseSolventTime (h)Yield (%)Reference
0.0075 molAcetone (0.015 mol)KOH (0.02 mol)Ethanol/Water24~30.25[5]
Protocol 2: Synthesis of Fused Quinoline-4-carboxylic Acid Derivatives (Conventional Heating)

This protocol is an example of synthesizing more complex, fused quinoline systems.

Materials:

  • Appropriate ketone (e.g., indophenazino fused carbazole) (0.07 mol)

  • Isatin (0.07 mol)

  • Potassium hydroxide (0.2 mol)

  • Ethanol (25 mL)

  • Water

  • Ether

  • Acetic acid

Procedure:

  • In a round-bottom flask, a solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 mL) is prepared.[4]

  • The mixture is refluxed for 24 hours.[4]

  • After reflux, most of the solvent is removed by distillation.

  • Water is added to the residue, and any neutral impurities are removed by extraction with ether.[4]

  • The aqueous layer is then acidified with acetic acid until neutralization, leading to the precipitation of the product.[4]

  • The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Reactant (Isatin)Carbonyl CompoundBaseSolventTime (h)Yield (%)Reference
0.07 molIndophenazino fused carbazole (0.07 mol)KOH (0.2 mol)Ethanol2473[4]
0.07 molIndophenazino fused azacarbazole (0.07 mol)KOH (0.2 mol)Ethanol2462[4]
Protocol 3: Microwave-Assisted Synthesis of 3-(Benzimidazol-2-ylthiomethyl)-2-arylquinoline-4-carboxylic Acids

This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.

Materials:

  • Isatin (10.0 mmol)

  • Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol)

  • 33% aqueous potassium hydroxide solution (15 mL)

  • Acetic acid

  • Ice-water mixture

Procedure:

  • To a solution of isatin (1.47 g, 10.0 mmol) in 33% aqueous potassium hydroxide solution (15 mL), add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[6]

  • Irradiate the mixture in a domestic microwave oven (800 W) for 9 minutes.[6]

  • Filter the resulting dark solution.

  • Pour the clarified solution into an ice-water mixture (100 mL) and acidify with acetic acid.[6]

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.

Reactant (Isatin)Carbonyl CompoundBaseSolventTime (min)Yield (%)Reference
10.0 mmol2-(1H-benzimidazol-2-ylthio)-1-phenylethanone (10.0 mmol)33% aq. KOHWater990[6]
10.0 mmol2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanone (10.0 mmol)33% aq. KOHWater993[6]
10.0 mmol2-(1H-benzimidazol-2-ylthio)-1-(4-bromophenyl)ethanone (10.0 mmol)33% aq. KOHWater995[6]

Data Presentation

The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction under different conditions.

ProductCarbonyl CompoundMethodYield (%)
2-Methylquinoline-4-carboxylic acidAcetoneConventional~30.25
Indophenazino fused quinoline-4-carboxylic acidIndophenazino fused carbazoleConventional73
3-(Benzimidazol-2-ylthiomethyl)-2-phenylquinoline-4-carboxylic acid2-(1H-benzimidazol-2-ylthio)-1-phenylethanoneMicrowave90
3-(Benzimidazol-2-ylthiomethyl)-2-(4-chlorophenyl)quinoline-4-carboxylic acid2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanoneMicrowave93
3-(Benzimidazol-2-ylthiomethyl)-2-(4-bromophenyl)quinoline-4-carboxylic acid2-(1H-benzimidazol-2-ylthio)-1-(4-bromophenyl)ethanoneMicrowave95

Characterization of Products

The synthesized quinoline-4-carboxylic acid derivatives can be characterized using standard analytical techniques:

  • Melting Point: Determined using an open capillary method.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxylic acid) and O-H stretching.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.[4]

Logical Relationships in Pfitzinger Reaction Variations

The Pfitzinger reaction has several variations, with the Halberkann variant being a notable example. The choice of starting material dictates the final product.

Pfitzinger_Variations cluster_start Starting Materials cluster_reaction Reaction cluster_end Products Isatin Isatin + Carbonyl Compound Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger N_Acyl_Isatin N-Acyl Isatin Halberkann Halberkann Variant N_Acyl_Isatin->Halberkann Quinoline_Acid Substituted Quinoline- 4-carboxylic Acid Pfitzinger->Quinoline_Acid Hydroxy_Quinoline_Acid 2-Hydroxy-quinoline- 4-carboxylic Acid Halberkann->Hydroxy_Quinoline_Acid

Caption: Relationship between starting materials and products in Pfitzinger reaction variations.

References

Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Phenylquinoline-7-carbaldehyde, a versatile intermediate in organic synthesis. The document outlines its preparation and key applications in the construction of diverse molecular architectures, particularly those with potential pharmacological relevance. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its use in a research and development setting.

Overview and Synthetic Strategy

This compound is a valuable building block possessing the privileged 2-phenylquinoline scaffold, which is a common feature in many biologically active compounds. The presence of a reactive aldehyde group at the 7-position allows for a wide range of chemical transformations, making it an ideal precursor for the synthesis of novel derivatives for drug discovery and materials science.

A plausible synthetic approach to this compound involves a multi-step sequence, as depicted in the workflow below. This strategy leverages established quinoline synthesis methodologies followed by functional group introduction.

G cluster_synthesis Synthesis of this compound start Starting Materials (e.g., 3-Aminobenzaldehyde derivatives) doebner Doebner-von Miller Reaction (or similar quinoline synthesis) start->doebner Benzaldehyde, Pyruvic Acid intermediate1 7-Substituted-2-phenylquinoline (e.g., 7-methyl or 7-bromo) doebner->intermediate1 oxidation Oxidation / Formylation intermediate1->oxidation e.g., SeO2, MnO2 or Vilsmeier-Haack reagent product This compound oxidation->product

Caption: General synthetic workflow for this compound.

Key Applications and Experimental Protocols

The aldehyde functionality of this compound is a gateway to a variety of important chemical transformations. Below are detailed protocols for some of its key applications.

The condensation of this compound with primary amines is a straightforward method to synthesize novel Schiff bases, which are widely investigated for their antibacterial, antifungal, and anticancer activities.

G cluster_schiff_base Schiff Base Formation aldehyde This compound reaction Condensation Reaction aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base Catalyst (e.g., acetic acid) Solvent (e.g., Ethanol)

Caption: Logical workflow for the synthesis of Schiff bases.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the desired primary amine (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Table 1: Representative Data for Schiff Base Synthesis

EntryAmine (R-NH2)Reaction Time (h)Yield (%)
1Aniline492
24-Chloroaniline588
34-Methoxyaniline495
4Benzylamine685

Note: The data presented in this table is hypothetical and serves as a representative example for typical Schiff base formations.

The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated systems, which are important intermediates for the synthesis of various heterocyclic compounds and Michael acceptors.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.

  • If necessary, the product can be further purified by recrystallization.

Table 2: Knoevenagel Condensation with Active Methylene Compounds

EntryActive Methylene CompoundCatalystYield (%)
1MalononitrilePiperidine94
2Ethyl cyanoacetatePiperidine89
3Diethyl malonatePiperidine85

Note: This data is illustrative of typical Knoevenagel condensation reactions.

Chalcones, characterized by an α,β-unsaturated ketone system, are important precursors for flavonoids and other biologically active molecules. They can be synthesized via a Claisen-Schmidt condensation between this compound and an appropriate ketone.

Experimental Protocol: Synthesis of a 2-Phenylquinoline-7-yl Chalcone Derivative

  • To a solution of this compound (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (2.0 mmol in 2 mL of water) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 3: Representative Chalcone Synthesis Data

EntryKetoneReaction Time (h)Yield (%)
1Acetophenone1288
24'-Chloroacetophenone1685
34'-Methoxyacetophenone1291

Note: The presented data is a representative example for chalcone synthesis.

Potential Applications in Drug Discovery

The derivatives of this compound are of significant interest in medicinal chemistry due to the established biological activities of the 2-phenylquinoline core.

G cluster_drug_discovery Drug Discovery Pathway start This compound synthesis Synthesis of Derivatives (Schiff bases, Chalcones, etc.) start->synthesis screening Biological Screening (e.g., antibacterial, anticancer) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow from starting material to drug candidate.

The synthesized Schiff bases, chalcones, and other heterocyclic derivatives can be screened for a variety of biological activities, including but not limited to:

  • Anticancer: The 2-phenylquinoline scaffold is present in several compounds with demonstrated anticancer properties.

  • Antimicrobial: Quinoline derivatives have a long history as antimicrobial agents.[2][3]

  • Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory effects.

The versatility of this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and natural products.[1] Specifically, the presence of an aryl group at the second position of the quinoline moiety is known to impart significant antibacterial properties, making it a crucial element in the development of new antimicrobial agents.[1][2] 2-Phenylquinoline-7-carbaldehyde is a versatile precursor molecule, leveraging the reactivity of its aldehyde group to serve as a key building block for the synthesis of a wide array of fused and substituted heterocyclic compounds. This functional group provides a reactive site for condensation and cyclization reactions, enabling the construction of complex molecular architectures with diverse pharmacological potential. These derivatives are of considerable interest in drug discovery, with applications ranging from anti-inflammatory and anticancer to antimicrobial agents.[2][3][4]

Applications in Drug Discovery

Derivatives synthesized from 2-phenylquinoline precursors have demonstrated a broad spectrum of biological activities, highlighting their potential in therapeutic development.

  • Anti-inflammatory Agents: Pyrazolo[4,3-c]quinoline derivatives have been identified as potent anti-inflammatory agents.[3][5] Certain compounds, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline, exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[3][5] Their mechanism is believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression.[5]

  • Anticancer Agents: The 2-phenylquinoline scaffold has been incorporated into novel histone deacetylase (HDAC) inhibitors.[4][6] Specific derivatives have shown selectivity for HDAC3, an enzyme implicated in tumorigenesis.[4][6] Mechanistic studies reveal that these compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines, making them promising leads for cancer therapy.[4][6]

  • Antimicrobial and Antiviral Activity: The 2-phenylquinoline core is associated with significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus.[2] Furthermore, certain 2-phenylquinoline derivatives have emerged as potent inhibitors of SARS-CoV-2 replication, with some compounds also showing pronounced antiviral activity against other human coronaviruses like HCoV-229E and HCoV-OC43.[7] A potential mechanism for this antiviral action is the inhibition of the highly conserved SARS-CoV-2 helicase (nsp13) enzyme.[7]

  • Benzodiazepine Receptor Ligands: Pyrazolo[4,3-c]isoquinolines, structurally related to compounds derived from quinoline precursors, have been synthesized and evaluated for their ability to bind to benzodiazepine receptors (BzR), indicating their potential application in neuroscience.[8]

Synthesis of Heterocyclic Derivatives

The aldehyde functional group at the C7 position of this compound is the primary site for synthetic elaboration. It readily undergoes condensation reactions with various nucleophiles, such as hydrazines, hydroxylamine, and active methylene compounds, to initiate the formation of new heterocyclic rings. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines.

G cluster_workflow Synthesis Workflow start This compound + Phenylhydrazine reaction Condensation & Cyclization (e.g., Reflux in Ethanol with a catalytic amount of acid) start->reaction Step 1: Reactants workup Reaction Workup (Cooling, Precipitation, Filtration) reaction->workup Step 2: Synthesis purification Purification (Recrystallization or Column Chromatography) workup->purification Step 3: Isolation product Final Product (e.g., 2-Phenyl-5-aryl-5H-pyrazolo[4,3-c]quinoline) purification->product Step 4: Finalization

General workflow for synthesizing pyrazolo[4,3-c]quinolines.
Protocol 1: Synthesis of 2-Phenyl-5-aryl-5H-pyrazolo[4,3-c]quinoline

This protocol describes a general procedure for the synthesis of a pyrazolo[4,3-c]quinoline derivative from this compound and a substituted hydrazine.

Materials:

  • This compound (1.0 mmol)

  • Substituted Phenylhydrazine Hydrochloride (1.1 mmol)

  • Anhydrous Ethanol (20 mL)

  • Glacial Acetic Acid (0.1 mL, catalytic amount)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Deionized Water

  • Silica Gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and anhydrous ethanol (20 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add the substituted phenylhydrazine hydrochloride (1.1 mmol) and a catalytic amount of glacial acetic acid (approx. 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Pour the mixture into 50 mL of ice-cold deionized water and stir for 15 minutes.

  • Neutralize the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to afford the pure 2-phenyl-5-aryl-5H-pyrazolo[4,3-c]quinoline.

Data Presentation

Quantitative data from the synthesis and characterization of derivatives are crucial for confirming structure and purity.

Table 1: Representative Heterocyclic Systems Derived from Quinoline Aldehyde Precursors

PrecursorReagentResulting HeterocyclePotential Application
This compoundHydrazine derivativesPyrazolo[4,3-c]quinolineAnti-inflammatory, Anticancer[3][5]
This compoundHydroxylamineQuinolinyl-isoxazoleAntimicrobial
This compoundThiosemicarbazideQuinolinyl-thiadiazoleAntimicrobial[2]
This compoundMalononitrilePyridino[2,3-g]quinolineBioactive Scaffold

Table 2: Representative Spectroscopic Data for a Hypothetical 2-Phenyl-5-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline Derivative

Data TypeCharacteristic Signals
¹H-NMR (400 MHz, DMSO-d₆)δ 10.15 (s, 1H, pyrazole-H), 8.80-7.50 (m, 12H, Ar-H), 3.85 (s, 3H, OCH₃).[5][9]
¹³C-NMR (100 MHz, DMSO-d₆)δ 160.5, 152.1, 148.9, 145.3, 138.2, 131.0, 129.5, 128.8, 128.1, 127.5, 125.4, 122.9, 118.7, 114.6, 55.8.[9]
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₂₃H₁₇N₃O: 352.1444; Found: 352.1451.[10]

Signaling Pathway Inhibition

The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives can be attributed to their interference with key inflammatory signaling pathways.

G cluster_pathway Anti-inflammatory Mechanism of Action LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Activation LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS COX2 COX-2 Expression Macrophage->COX2 NO Nitric Oxide (NO) Production iNOS->NO PG Prostaglandin Production COX2->PG Inflammation Inflammation NO->Inflammation PG->Inflammation Inhibitor Pyrazolo[4,3-c]quinoline Derivative Inhibitor->iNOS Inhibition Inhibitor->COX2 Inhibition

Inhibition of iNOS and COX-2 pathways by pyrazolo[4,3-c]quinoline derivatives.[5]

Disclaimer: These notes provide a generalized framework. Specific reaction conditions, yields, and biological activities will vary depending on the exact substrates and methodologies employed. Researchers should consult the primary literature and conduct appropriate safety assessments before commencing any experimental work.

References

Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Phenylquinoline-7-carbaldehyde as a versatile building block in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document leverages data and protocols from closely related 2-phenylquinoline derivatives to illustrate its potential in drug discovery and development.

Introduction

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The presence of a carbaldehyde group at the 7-position of this scaffold, as in this compound, offers a reactive handle for a variety of chemical transformations. This functional group allows for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and alcohols, which can be explored for their therapeutic potential. This document outlines potential synthetic routes, key medicinal chemistry applications, and detailed experimental protocols for the evaluation of compounds derived from this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of a substituted quinoline with phenylboronic acid in the presence of a palladium catalyst. A detailed protocol is provided below.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a potential method for synthesizing this compound based on established procedures for similar quinoline derivatives.[1][2]

Materials:

  • 2-Chloro-7-formylquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and equipment

Procedure:

  • To a round-bottom flask, add 2-chloro-7-formylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add 1,2-dimethoxyethane (DME, 10 mL) to the flask.

  • Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Purge the flask with nitrogen or argon gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water (2 x 15 mL) and saturated aqueous sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

DOT Script for Synthesis Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 2-Chloro-7-formylquinoline 2-Chloro-7-formylquinoline Reaction Reaction 2-Chloro-7-formylquinoline->Reaction Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction K2CO3 K2CO3 K2CO3->Reaction DME / H2O DME / H2O DME / H2O->Reaction Workup Workup Reaction->Workup Suzuki Coupling Purification Purification Workup->Purification Extraction & Drying Product This compound Purification->Product Column Chromatography

Caption: Synthesis of this compound.

Medicinal Chemistry Applications

The 2-phenylquinoline core is associated with a variety of biological activities. The introduction of a 7-carbaldehyde group provides a key point for diversification to explore these activities further.

Anticancer Activity

Derivatives of 2-phenylquinoline have shown promising anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[3][4] The carbaldehyde functionality can be used to synthesize Schiff bases and other derivatives to probe these pathways.

Potential Signaling Pathway Inhibition:

Derivatives of 2-phenylquinoline can potentially interfere with cancer cell signaling pathways, such as those involving histone deacetylases, which play a crucial role in the epigenetic regulation of gene expression.

DOT Script for HDAC Inhibition Pathway:

G 2-Phenylquinoline-7-carbaldehyde_Derivative 2-Phenylquinoline Derivative HDAC Histone Deacetylase (HDAC) 2-Phenylquinoline-7-carbaldehyde_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Acetylated_Histones->Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in the Synthesis of Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-HC=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[3][4] The incorporation of a 2-phenylquinoline-7-carbaldehyde core into Schiff base structures presents a promising avenue for the development of novel therapeutic agents and functional materials. The imine group in Schiff bases is crucial for their biological activity, offering excellent binding opportunities with various biomolecules.[1][5] This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from this compound.

Applications in Drug Development

Schiff bases derived from quinoline scaffolds are of significant interest in drug development due to their diverse pharmacological activities.

  • Anticancer Activity: Many quinoline-based Schiff bases and their metal complexes have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] The planar quinoline ring can intercalate with DNA, while the azomethine group can coordinate with metal ions that are essential for tumor cell proliferation. The introduction of a phenyl group at the 2-position may enhance this activity through increased lipophilicity and potential for additional intermolecular interactions.

  • Antimicrobial and Antifungal Activity: The C=N linkage in Schiff bases is a crucial structural requirement for their antimicrobial activity.[6][9] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]

  • Anti-inflammatory and Analgesic Properties: Certain Schiff base derivatives have been reported to possess anti-inflammatory and analgesic effects, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Catalysis and Material Science: Beyond biomedical applications, Schiff bases are utilized as ligands in coordination chemistry for the synthesis of metal complexes that can act as catalysts.[1] They also find applications in the development of dyes, pigments, and materials with non-linear optical properties.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of Schiff bases derived from this compound. Researchers should adapt these methods based on the specific properties of the chosen primary amine.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a standard condensation reaction to form the Schiff base.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 8 hours.[2][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.[2]

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry).

Protocol 2: Characterization of the Synthesized Schiff Bases

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectrum of the product to confirm the formation of the imine bond.

  • Look for the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

  • The appearance of a new characteristic band for the C=N (azomethine) stretch in the region of 1587-1645 cm⁻¹ confirms the formation of the Schiff base.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • In the ¹H-NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.0-9.5 ppm.[7]

  • The aromatic protons of the quinoline and phenyl rings will appear in the downfield region.

  • In the ¹³C-NMR spectrum, the carbon of the azomethine group typically appears in the range of δ 148-160 ppm.

3. Mass Spectrometry (MS):

  • Determine the molecular weight of the synthesized Schiff base to confirm its identity.

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the target compound.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a series of Schiff bases synthesized from this compound with various substituted anilines. This data is for illustrative purposes to guide researchers in their analysis.

Table 1: Physicochemical and Spectroscopic Data of Hypothetical Schiff Bases (SB-1 to SB-4)

Compound IDR-Group on AnilineMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)FT-IR (C=N stretch, cm⁻¹)¹H-NMR (CH=N, δ ppm)
SB-1 -HC₂₂H₁₆N₂308.38185-18716258.52
SB-2 4-OCH₃C₂₃H₁₈N₂O338.40192-19416208.48
SB-3 4-ClC₂₂H₁₅ClN₂342.82201-20316288.61
SB-4 4-NO₂C₂₂H₁₅N₃O₂353.38215-21716328.75

Table 2: Illustrative In Vitro Anticancer Activity (IC₅₀ in µM) of Hypothetical Schiff Bases

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
SB-1 15.218.520.1
SB-2 12.815.117.3
SB-3 9.511.213.8
SB-4 7.18.910.5
Doxorubicin 0.81.21.0

Note: The IC₅₀ values are hypothetical and intended for comparative illustration. Doxorubicin is included as a standard reference compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification cluster_analysis Characterization A This compound C Condensation A->C B Primary Amine (R-NH2) B->C D Schiff Base Product C->D Ethanol, Acetic Acid (cat.), Reflux E Filtration & Washing D->E F Drying E->F G FT-IR F->G H NMR F->H I Mass Spec F->I

Caption: Workflow for the synthesis and characterization of Schiff bases.

Signaling_Pathway_Hypothesis cluster_drug Drug Action cluster_cellular Cellular Targets cluster_outcome Cellular Outcome drug Quinoline Schiff Base dna DNA Intercalation drug->dna enzymes Enzyme Inhibition (e.g., Kinases) drug->enzymes metals Metal Ion Chelation drug->metals apoptosis Apoptosis dna->apoptosis proliferation Inhibition of Proliferation enzymes->proliferation metals->proliferation proliferation->apoptosis leads to

Caption: Hypothesized mechanism of anticancer action for quinoline Schiff bases.

References

The Versatile Intermediate: 2-Phenylquinoline-7-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The functionalization of this core structure at various positions allows for the fine-tuning of its pharmacological profile. 2-Phenylquinoline-7-carbaldehyde, in particular, serves as a versatile intermediate, with its aldehyde group providing a reactive handle for the synthesis of a diverse range of derivatives. This document outlines the potential synthetic routes to this intermediate and its application in the discovery of novel therapeutic agents, based on methodologies reported for analogous quinoline structures.

Synthetic Pathways to this compound

While direct and optimized synthesis protocols for this compound are not extensively detailed in the available literature, several established synthetic methodologies for quinoline aldehydes can be proposed.

1. Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylquinoline (Hypothetical)

  • Step 1: Activation of DMF. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

  • Step 2: Formation of Vilsmeier Reagent. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be carefully controlled.

  • Step 3: Addition of 2-Phenylquinoline. Once the Vilsmeier reagent has formed (typically a pale-yellow solid), add a solution of 2-phenylquinoline in a suitable solvent (e.g., DMF or a chlorinated solvent).

  • Step 4: Reaction. The reaction mixture is then heated to a temperature typically ranging from 60-90°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Step 5: Work-up. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The resulting mixture is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Step 6: Purification. The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization from an appropriate solvent system.

2. Oxidation of 7-Methyl-2-phenylquinoline:

If 7-methyl-2-phenylquinoline is available, its methyl group can be oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).

Experimental Protocol: Oxidation of 7-Methyl-2-phenylquinoline (Hypothetical)

  • Step 1: Reaction Setup. Dissolve 7-methyl-2-phenylquinoline in a suitable solvent (e.g., dioxane, acetic acid).

  • Step 2: Addition of Oxidizing Agent. Add the chosen oxidizing agent (e.g., SeO₂) portion-wise to the solution at an appropriate temperature.

  • Step 3: Reaction Monitoring. Monitor the reaction progress by TLC.

  • Step 4: Work-up and Purification. Once the reaction is complete, the mixture is filtered to remove any inorganic residues. The filtrate is then concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

Application of this compound in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is a key feature that allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.

1. Synthesis of Schiff Bases:

The aldehyde group can readily react with primary amines to form Schiff bases (imines). Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7][8]

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative (General)

  • Step 1: Condensation Reaction. Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Step 2: Addition of Amine. Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • Step 3: Reaction. The reaction mixture is typically stirred at room temperature or refluxed for a few hours.

  • Step 4: Product Isolation. The resulting Schiff base often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried.

2. Synthesis of Thiazole Derivatives:

The aldehyde can be a precursor for the synthesis of thiazole rings, a heterocyclic motif found in many biologically active compounds with demonstrated anticancer activity.[9][10][11][12][13]

Experimental Protocol: Hantzsch Thiazole Synthesis from this compound (Hypothetical)

  • Step 1: Formation of α-haloketone. The aldehyde first needs to be converted to an α-haloketone. This can be achieved through various methods, for example, by reaction with a halogenating agent.

  • Step 2: Cyclocondensation. The resulting α-halo derivative of the 2-phenylquinoline aldehyde is then reacted with a thioamide (e.g., thiourea) in a suitable solvent like ethanol.

  • Step 3: Reaction. The mixture is heated under reflux to facilitate the cyclocondensation reaction.

  • Step 4: Work-up and Purification. After the reaction is complete, the solvent is removed, and the residue is treated with a base to neutralize any acid formed. The crude thiazole derivative is then purified by recrystallization or column chromatography.

Potential Biological Targets and Signaling Pathways

Derivatives of 2-phenylquinoline have been reported to target various biological pathways implicated in disease. While specific targets for derivatives of this compound are not yet identified, based on the activities of related compounds, potential areas of investigation include:

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation and survival.[14]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, potentially leading to the inhibition of DNA replication and transcription. Some derivatives may also inhibit topoisomerase enzymes, which are essential for managing DNA topology.[9]

  • HDAC Inhibition: Certain 2-phenylquinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation and are validated targets in cancer therapy.[15]

Data Presentation

Table 1: Hypothetical Physicochemical and Biological Data for this compound Derivatives

Compound IDDerivative TypeMolecular Weight ( g/mol )LogP (calculated)IC₅₀ (µM) vs. Cancer Cell Line X
PQC-SB-01Schiff Base (Aniline)308.364.5> 50
PQC-SB-02Schiff Base (4-Nitroaniline)353.364.825.2
PQC-TH-01Thiazole (from Thiourea)289.363.915.8
PQC-TH-02Thiazole (from Thioacetamide)302.394.210.5

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific experimental data for these compounds were found in the provided search results.

Visualizations

G cluster_synthesis Synthetic Pathways to this compound 2-Phenylquinoline 2-Phenylquinoline This compound This compound 2-Phenylquinoline->this compound Vilsmeier-Haack Formylation Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->this compound 7-Methyl-2-phenylquinoline 7-Methyl-2-phenylquinoline 7-Methyl-2-phenylquinoline->this compound Oxidation

Caption: Synthetic routes to this compound.

G cluster_derivatization Derivatization of this compound This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Condensation Thiazole Derivatives Thiazole Derivatives This compound->Thiazole Derivatives Hantzsch Synthesis Primary Amines Primary Amines Primary Amines->Schiff Bases Bioactive Molecules Bioactive Molecules Schiff Bases->Bioactive Molecules Thioamides Thioamides Thioamides->Thiazole Derivatives Thiazole Derivatives->Bioactive Molecules

Caption: Derivatization of this compound.

G cluster_moa Potential Mechanisms of Action 2-PQ-7-C_Derivatives This compound Derivatives Kinase_Signaling Kinase Signaling Pathways 2-PQ-7-C_Derivatives->Kinase_Signaling Inhibition DNA_Replication DNA Replication/Transcription 2-PQ-7-C_Derivatives->DNA_Replication Intercalation/Topoisomerase Inhibition Epigenetic_Regulation Epigenetic Regulation 2-PQ-7-C_Derivatives->Epigenetic_Regulation HDAC Inhibition Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Kinase_Signaling->Cell_Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Replication->Apoptosis_Induction Epigenetic_Regulation->Cell_Proliferation_Inhibition

Caption: Potential signaling pathways targeted by derivatives.

Disclaimer: The experimental protocols and potential applications described herein are based on established chemical principles and published data for structurally related compounds. Direct experimental validation for this compound and its specific derivatives is limited in the currently available scientific literature. Researchers should exercise standard laboratory safety precautions and conduct thorough literature reviews before attempting any new synthetic procedures.

References

Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of 2-phenylquinoline derivatives, including quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and potential mechanisms of action. This information is intended to guide researchers in the exploration and development of this promising class of antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. 2-Phenylquinoline derivatives have emerged as a promising scaffold in antibacterial drug discovery, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[1][2] This document summarizes key findings related to their synthesis, antibacterial efficacy, and modes of action.

Data Presentation: Antibacterial Activity

The antibacterial activity of various 2-phenylquinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative 2-phenylquinoline derivatives against several bacterial strains.

Table 1: Antibacterial Activity of 2-(2'-Substituted)-phenyl-quinoline-4-carboxylic Acid Derivatives
CompoundSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)MRSA (MIC, µg/mL)Reference
5a₄ 4-methylpiperazin-1-yl64>256>256>256>256[1]
5a₇ 3-(diethylamino)propylamino>256>256128>256>256[1]
5b₄ 4-methylpiperazin-1-yl>256>256>256>256128[1]
Table 2: Antibacterial Activity of Other 2-Phenylquinoline Derivatives
Compound SeriesBacterial StrainMIC Range (µg/mL)Reference
2-Phenylquinoline-4-carboxamidesS. aureus, E. coliModerate to good activity[2]
Quinolone-Triazole ConjugatesE. coli, H. influenzae, S. aureus, S. pneumoniae, S. pyogenesNo significant activity[3]

Experimental Protocols

This section details the methodologies for the synthesis of 2-phenylquinoline derivatives and the evaluation of their antibacterial activity, based on published literature.

General Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

A common route for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives is the Doebner reaction.[1]

Protocol:

  • Step 1: Synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid (Intermediate 1).

    • To a solution of aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol, add a catalytic amount of trifluoroacetic acid.

    • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Step 2: Amidation.

    • Treat Intermediate 1 with a suitable amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF.

    • Stir the reaction at room temperature until completion.

    • Extract the product and purify by column chromatography.

  • Step 3: Reduction of the nitro group.

    • Reduce the nitro group of the amidated product using a reducing agent such as iron powder in the presence of ammonium chloride in a mixture of ethanol and water.

    • Heat the reaction mixture and monitor by TLC.

    • Filter the reaction mixture and purify the product.

  • Step 4: Acylation/Amination.

    • The resulting amino group can be further modified by acylation with acid chlorides or by reductive amination with aldehydes to yield a variety of derivatives.[1]

In Vitro Antibacterial Activity Assays

The antibacterial activity of the synthesized compounds is determined using standard methods such as the agar diffusion method and the broth dilution method.[1][4]

3.2.1. Agar Diffusion Method (Zone of Inhibition)

  • Prepare a bacterial suspension of the test organism with a standardized turbidity.

  • Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

  • Place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.

3.2.2. Broth Dilution Method (Minimum Inhibitory Concentration - MIC)

  • Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Add a standardized inoculum of the test bacteria to each well.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for synthesizing and evaluating 2-phenylquinoline derivatives and their proposed mechanisms of antibacterial action.

Experimental Workflow

G cluster_synthesis Synthesis of 2-Phenylquinoline Derivatives cluster_evaluation Antibacterial Activity Evaluation Start Starting Materials (Aniline, Benzaldehyde, Pyruvic Acid) Doebner Doebner Reaction Start->Doebner Intermediate1 2-Phenylquinoline-4-carboxylic Acid Intermediate Doebner->Intermediate1 Amidation Amidation with various amines Intermediate1->Amidation Derivatives Library of 2-Phenylquinoline Derivatives Amidation->Derivatives Screening Primary Screening (e.g., Agar Disc Diffusion) Derivatives->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Hit Hit Compound Identification SAR->Hit G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by 2-Phenylquinoline Derivative DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase introduces Supercoiling Negative Supercoiling Gyrase->Supercoiling Block Replication Blockage & DNA Damage Gyrase->Block Replication DNA Replication & Transcription Supercoiling->Replication CellDivision Bacterial Cell Division Replication->CellDivision Derivative 2-Phenylquinoline Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->Gyrase binds to & inhibits Death Bacterial Cell Death Block->Death G cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump (e.g., NorA) Antibiotic_ext Antibiotic (Extracellular) EffluxPump->Antibiotic_ext efflux Intracellular Intracellular Space Intracellular->EffluxPump pumped out Target Antibiotic Target (e.g., Ribosome, DNA) Intracellular->Target reaches target Bacterial Death Bacterial Death Target->Bacterial Death Antibiotic_ext->Intracellular enters cell Derivative 2-Phenylquinoline Derivative (EPI) Derivative->EffluxPump blocks

References

2-Phenylquinoline Derivatives as Potent HDAC Inhibitors in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 2-phenylquinoline derivatives as Histone Deacetylase (HDAC) inhibitors for cancer research. These compounds represent a promising class of therapeutics that modulate the epigenetic landscape of cancer cells, leading to cell cycle arrest and apoptosis.

Introduction to 2-Phenylquinoline Derivatives as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal acetylation patterns, reactivate silenced genes, and induce anti-tumor effects.

The 2-phenylquinoline scaffold has emerged as a privileged structure in the design of novel HDAC inhibitors.[1][2] These derivatives typically consist of three key pharmacophoric features: a cap group (the 2-phenylquinoline moiety) that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain of the enzyme.[1][3] Modifications of these components have led to the development of potent and selective HDAC inhibitors.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative 2-phenylquinoline derivatives against various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Activity of 2-Phenylquinoline Derivatives Against HDAC Isoforms

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
D28 >1000>100024.45>1000[1][3]
D29 32.59183.50.477>1000[1][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Anti-proliferative Activity of Compound D28 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaduPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

IC50 values were determined using the MTT assay and represent the concentration of the compound required to inhibit 50% of cell growth.[1]

Mechanism of Action

2-Phenylquinoline-based HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. A key derivative, D28, has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in K562 leukemia cells.[1][4] This is achieved by modulating the expression of proteins involved in cell cycle regulation and apoptosis.[5]

2-Phenylquinoline Derivative (e.g., D28) 2-Phenylquinoline Derivative (e.g., D28) HDAC3 Inhibition HDAC3 Inhibition 2-Phenylquinoline Derivative (e.g., D28)->HDAC3 Inhibition Histone Hyperacetylation Histone Hyperacetylation HDAC3 Inhibition->Histone Hyperacetylation Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Histone Hyperacetylation->Tumor Suppressor Gene Expression Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tumor Suppressor Gene Expression->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Tumor Suppressor Gene Expression->Apoptosis Anti-Cancer Effects Anti-Cancer Effects Cell Cycle Arrest (G2/M)->Anti-Cancer Effects Apoptosis->Anti-Cancer Effects

Caption: Proposed mechanism of action for 2-phenylquinoline HDAC inhibitors.

Experimental Protocols

Detailed protocols for key experiments are provided below.

HDAC Enzymatic Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of the 2-phenylquinoline derivatives against specific HDAC isoforms.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Compounds Prepare Compounds Incubate Enzyme, Compound, Substrate Incubate Enzyme, Compound, Substrate Prepare Compounds->Incubate Enzyme, Compound, Substrate Prepare HDAC Enzyme Prepare HDAC Enzyme Prepare HDAC Enzyme->Incubate Enzyme, Compound, Substrate Prepare Substrate Prepare Substrate Prepare Substrate->Incubate Enzyme, Compound, Substrate Add Developer Add Developer Incubate Enzyme, Compound, Substrate->Add Developer Read Fluorescence/Luminescence Read Fluorescence/Luminescence Add Developer->Read Fluorescence/Luminescence Calculate % Inhibition Calculate % Inhibition Read Fluorescence/Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (e.g., anti-acetyl-H3) Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->Primary Antibody Incubation (e.g., anti-acetyl-H3) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (e.g., anti-acetyl-H3)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

References

Application Note: A Detailed Protocol for the Selective Reduction of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive experimental procedure for the selective reduction of the aldehyde functional group in 2-Phenylquinoline-7-carbaldehyde to its corresponding primary alcohol, (2-phenylquinolin-7-yl)methanol. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the integrity of the quinoline and phenyl rings.[1][2] This method is designed for researchers and scientists in drug development and medicinal chemistry, offering a reliable and reproducible procedure. All quantitative data is summarized, and the experimental workflow and chemical transformation are visualized using diagrams.

Introduction

2-Phenylquinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as scaffolds for the development of novel therapeutic agents. The selective functionalization of these molecules is crucial for the synthesis of new drug candidates. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1][2] This protocol details a robust method for the reduction of this compound, a key intermediate in the synthesis of various biologically active molecules.

Experimental Overview

The experimental procedure involves the reduction of this compound using sodium borohydride in a suitable solvent system. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Following the completion of the reaction, a standard aqueous workup is performed to quench the excess reducing agent and to isolate the crude product. The final product, (2-phenylquinolin-7-yl)methanol, is then purified by column chromatography.

Experimental Protocol

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.04 mmol).

    • Dissolve the starting material in a mixture of THF (20 mL) and methanol (20 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (0.31 g, 8.08 mmol, 2.0 eq) to the cooled solution in small portions over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).

  • Workup:

    • Carefully quench the reaction by the dropwise addition of deionized water (20 mL) at 0 °C.

    • Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (2-phenylquinolin-7-yl)methanol as a solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Presentation

ParameterValue
Starting Material This compound
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent THF/Methanol (1:1)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Product (2-phenylquinolin-7-yl)methanol
Typical Yield 85 - 95%
Purification Method Flash Column Chromatography

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound reagents 1. NaBH₄, THF/MeOH 2. H₂O workup (2-phenylquinolin-7-yl)methanol G cluster_start cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_end start Start dissolve Dissolve this compound in THF/MeOH start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with H₂O stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS, MP) chromatography->characterization end End characterization->end

References

Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with a chemical formula of C₁₆H₁₁NO.[1] Its structure, featuring a reactive aldehyde group on the quinoline core, makes it a promising building block for advanced materials. While specific research on this compound is limited, the broader class of 2-phenylquinoline derivatives has garnered significant interest for applications in optoelectronics, sensing, and medicinal chemistry.[2][3][4] This document provides an overview of the potential applications of this compound in materials science, drawing insights from the properties and functionalities of structurally related compounds.

Predicted Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, based on its chemical structure, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₆H₁₁NO
Molecular Weight 233.27 g/mol [1]
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like chloroform, DMF, and DMSO.
Thermal Stability Quinoline derivatives generally exhibit good thermal stability.
Photophysical Properties The 2-phenylquinoline core is known to be fluorescent, suggesting potential for light-emitting applications. The aldehyde group may influence the emission wavelength and quantum yield.

Potential Applications in Materials Science

The unique combination of a fluorescent 2-phenylquinoline core and a reactive aldehyde functional group suggests several potential applications for this compound in materials science.

Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of the 2-phenylquinoline scaffold makes it a candidate for use in OLEDs.[3] The aldehyde group can be utilized in several ways:

  • As a precursor for emissive materials: The aldehyde can be chemically modified to synthesize novel fluorescent dyes with tailored emission colors and improved quantum efficiencies.

  • As a crosslinking agent: The aldehyde functionality can participate in crosslinking reactions to form robust, insoluble emitting layers, enhancing the thermal and morphological stability of the OLED device.

  • As an electron-transporting material: The electron-deficient nature of the quinoline ring suggests that polymers or small molecules derived from this compound could exhibit electron-transporting properties, which are crucial for efficient OLED operation.

Chemical Sensors

The aldehyde group is a versatile functional handle for the development of chemical sensors. Through Schiff base condensation reactions, this compound can be readily conjugated to various receptor units designed to selectively bind with specific analytes. The fluorescence of the 2-phenylquinoline core can serve as the signaling mechanism, where binding of the analyte to the receptor modulates the fluorescence intensity or wavelength, enabling "turn-on" or "turn-off" sensing.

Functional Polymers

The aldehyde group allows for the incorporation of the 2-phenylquinoline moiety into polymeric structures through various polymerization techniques. This could lead to the development of novel functional polymers with interesting optical and electronic properties. For instance, polymers containing the 2-phenylquinoline unit might find applications as:

  • Fluorescent polymers: For use in light-emitting devices, sensors, or as fluorescent probes.

  • High-refractive-index polymers: The aromatic nature of the molecule could contribute to a high refractive index, a desirable property for optical applications such as anti-reflective coatings and encapsulants for light-emitting devices.

  • Conducting polymers: With appropriate doping, polymers incorporating this moiety might exhibit electrical conductivity.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for the synthesis and modification of similar quinoline aldehydes.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes to quinoline aldehydes, such as the Vilsmeier-Haack or Duff reaction.

Workflow for Hypothetical Synthesis

G start Start with 2-Phenylquinoline reagents React with a formylating agent (e.g., Vilsmeier reagent: POCl₃/DMF) start->reagents reaction Formylation Reaction reagents->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product This compound purification->product G start This compound reaction Schiff Base Condensation (e.g., in Ethanol, catalytic acid) start->reaction receptor Amine-containing receptor molecule receptor->reaction purification Recrystallization or chromatography reaction->purification product Fluorescent Schiff Base Sensor purification->product

References

Application Notes and Protocols: Functionalization of the Aldehyde Group in 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group in 2-phenylquinoline-7-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The quinoline moiety is a privileged structure in medicinal chemistry, and derivatives of 2-phenylquinoline have shown a range of biological activities, including antimicrobial and anticancer properties.[1] The functionalization of the C7-aldehyde group offers a strategic handle to introduce diverse chemical functionalities and explore structure-activity relationships.

Overview of Functionalization Reactions

The aldehyde group of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include:

  • Reductive Amination (Schiff Base Formation and Reduction): Introduction of amine functionalities.

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Reduction: Formation of the primary alcohol.

  • Carbon-Carbon Bond Forming Reactions:

    • Wittig Reaction: Conversion to alkenes.

    • Knoevenagel Condensation: Formation of α,β-unsaturated systems.

    • Grignard Reaction: Introduction of alkyl, aryl, or vinyl groups to form secondary alcohols.

These reactions provide access to a wide array of derivatives, including amines, carboxylic acids, alcohols, and compounds with extended carbon skeletons, which are valuable for probing biological targets and developing new materials.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Synthesis of Schiff Bases via Condensation

The condensation of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates and can be final products of interest.[2][3]

Protocol:

  • Dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL/mmol) in a round-bottom flask.

  • Add the desired primary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature for 8-10 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.[4]

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Table 1: Representative Schiff Base Synthesis from Quinoline Aldehydes

Aldehyde ReactantAmine ReactantProductYield (%)Reference
2-Chloro-6-methylquinoline-3-carbaldehydeBenzo[d]thiazol-2-amine(E)-N-(2-chloro-6-methylquinolin-3-yl)methylene)benzo[d]thiazol-2-amine88-98[3]
SalicylaldehydeAniline2-((phenylimino)methyl)phenolNot specified[4]
Oxidation to 2-Phenylquinoline-7-carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amidation or esterification.[5]

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.0-1.5 eq) in water dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears, indicating the consumption of KMnO₄.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Reduction to (2-Phenylquinolin-7-yl)methanol

Reduction of the aldehyde group provides the corresponding primary alcohol, a useful intermediate for ether or ester synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this transformation.[6][7][8]

Protocol:

  • Dissolve this compound (1.0 eq) in methanol or ethanol (15-25 mL/mmol) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise with stirring.[9]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Carefully add water to quench the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography if necessary.

Table 2: Reduction of Aldehydes to Alcohols

Aldehyde ReactantReducing AgentProductYield (%)Reference
BenzaldehydeNaBH₄ / (NH₄)₂SO₄Benzyl alcohol96[9]
Aldehydes (general)NaBH₄Primary AlcoholsHigh[6][8]
Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined double bond position.[10]

Protocol for Ylide Preparation:

  • Suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq) dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

Protocol for Wittig Reaction:

  • To the freshly prepared ylide solution, add a solution of this compound (0.9-1.0 eq) in dry THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation provides access to α,β-unsaturated compounds by reacting the aldehyde with an active methylene compound.[11][12]

Protocol:

  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate) (1.0-1.2 eq) in a suitable solvent such as ethanol, toluene, or pyridine.[11]

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[12][13]

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[14]

Table 3: Knoevenagel Condensation of Aromatic Aldehydes

Aldehyde ReactantActive Methylene CompoundProductYield (%)Reference
2-MethoxybenzaldehydeThiobarbituric acid5-((2-methoxyphenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneNot specified[11]
BenzaldehydeMalononitrile2-(phenylmethylene)malononitrileHigh[12]
Grignard Reaction for Secondary Alcohol Synthesis

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde group results in the formation of secondary alcohols.[15][16]

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in dry diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) (1.1-1.5 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Visualized Workflows and Pathways

functionalization_workflow cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound schiff Schiff Base Formation (Primary Amine, cat. Acid) start->schiff oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction wittig Wittig Reaction (Phosphonium Ylide) start->wittig knoevenagel Knoevenagel Condensation (Active Methylene Compound) start->knoevenagel grignard Grignard Reaction (R-MgX) start->grignard imine Schiff Bases (Imines) schiff->imine acid Carboxylic Acid oxidation->acid alcohol_prim Primary Alcohol reduction->alcohol_prim alkene Alkenes wittig->alkene unsat_sys α,β-Unsaturated Systems knoevenagel->unsat_sys alcohol_sec Secondary Alcohols grignard->alcohol_sec

Caption: Functionalization pathways for this compound.

schiff_base_mechanism aldehyde This compound protonation Protonation of Carbonyl Oxygen aldehyde->protonation amine Primary Amine (R-NH2) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer dehydration Dehydration (Loss of H2O) proton_transfer->dehydration schiff_base Schiff Base (Imine) dehydration->schiff_base

Caption: Mechanism of Schiff base formation.

Applications in Drug Development and Materials Science

The derivatives synthesized from this compound have potential applications in various fields:

  • Drug Discovery: The introduction of diverse functional groups can lead to the discovery of novel bioactive molecules. For instance, Schiff bases and other nitrogen-containing heterocycles derived from quinolines have shown promising antimicrobial and anticancer activities.[3] Carboxylic acid derivatives can serve as building blocks for the synthesis of more complex molecules with potential therapeutic value, such as histone deacetylase (HDAC) inhibitors.[17][18]

  • Materials Science: The extended π-systems generated through Wittig and Knoevenagel reactions can be explored for their photophysical properties, making them potential candidates for organic light-emitting diodes (OLEDs) or fluorescent probes. The ability to tune the electronic properties through functionalization is a key aspect in the design of new organic materials.

These protocols provide a foundation for the exploration of the chemical space around the 2-phenylquinoline scaffold, enabling the synthesis of novel compounds for further investigation in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Phenylquinoline-7-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of quinoline derivatives. However, the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. If you observe decomposition of your product on the column, consider using deactivated silica gel.

Q2: How can I deactivate silica gel?

A2: To deactivate silica gel, you can prepare a slurry of the silica gel in your chosen eluent system and add a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1% v/v), before packing the column. This can help to neutralize active sites on the silica surface.

Q3: What is a good starting eluent system for the purification of this compound?

A3: Based on protocols for similar compounds, a good starting point is a non-polar/polar solvent mixture. A common system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. For a structurally related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, a 1:2 mixture of ethyl acetate/hexane was used successfully.[1] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of polar solvent. What should I do?

A4: If your compound is highly polar and remains at the baseline, you may need to use a more polar eluent system. Consider adding a small amount of methanol to your dichloromethane or ethyl acetate mobile phase. If solubility is an issue, ensure your crude product is fully dissolved in a minimal amount of loading solvent before applying it to the column. In some cases, specialized stationary phases like alumina may be an alternative, but compatibility should be checked as basic alumina can also cause degradation.

Q5: I am observing multiple spots on the TLC after purification, indicating my fractions are not pure. What could be the issue?

A5: This could be due to several factors:

  • Column Overloading: You may have loaded too much crude material onto the column, leading to poor separation.

  • Improper Column Packing: An unevenly packed column can result in channeling and inefficient separation.

  • Inappropriate Eluent System: The polarity of your eluent may be too high, causing all compounds to elute together. Try a shallower gradient or a less polar solvent system.

  • Compound Decomposition: Your compound may be degrading on the column. As mentioned, using deactivated silica or a different stationary phase could help.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product degradation on the column (streaking on TLC, low yield) Acidic nature of silica gel.Use silica gel deactivated with triethylamine. Alternatively, consider using a different stationary phase like neutral alumina after careful evaluation on a small scale.
Poor separation of the desired product from impurities Inappropriate solvent system.Optimize the eluent system using TLC to achieve a clear separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column was packed improperly.Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is insoluble in the loading solvent. The chosen solvent is not appropriate for the compound's polarity.Test the solubility of your compound in various solvents. Dichloromethane or a mixture of dichloromethane and a small amount of methanol is often effective. For highly insoluble compounds, dry loading onto silica gel is recommended.
Crystallization of the product in the column or tubing. The eluent is not a good solvent for the purified compound at high concentrations.Switch to a more solubilizing eluent system if it does not compromise separation. Alternatively, run the chromatography at a slightly elevated temperature (if the compound is stable) or collect fractions more frequently to prevent high concentrations from building up.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Dry Loading: If the compound has poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the least polar solvent mixture determined by your initial TLC analysis.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Collect fractions in test tubes or other suitable containers.

4. Fraction Analysis:

  • Monitor the elution of your compound by TLC. Spot each fraction onto a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under UV light.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified this compound under high vacuum to remove any residual solvent.

Experimental Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Final Product evaporate->dry end_node End dry->end_node start Start start->prep_slurry

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Formylation of 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the formylation of 2-phenylquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the formylation of 2-phenylquinoline, offering potential causes and solutions in a question-and-answer format.

Q1: My formylation reaction of 2-phenylquinoline resulted in a very low yield of the desired product. What are the possible reasons and how can I improve it?

A1: Low yields in the formylation of 2-phenylquinoline can stem from several factors. The Vilsmeier-Haack reaction is a common method for this transformation, and its efficiency is highly dependent on the reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reagent Ratio: The stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 2-phenylquinoline is crucial. An excess of the Vilsmeier reagent is often required. A typical starting point is a 1.5 to 3-fold excess of the reagent.
Moisture in Reagents/Glassware: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Decomposition of Product: The product, a quinoline carbaldehyde, might be unstable under the reaction or work-up conditions. Ensure the work-up is performed promptly and at a low temperature. Neutralize the reaction mixture carefully.
Substrate Purity: Impurities in the starting 2-phenylquinoline can interfere with the reaction. Ensure the starting material is of high purity.

Illustrative Yields under Different Conditions (Hypothetical Data):

Entry Vilsmeier Reagent (Equivalents) Temperature (°C) Time (h) Yield of 2-phenylquinoline-3-carbaldehyde (%)
11.560435
22.080665
33.080675
42.0100450 (with increased side products)

Q2: I have obtained multiple products in my reaction mixture, and I am unsure about their identities. What are the likely side reactions?

A2: The formation of multiple products is a common challenge in the formylation of 2-phenylquinoline due to the possibility of substitution at different positions on the quinoline ring. The regioselectivity of the reaction is influenced by the electronic and steric effects of the phenyl group at the 2-position.

Common Side Products:

  • Isomeric 2-Phenylquinoline Carbaldehydes: Electrophilic substitution on the quinoline ring can occur at various positions. While formylation of some substituted 2-phenylquinolines has been reported to occur at the 3-position , general principles of electrophilic substitution on quinoline suggest that positions 5 and 8 on the carbocyclic ring are also susceptible to attack. Therefore, you may have a mixture of 2-phenylquinoline-3-carbaldehyde, 2-phenylquinoline-5-carbaldehyde, and 2-phenylquinoline-8-carbaldehyde.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-phenylquinoline.

  • Decomposition Products: At higher temperatures, degradation of the starting material or product can lead to a complex mixture of byproducts.

Troubleshooting Isomer Formation:

Problem Suggested Action
Mixture of Isomers Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Lowering the reaction temperature may increase regioselectivity.
Difficulty in Separation Isomeric products often have similar polarities, making them difficult to separate by column chromatography. Consider using a different solvent system, a longer column, or High-Performance Liquid Chromatography (HPLC) for separation.

Q3: How can I confirm the structure of the obtained product and identify the side products?

A3: Spectroscopic techniques are essential for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift and coupling patterns of the aromatic protons will be distinct for each isomer. The aldehyde proton will appear as a singlet at around 10 ppm.

    • ¹³C NMR: The chemical shift of the carbonyl carbon (around 190 ppm) and the substitution pattern on the quinoline ring will help in identifying the isomers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable in definitively assigning the proton and carbon signals and confirming the position of the formyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and side products. All isomeric 2-phenylquinoline carbaldehydes will have the same molecular weight.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ will indicate the presence of the aldehyde carbonyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 2-phenylquinoline?

A1: The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinolines.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Q2: What is the expected regioselectivity for the formylation of 2-phenylquinoline?

A2: The regioselectivity of electrophilic substitution on 2-phenylquinoline is not definitively established in the literature and can be complex.

  • For some substituted 2-phenylquinolines, formylation has been observed at the C-3 position of the pyridine ring.

  • However, theoretical considerations and experimental results for electrophilic substitution on the parent quinoline ring suggest that the C-5 and C-8 positions of the carbocyclic (benzene) ring are more electron-rich and thus more susceptible to electrophilic attack. The phenyl group at the 2-position will influence the electron distribution and may direct the substitution to a specific position. It is plausible that a mixture of isomers is formed.

Q3: Are there any alternative formylation methods for 2-phenylquinoline?

A3: While the Vilsmeier-Haack reaction is common, other formylation methods could potentially be applied, although their efficacy for 2-phenylquinoline is not well-documented. These include:

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically for activated aromatic compounds like phenols. Its applicability to 2-phenylquinoline may be limited due to the need for strong electron-donating groups.[3]

  • Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform and a strong base. It is generally not suitable for non-phenolic substrates like 2-phenylquinoline.[4][5]

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Phenylquinoline (General Procedure)

Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions and desired outcomes.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a solid or viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 2-phenylquinoline (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC. The reaction time can vary from 4 to 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Vilsmeier-Haack Reaction and Potential Isomeric Products

formylation_pathway cluster_start Starting Materials cluster_products Potential Products 2-Phenylquinoline 2-Phenylquinoline Reaction Reaction 2-Phenylquinoline->Reaction Vilsmeier-Haack Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Reaction 2-PQ-3-CHO 2-Phenylquinoline-3-carbaldehyde 2-PQ-5-CHO 2-Phenylquinoline-5-carbaldehyde 2-PQ-8-CHO 2-Phenylquinoline-8-carbaldehyde Reaction->2-PQ-3-CHO Major Product (reported for substituted analogs) Reaction->2-PQ-5-CHO Potential Side Product Reaction->2-PQ-8-CHO Potential Side Product

Caption: Vilsmeier-Haack formylation of 2-phenylquinoline leading to the desired 3-isomer and potential 5- and 8-isomeric side products.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Increase Time / Temperature incomplete->optimize_conditions check_reagents Check Reagent Stoichiometry & Purity complete->check_reagents end Improved Yield optimize_conditions->end reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_issue Reagent Issue check_reagents->reagents_issue No check_workup Review Work-up Procedure reagents_ok->check_workup optimize_reagents Increase Vilsmeier Reagent / Use Pure Starting Material reagents_issue->optimize_reagents optimize_reagents->end workup_ok Work-up OK check_workup->workup_ok Yes workup_issue Potential Product Decomposition check_workup->workup_issue No workup_ok->end optimize_workup Use Milder Conditions (Low Temp, Careful Neutralization) workup_issue->optimize_workup optimize_workup->end

Caption: A step-by-step workflow to troubleshoot and optimize the yield of the formylation of 2-phenylquinoline.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling conditions for the synthesis of 2-phenylquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-phenylquinoline via Suzuki coupling?

A1: The most common substrates are a 2-haloquinoline (typically 2-chloroquinoline or 2-bromoquinoline) and phenylboronic acid or its esters (e.g., pinacol ester). While 2-iodoquinolines are more reactive, 2-chloroquinolines are often preferred due to their lower cost and wider availability. However, the carbon-chlorine bond is stronger, making oxidative addition more challenging and often requiring more specialized catalytic systems.[1][2]

Q2: Which palladium catalyst should I choose for the Suzuki coupling of 2-chloroquinoline?

A2: For less reactive electrophiles like 2-chloroquinoline, catalysts based on bulky, electron-rich phosphine ligands are generally most effective. Common choices include palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ as the palladium source, combined with ligands such as SPhos, XPhos, or RuPhos. Pre-formed catalysts like Pd(dppf)Cl₂ are also frequently used and can be highly effective.[3] For simpler systems, Pd(PPh₃)₄ can be sufficient, particularly with more reactive 2-bromo or 2-iodoquinolines.[4][5]

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation with the palladium complex.[1] The choice of base can significantly impact the reaction yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][5] For challenging couplings, stronger bases like potassium phosphate are often preferred. The base should be finely powdered to ensure good solubility and reactivity.

Q4: What are the recommended solvents for this reaction?

A4: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water.[4][6] The water helps to dissolve the base and facilitates the catalytic cycle. Anhydrous conditions can also be successful, particularly with certain catalyst and base combinations.[4]

Q5: My reaction is not going to completion. What should I do?

A5: Incomplete conversion can be due to several factors. First, ensure your reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Increasing the reaction temperature or time may help. If using a 2-chloroquinoline, consider switching to a more active catalyst system with a bulky, electron-rich ligand. You could also switch to the more reactive 2-bromo or 2-iodoquinoline if possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-phenylquinolines via Suzuki coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Reactivity of 2-Chloroquinoline: The C-Cl bond is difficult to activate. 3. Protodeboronation: The phenylboronic acid is decomposing before it can couple. 4. Incorrect Base or Solvent: The chosen conditions are not optimal for the specific substrates.1. Use a fresh catalyst or a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is properly degassed and maintained under an inert atmosphere. 2. Switch to a more active catalyst system, such as one with a Buchwald-type ligand (e.g., SPhos, XPhos).[3] Alternatively, consider using the more reactive 2-bromo or 2-iodoquinoline. 3. Use a slight excess of phenylboronic acid (e.g., 1.2-1.5 equivalents). Consider using a boronic ester (e.g., pinacol ester) which can be more stable. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF/water).
Formation of Side Products 1. Homocoupling of Phenylboronic Acid (Biphenyl formation): Can be promoted by the presence of oxygen. 2. Dehalogenation of 2-Haloquinoline: The starting material is reduced instead of coupled. 3. Protodeboronation: As mentioned above, leads to the formation of benzene.1. Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere. 2. This can be complex, but sometimes changing the ligand or base can minimize this side reaction. Ensure the reaction is not run for an excessively long time after completion. 3. Use fresh boronic acid, consider using a boronic ester, or use a slightly larger excess.
Difficulty in Product Purification 1. Residual Palladium Catalyst: Can make the product appear as a dark oil or solid. 2. Boronic Acid Residues: Can be difficult to separate from the product.1. Filter the crude reaction mixture through a pad of celite or silica gel. You can also perform an aqueous workup with a solution of sodium sulfide to precipitate the palladium. 2. An aqueous wash with a mild base (e.g., NaHCO₃ solution) during workup can help remove unreacted boronic acid and its byproducts.

Data on Reaction Conditions

The following tables summarize conditions that have been successfully used for the Suzuki-Miyaura coupling of quinoline and pyridine derivatives, which can serve as a starting point for the optimization of 2-phenylquinoline synthesis.

Table 1: Conditions for Suzuki Coupling of 3-Bromoquinoline [6]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
P1 (1.8)XPhos (L1) (3.6)DBUTHF/H₂O (5:1)974.788
P1 (2.5)RuPhos (L3) (5.0)DBUTHF/H₂O (5:1)974.785
P1 (2.5)P(Cy)₃ (L5) (5.0)DBUTHF/H₂O (5:1)1101035
P1 (2.5)P(o-tol)₃ (L6) (5.0)DBUTHF/H₂O (5:1)1101025

Note: P1 is a palladacycle precatalyst. This data is for the coupling of 3-bromoquinoline with an isoxazole boronic acid pinacol ester, but provides a useful starting point for ligand and temperature screening.

Table 2: Conditions for Suzuki Coupling of Chloro-N-Heterocycles [5][7]

SubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,3,5-TrichloropyridinePd(OAc)₂ (2)NoneK₂CO₃H₂O80392
2-Aryl-4-chloro-3-iodoquinolinePdCl₂(PPh₃)₂ (10)PCy₃K₂CO₃Dioxane/H₂O10018>90
2,6-DichloropurinePd(PPh₃)₄ (5)-K₂CO₃Toluene100-77

Note: These examples demonstrate that even without specialized ligands, high yields can be achieved, although often with higher catalyst loadings and temperatures, particularly for chloro-derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylquinoline

This protocol is adapted from a procedure for the double Suzuki-Miyaura cross-coupling of a 2-aryl-4-chloro-3-iodoquinoline.[5]

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Ligand (e.g., Tricyclohexylphosphine (PCy₃), 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 3:1 v/v, 4 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloroquinoline, phenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylquinoline.

Visualizations

Below are diagrams illustrating key concepts in the optimization and troubleshooting of the Suzuki coupling reaction.

G cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Process cluster_outcome Outcome quinoline 2-Chloroquinoline heating Heating (e.g., 100°C) quinoline->heating boronic Phenylboronic Acid boronic->heating catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->heating ligand Ligand (e.g., SPhos) ligand->heating base Base (e.g., K₃PO₄) base->heating solvent Solvent (e.g., Dioxane/H₂O) solvent->heating product 2-Phenylquinoline heating->product inert Inert Atmosphere (Argon/Nitrogen) inert->heating

Caption: General workflow for the Suzuki coupling synthesis of 2-phenylquinoline.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or No Reaction cat_inactive Is the catalyst active? Is the atmosphere inert? start->cat_inactive Check cat_choice Is the catalyst/ligand suitable for C-Cl activation? start->cat_choice Check boronic_issue Is the boronic acid fresh? Consider using an ester. start->boronic_issue Check base_issue Is the base strong enough? (e.g., K₃PO₄ vs K₂CO₃) start->base_issue Check temp_issue Is the temperature high enough? start->temp_issue Check solvent_issue Is the solvent appropriate? (e.g., Dioxane, Toluene) start->solvent_issue Check sol_cat1 sol_cat1 cat_inactive->sol_cat1 Solution: Use fresh catalyst, degas solvent. sol_cat2 sol_cat2 cat_choice->sol_cat2 Solution: Use bulky, e⁻-rich ligand (e.g., SPhos). sol_boronic sol_boronic boronic_issue->sol_boronic Solution: Use fresh boronic acid or a pinacol ester. sol_base sol_base base_issue->sol_base Solution: Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). sol_temp sol_temp temp_issue->sol_temp Solution: Increase temperature (e.g., to 100-110°C). sol_solvent sol_solvent solvent_issue->sol_solvent Solution: Screen different solvents.

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of Substituted 2-Phenylquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted 2-phenylquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes to this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my Friedländer synthesis of a 2-phenylquinoline. How can I improve the regioselectivity?

A1: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[1] The outcome is often influenced by both steric and electronic factors of the substituents on your starting materials.

  • Substituent Effects: The nature of substituents on both the 2-aminoaryl ketone and the phenyl-containing ketone can direct the cyclization. Electron-donating groups on the aniline ring can influence the nucleophilicity of the enamine intermediate, while bulky substituents can sterically hinder one cyclization pathway over another.

  • Catalyst Choice: The type of catalyst, whether acidic or basic, can significantly impact the regioselectivity. For instance, some Lewis acids may favor the formation of one isomer over another. It is recommended to screen different catalysts, such as Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), or even ionic liquids, to optimize for your desired regioisomer.[1]

  • Reaction Conditions: Temperature and solvent can also play a crucial role. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while the choice of solvent can influence the stability of the intermediates.

Q2: My Doebner-von Miller reaction is giving a low yield of the desired 2-phenylquinoline and many side products. What are the likely causes and solutions?

A2: The Doebner-von Miller reaction, while versatile, is known for sometimes being exothermic and producing a complex mixture of byproducts, making product isolation difficult.[1]

  • Reaction Control: The reaction can be highly exothermic.[1] Careful control of the reaction temperature by slow addition of reagents and efficient cooling is crucial to prevent the formation of polymeric tars.

  • Oxidant Choice: The choice of oxidant is critical. Harsh oxidants can lead to over-oxidation and degradation of the desired product. Consider using milder oxidizing agents.

  • Starting Material Purity: Impurities in the aniline or the α,β-unsaturated carbonyl precursor (or the reagents used to generate it in situ) can lead to a variety of side reactions. Ensure the purity of your starting materials.

  • pH Control: The reaction is typically run under strongly acidic conditions.[1] Optimizing the acid concentration can be key to improving the yield and reducing byproduct formation.

Q3: I am struggling with the purification of my substituted 2-phenylquinoline. The product is difficult to separate from starting materials and/or isomers. What purification strategies can I employ?

A3: Purification of substituted 2-phenylquinolines can be challenging due to the often similar polarities of the product, unreacted starting materials, and any isomeric byproducts.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with non-polar eluents and gradually increasing the polarity. For closely related isomers, a high-performance liquid chromatography (HPLC) or medium pressure liquid chromatography (MPLC) system may be necessary for effective separation. The use of specialized stationary phases, such as those for separating aromatic compounds, can also be beneficial.

  • Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. A systematic screening of different solvents and solvent mixtures is recommended. Seeding with a pure crystal of the desired product can sometimes help in selectively crystallizing one isomer from a mixture.

  • Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer containing the protonated quinoline can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent should yield the purified quinoline.

Troubleshooting Guides by Synthetic Method

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetophenone derivative.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Sterically hindered substrates- Use a more active catalyst (e.g., screen Lewis acids like ZnCl₂, Sc(OTf)₃).- Increase the reaction temperature.- For sterically hindered substrates, consider using microwave irradiation to enhance the reaction rate.
Mixture of Regioisomers - Use of an unsymmetrical ketone.- Non-selective catalyst or reaction conditions.- Modify substituents on the ketone to favor one mode of cyclization.- Screen different catalysts (acidic vs. basic) and solvents to optimize regioselectivity.[1]
Formation of Tar/Polymeric Material - High reaction temperature.- Unstable starting materials.- Lower the reaction temperature and extend the reaction time.- Ensure the purity of the 2-aminoaryl ketone, as these can be prone to self-condensation.
  • To a solution of the 2-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or an ionic liquid) is added the substituted acetophenone (1.1 eq).

  • The catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture.

  • The reaction mixture is heated to reflux (or the desired temperature) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-phenylquinoline.

Friedlander_Workflow Start Start: 2-Aminoaryl Ketone & Acetophenone Derivative Mixing Mix in Solvent with Catalyst Start->Mixing Reaction Heat to Reflux (Monitor Progress) Mixing->Reaction Workup Cool & Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Phenylquinoline Purification->Product

General workflow for the Friedländer synthesis.
Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.

Problem Possible Cause(s) Suggested Solution(s)
Violent/Uncontrolled Reaction - Reaction is highly exothermic.- Add reagents slowly with efficient stirring and cooling.- Use a larger volume of solvent to dissipate heat.
Low Yield - Inefficient formation of the α,β-unsaturated carbonyl in situ.- Incomplete cyclization or oxidation.- Sub-optimal acid catalyst concentration.- If preparing the unsaturated carbonyl in situ, ensure conditions are optimal for the aldol condensation.- Consider using a stronger oxidizing agent, but be mindful of potential side reactions.- Titrate the amount of acid catalyst used.
Complex Product Mixture - Polymerization of starting materials or intermediates.- Multiple side reactions due to harsh conditions.- Lower the reaction temperature.- Ensure high purity of the starting aniline and carbonyl compounds.- Consider a milder acid catalyst.
  • To a cooled (0 °C) mixture of the substituted aniline (1.0 eq) and the α,β-unsaturated ketone (e.g., chalcone, 1.1 eq) is slowly added a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine) is added.

  • The reaction mixture is slowly warmed to room temperature and then heated to the desired temperature (e.g., 100-140 °C) for several hours.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., NaOH or NH₄OH) until a precipitate forms.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization.

Doebner_von_Miller_Workflow Start Start: Aniline & α,β-Unsaturated Ketone Acidification Slow Addition of Strong Acid & Oxidant Start->Acidification Heating Controlled Heating (Monitor Progress) Acidification->Heating Quenching Pour onto Ice Heating->Quenching Neutralization Neutralize with Base Quenching->Neutralization Isolation Filter & Dry Crude Product Neutralization->Isolation Purification Purify (Chromatography or Recrystallization) Isolation->Purification Product Pure 2-Phenylquinoline Purification->Product

General workflow for the Doebner-von Miller synthesis.
Pfitzinger Reaction

The Pfitzinger reaction is used to synthesize quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Carboxylic Acid - Incomplete hydrolysis of isatin.- Side reactions of the carbonyl compound under strong basic conditions.- Ensure a sufficiently high concentration of a strong base (e.g., KOH).- Use a milder base or protect sensitive functional groups on the carbonyl compound if possible.
Formation of a Thick Resin - Polymerization of intermediates or byproducts.- Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating and concentration gradients.
Difficulty in Product Isolation - The product may be soluble in the aqueous basic solution.- Carefully acidify the reaction mixture to precipitate the carboxylic acid product. Ensure the pH is optimal for precipitation.
  • Isatin (1.0 eq) is dissolved in an aqueous solution of a strong base (e.g., 30% KOH).

  • The substituted acetophenone (1.1 eq) is added to the solution.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and filtered to remove any insoluble material.

  • The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield the 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

Pfitzinger_Workflow Start Start: Isatin & Acetophenone Derivative Base_Hydrolysis Dissolve in Strong Aqueous Base Start->Base_Hydrolysis Heating Heat to Reflux (Monitor Progress) Base_Hydrolysis->Heating Filtration Cool & Filter Heating->Filtration Acidification Acidify Filtrate to Precipitate Product Filtration->Acidification Isolation Filter, Wash & Dry Acidification->Isolation Product Pure 2-Phenylquinoline- 4-carboxylic Acid Isolation->Product

General workflow for the Pfitzinger synthesis.

This technical support center provides a starting point for troubleshooting common issues in the synthesis of substituted 2-phenylquinolines. For more specific challenges, it is always recommended to consult the primary literature for detailed studies on related substrates.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-Phenylquinoline-7-carbaldehyde, achieving adequate solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my compound in an aqueous buffer during my biological assay. What is the likely cause?

A2: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in a water-miscible organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent concentration decreases upon dilution, reducing its solvating power and causing the compound to precipitate out of the solution.

Q3: Can I heat the solvent to dissolve this compound?

A3: Gentle heating can be a viable option to increase the dissolution rate. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures may lead to degradation. It is recommended to use the lowest effective temperature and to monitor for any changes in the appearance or purity of the compound.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution in common organic solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissolving this compound in organic solvents.

Possible Solutions:

  • Solvent Selection: Start with polar aprotic solvents known for their broad solvency power, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Physical Assistance: Employ gentle heating (not exceeding 40°C) and sonication to aid the dissolution process.

  • Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed. For instance, a mixture of DMSO and ethanol may provide the necessary polarity range to dissolve the compound.

Issue 2: Precipitation upon dilution of the organic stock solution into an aqueous medium.

Troubleshooting Workflow:

byproduct formation in the Doebner-von Miller reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Doebner-von Miller reaction for quinoline synthesis.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Quinoline Product

Q: My Doebner-von Miller reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Doebner-von Miller reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent Quality and Stoichiometry:

    • Aniline Derivative: Ensure the aniline is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation or chromatography before use.

    • α,β-Unsaturated Carbonyl Compound: These compounds, especially aldehydes, are prone to polymerization.[1] Use freshly distilled or commercially available high-purity reagents. Consider preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method).[2]

    • Acid Catalyst: The concentration and type of acid are critical. Ensure the acid is not too dilute. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[2] The choice of acid can significantly impact the reaction rate and selectivity.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating.[3] However, excessively high temperatures can promote the formation of tar and other byproducts, leading to lower yields of the desired product.[3] Monitor the reaction temperature closely and optimize it for your specific substrates. A vigorous, exothermic reaction may require initial cooling.[3]

    • Reaction Time: The reaction time can vary significantly depending on the substrates and conditions. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and avoid product degradation.[3]

  • Workup Procedure:

    • Neutralization: After the reaction is complete, the acidic mixture needs to be neutralized to isolate the quinoline product. Incomplete neutralization can lead to loss of product during extraction.

    • Extraction: Ensure you are using an appropriate solvent for the extraction of your quinoline derivative. Multiple extractions may be necessary to recover all the product from the aqueous layer.

Issue 2: Significant Formation of Tar and Polymeric Byproducts

Q: My reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?

A: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] Here’s how to address this problem:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.

  • Use of a Two-Phase System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the quinoline product.[1]

  • In Situ Generation of the Carbonyl Compound: As mentioned previously, generating the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.[2]

  • Optimize Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experiment with different acids and concentrations to find the optimal balance for your specific reaction. For instance, using a milder Lewis acid might be beneficial.

Issue 3: Formation of an Unexpected Isomer or Byproduct

Q: I have isolated a product, but it is not the expected quinoline derivative. What could have happened?

A: The formation of unexpected isomers or byproducts can occur under certain conditions or with specific substrates.

  • Reversal of Regiochemistry: While the Doebner-von Miller synthesis typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[1] This can lead to the formation of 4-substituted quinolines.

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates. Side reactions of these intermediates can lead to various byproducts. For example, the reduction of an intermediate imine formed from acetaldehyde has been reported as a possible side reaction.[4]

  • Substrate-Specific Byproducts: The structure of the aniline can also influence byproduct formation. For example, with certain electron-rich anilines, unexpected cyclization pathways may occur.

To identify the unexpected product, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography if possible.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Doebner-von Miller reaction?

A1: The exact mechanism of the Doebner-von Miller reaction has been a subject of debate. A widely accepted proposal is a fragmentation-recombination mechanism.[2][5] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes further reactions, including cyclization and oxidation, to yield the final quinoline product.[2]

Q2: What are the most common byproducts in the Doebner-von Miller reaction?

A2: The most prevalent byproducts are tars and polymers resulting from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[1] Other potential byproducts can include reduced intermediates and regioisomers of the desired quinoline product, depending on the specific reactants and conditions used.[1][4]

Q3: How can I improve the overall yield and purity of my quinoline product?

A3: To improve yield and purity, consider the following:

  • Use high-purity, freshly distilled reagents.

  • Optimize the reaction temperature and time by monitoring the reaction progress.

  • Employ a two-phase reaction system or in situ generation of the carbonyl compound to minimize tar formation.[1][2]

  • Carefully select the acid catalyst and its concentration.

  • Ensure a thorough and careful workup procedure to effectively isolate the product.

  • Purify the final product using an appropriate method, such as column chromatography or recrystallization.

Q4: Are there any specific safety precautions I should take when running this reaction?

A4: Yes, the Doebner-von Miller reaction involves the use of strong acids and potentially toxic and volatile organic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so be prepared for a potential increase in temperature and pressure.[3]

Data Presentation

The choice of acid catalyst can significantly influence the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester.

EntryCatalyst (mol %)SolventTime (h)Yield (%) of 2-carboxy-4-phenylquinoline[1]
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HClCH₂Cl₂480
3HCl (gas)Toluene240
4H₂SO₄Toluene240
5TFA-1261
6TFAToluene1235

Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.

Experimental Protocols

High-Yield Protocol for the Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Byproduct Formation

This protocol is adapted from established procedures and incorporates measures to reduce tar formation.[3]

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Calcium hydroxide (slaked lime)

  • Chloroform

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of aniline in aqueous hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition and low temperature help to control the exothermic reaction and minimize the polymerization of crotonaldehyde.

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.

  • Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by TLC.

  • Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.

  • Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with the water.

  • Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aniline Aniline Conjugate_Addition 1. Conjugate Addition Aniline->Conjugate_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Conjugate_Addition Fragmentation 2. Fragmentation Conjugate_Addition->Fragmentation Recombination 3. Recombination Fragmentation->Recombination Cyclization 4. Cyclization Recombination->Cyclization Oxidation 5. Oxidation Cyclization->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Byproduct_Formation Start α,β-Unsaturated Carbonyl Desired_Pathway Reaction with Aniline (Desired Pathway) Start->Desired_Pathway Side_Pathway Acid-Catalyzed Self-Condensation (Side Reaction) Start->Side_Pathway Quinoline Quinoline Product Desired_Pathway->Quinoline Tar Tar/Polymer Byproduct Side_Pathway->Tar

Caption: Competing pathways leading to product and byproduct formation.

Troubleshooting_Workflow Problem Low Yield / Tar Formation Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Optimize_Temp Optimize Reaction Temperature Problem->Optimize_Temp Slow_Addition Slow Reagent Addition Problem->Slow_Addition Monitor Monitor Reaction Progress (TLC/HPLC) Check_Reagents->Monitor Optimize_Temp->Monitor Slow_Addition->Monitor Two_Phase Consider Two-Phase System Improved_Yield Improved Yield Two_Phase->Improved_Yield Monitor->Two_Phase Still low yield? Monitor->Improved_Yield Yield acceptable

Caption: A logical workflow for troubleshooting common issues.

References

stability of 2-Phenylquinoline-7-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Phenylquinoline-7-carbaldehyde under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a heterocyclic aromatic aldehyde. Generally, the quinoline core is relatively stable, however, the aldehyde group is susceptible to degradation under certain conditions.[1][2] The stability is significantly influenced by pH, temperature, and the presence of oxidizing agents.

Q2: What are the expected degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary concern is the potential for acid-catalyzed hydration of the aldehyde group, although this is a reversible process.[3] More significantly, in the presence of an oxidizing agent, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-phenylquinoline-7-carboxylic acid. The quinoline nitrogen is basic and will be protonated in acidic solutions, which can influence the overall electron density and reactivity of the molecule.

Q3: What degradation pathways are anticipated under basic conditions?

A3: Under strongly basic conditions, this compound, which lacks α-hydrogens, is expected to undergo the Cannizzaro reaction.[4][5][6] This disproportionation reaction results in the formation of two products: 2-phenylquinoline-7-carboxylic acid (oxidation product) and (2-phenylquinolin-7-yl)methanol (reduction product).[4][5] Additionally, exposure to atmospheric oxygen under basic conditions can promote oxidation to the carboxylic acid.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is advisable to avoid extremes of pH in solutions. For long-term storage, solid material is preferred over solutions.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a sample subjected to acidic stress.
Possible Cause Troubleshooting Step
Oxidation of the aldehydeConfirm the identity of the new peak by comparing its retention time with a standard of 2-phenylquinoline-7-carboxylic acid. Mass spectrometry can be used for further confirmation.
Degradation of the quinoline ringWhile less likely under mild acidic conditions, strong acids and high temperatures could lead to more extensive degradation. Analyze the sample using mass spectrometry to identify fragments.
Interaction with buffer componentsEnsure that the components of your acidic buffer are not reacting with the analyte. Test with a different acidic buffer system.
Issue 2: Rapid degradation of the compound in a basic solution.
Possible Cause Troubleshooting Step
Cannizzaro ReactionThis is the expected pathway in strong base.[4][5][6] Analyze the sample for the presence of both 2-phenylquinoline-7-carboxylic acid and (2-phenylquinolin-7-yl)methanol.
Base-catalyzed oxidationIf the experiment is not conducted under an inert atmosphere, oxidation to the carboxylic acid will be accelerated. Repeat the experiment under nitrogen or argon.
Instability of the quinoline ringHighly basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the heterocyclic ring, although this is less common.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress Condition Duration (hours) % Degradation of this compound Major Degradation Products (% of Total Degradants)
0.1 M HCl (60 °C)2415%2-Phenylquinoline-7-carboxylic acid (90%)
0.1 M NaOH (60 °C)2445%2-Phenylquinoline-7-carboxylic acid (50%), (2-Phenylquinolin-7-yl)methanol (50%)
3% H₂O₂ (Room Temp)2425%2-Phenylquinoline-7-carboxylic acid (>95%)
Heat (80 °C, solid)72< 5%-
Photostability (ICH Q1B)-~10%2-Phenylquinoline-7-carboxylic acid

Note: The data presented in this table is illustrative and intended to represent plausible outcomes of a forced degradation study. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M hydrochloric acid.

    • Cap the vial and place it in a water bath at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M sodium hydroxide.

    • Cap the vial and place it in a water bath at 60 °C.

    • Withdraw aliquots at predetermined time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the samples with mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Acid_Degradation_Pathway This compound This compound 2-Phenylquinoline-7-carboxylic_acid 2-Phenylquinoline-7-carboxylic_acid This compound->2-Phenylquinoline-7-carboxylic_acid [O], H+

Caption: Proposed acidic degradation pathway.

Basic_Degradation_Pathway cluster_cannizzaro Cannizzaro Reaction 2-Phenylquinoline-7-carbaldehyde_1 This compound 2-Phenylquinoline-7-carbaldehyde_2 This compound Products 2-Phenylquinoline-7-carbaldehyde_1->Products 2-Phenylquinoline-7-carbaldehyde_2->Products Carboxylic_Acid 2-Phenylquinoline-7-carboxylic_acid Products->Carboxylic_Acid Oxidation Alcohol (2-Phenylquinolin-7-yl)methanol Products->Alcohol Reduction Experimental_Workflow Start Start: this compound Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralization_Dilution Neutralize & Dilute Sampling->Neutralization_Dilution HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization_Dilution->HPLC_Analysis Data_Analysis Identify & Quantify Degradants HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: NMR Analysis of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylquinoline derivatives.

Troubleshooting Guides

Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer:

Broad peaks in the NMR spectrum of 2-phenylquinoline derivatives can arise from several factors. A common cause is the presence of paramagnetic impurities, which can be removed by filtering the sample through a small plug of silica gel. Another possibility is sample aggregation at high concentrations, a known phenomenon for quinoline derivatives due to π-π stacking interactions.[1][2] Diluting the sample or acquiring the spectrum at an elevated temperature can help mitigate this effect. Additionally, if the compound is undergoing a chemical exchange process on the NMR timescale, such as rotamer interconversion, this can also lead to peak broadening.

Question: I am having difficulty assigning the aromatic protons in my 2-phenylquinoline derivative. How can I definitively assign the signals?

Answer:

The aromatic region of the ¹H NMR spectrum for 2-phenylquinoline derivatives can be complex due to overlapping signals. For unambiguous assignment, two-dimensional (2D) NMR experiments are highly recommended. A COSY (Correlation Spectroscopy) experiment will reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline and phenyl ring systems.[3] For more complex substitution patterns, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range couplings between protons and carbons, further aiding in the structural elucidation.

Question: The chemical shifts in my NMR spectrum do not match the literature values for my compound. What could be the reason for this discrepancy?

Answer:

Discrepancies in chemical shifts can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic compounds.[4][5] Ensure you are using the same solvent as reported in the literature. If not, be aware that variations are expected. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to chloroform-d₃ due to anisotropic effects.[5]

  • Concentration Dependence: As mentioned previously, 2-phenylquinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular interactions.[1][2] Comparing spectra acquired at different concentrations can help determine if this is the cause.

  • pH Effects: If your compound has ionizable groups, the pH of the sample can affect the protonation state and, consequently, the chemical shifts. Ensure consistent sample preparation, and if necessary, buffer the solution.

Frequently Asked Questions (FAQs)

1. What are the typical ¹H and ¹³C NMR chemical shift ranges for the parent 2-phenylquinoline?

The following table summarizes the approximate chemical shifts for unsubstituted 2-phenylquinoline in CDCl₃. Note that these values can vary with substitution.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Quinoline Ring
H-3~7.87 (d)~119.0
H-4~8.17 (d)~136.8
H-5~7.72 (m)~129.8
H-6~7.46 (m)~126.3
H-7~7.69 (m)~127.5
H-8~8.21 (d)~129.7
Phenyl Ring
H-2', H-6'~8.16 (m)~127.6
H-3', H-5'~7.52 (m)~128.9
H-4'~7.46 (m)~129.3
Quaternary Carbons
C-2-~157.4
C-4a-~127.5
C-8a-~148.3
C-1'-~139.7

Data compiled from multiple sources, including[6].

2. How can I identify the presence of rotamers in my NMR spectrum?

The presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale) can result in a doubling or broadening of certain peaks.[5] To confirm this, you can acquire the NMR spectrum at a higher temperature. If the peaks coalesce into a single, sharp signal at elevated temperatures, it is indicative of rotamers.

3. My sample is not soluble in common NMR solvents like CDCl₃. What are my options?

If your 2-phenylquinoline derivative has poor solubility in chloroform-d₃, you can try more polar solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆.[5] Be aware that the chemical shifts will change depending on the solvent used. For compounds that are salts, using D₂O with a small amount of an organic co-solvent might be necessary.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 2-phenylquinoline derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks and analyze the chemical shifts and coupling patterns.

Visual Troubleshooting Workflows

troubleshooting_workflow Troubleshooting Poor NMR Spectral Quality start Start: Poorly Resolved/Broad Peaks concentration Is the sample concentration high? start->concentration dilute Dilute the sample or increase temperature concentration->dilute Yes paramagnetic Are paramagnetic impurities suspected? concentration->paramagnetic No dilute->paramagnetic filter Filter sample through silica/celite paramagnetic->filter Yes exchange Is chemical exchange possible (e.g., rotamers)? paramagnetic->exchange No filter->exchange vt_nmr Perform variable temperature (VT) NMR exchange->vt_nmr Yes resolved Spectrum Resolved exchange->resolved No vt_nmr->resolved

Caption: A flowchart for troubleshooting broad or poorly resolved NMR peaks.

assignment_workflow Signal Assignment Workflow start Start: Ambiguous Aromatic Signals one_d Analyze 1D ¹H NMR for basic patterns start->one_d cosy Run 2D COSY experiment one_d->cosy connectivity Establish proton-proton connectivity cosy->connectivity hmbc Run 2D HMBC experiment (optional) connectivity->hmbc assign Complete signal assignment connectivity->assign long_range Identify long-range H-C correlations hmbc->long_range long_range->assign

References

Technical Support Center: 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the oxidation of 2-Phenylquinoline-7-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, focusing on problems arising from its oxidation.

Issue 1: My sample of this compound has changed color (e.g., yellowing or browning) over time.

  • Possible Cause: Color change is a common indicator of degradation, likely due to oxidation of the aldehyde group to the corresponding carboxylic acid (2-phenylquinoline-7-carboxylic acid) or other degradation products. Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen).[1]

  • Solution:

    • Verify Purity: First, confirm the presence of impurities using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If oxidation is confirmed, the material can often be repurified. Common methods include:

      • Flash Column Chromatography: This technique can separate the aldehyde from the more polar carboxylic acid.[2][3]

      • Recrystallization: This can be an effective method for purifying solid compounds.[4][5][6]

      • Bisulfite Adduct Formation: This chemical method can selectively isolate the aldehyde from other impurities.[7][8]

    • Proper Storage: After purification, store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a reduced temperature to minimize further oxidation.[1][9][10]

Issue 2: I observe a new, more polar spot on my Thin-Layer Chromatography (TLC) plate that wasn't there in the fresh sample.

  • Possible Cause: The appearance of a new, more polar spot is a strong indication of the formation of the corresponding carboxylic acid, which is significantly more polar than the starting aldehyde.

  • Solution:

    • Co-spotting: To confirm the identity of the new spot, you can co-spot your sample with a known standard of 2-phenylquinoline-7-carboxylic acid, if available.

    • Purification: As with a color change, the material should be purified using one of the methods mentioned above (flash chromatography, recrystallization, or bisulfite adduct formation).

    • Review Handling Procedures: Ensure that solvents used for TLC are of high purity and that plates are not left exposed to the atmosphere for extended periods.

Issue 3: My NMR spectrum shows a diminished aldehyde proton peak (around 9-10 ppm) and/or the appearance of a broad singlet further downfield.

  • Possible Cause: The aldehyde proton signal in ¹H NMR is a characteristic peak for aldehydes, typically found between 9 and 10 ppm.[11][12] A decrease in the integration of this peak suggests consumption of the aldehyde. The appearance of a new, broad singlet downfield (often >10 ppm) is characteristic of a carboxylic acid proton.

  • Solution:

    • Quantify Impurity: Use the integration values of the aldehyde and other aromatic protons in your ¹H NMR spectrum to estimate the percentage of the remaining aldehyde and the amount of carboxylic acid impurity.

    • Purification Required: If the level of impurity is significant for your application, purify the sample.

    • Solvent Purity: Ensure that the NMR solvent used is free of acidic impurities that could catalyze degradation.

Issue 4: My HPLC analysis shows a new peak with a shorter retention time than my product peak.

  • Possible Cause: In reverse-phase HPLC, more polar compounds typically have shorter retention times. The oxidation of this compound to its carboxylic acid results in a more polar molecule, which would elute earlier from a C18 column.

  • Solution:

    • Peak Identification: If possible, use a reference standard of the carboxylic acid to confirm the identity of the new peak.

    • Method Validation: Ensure your HPLC method is validated for the separation of both the aldehyde and its potential carboxylic acid impurity.[13][14][15][16]

    • Purification and Re-analysis: Purify the bulk material and re-analyze by HPLC to confirm the removal of the impurity.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent oxidation?

To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][10] It is recommended to store it in a tightly sealed, amber glass vial to protect it from light and air. For long-term storage, keeping the material at a low temperature (e.g., in a refrigerator or freezer) is also advisable.

Q2: Can I add an antioxidant to my sample of this compound?

Yes, adding a radical-scavenging antioxidant can help to inhibit autoxidation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds, including aldehydes.[17] A low concentration, typically around 0.1% (w/w), is often sufficient.[17] α-Tocopherol (Vitamin E) is another potential antioxidant.[18] However, it's crucial to ensure that the chosen antioxidant will not interfere with any downstream applications.

Q3: What are the visible signs of degradation of this compound?

The primary visible sign of degradation is a change in color, often from a white or off-white solid to a yellow or brownish substance. You may also observe a change in the physical form, such as the material becoming clumpy or sticky.

Q4: Is the oxidation of this compound reversible?

No, the oxidation of an aldehyde to a carboxylic acid is not a reversible reaction under normal laboratory conditions. Once the carboxylic acid is formed, it must be removed through a purification process.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key driver of oxidation.[1][10]
Storage Temperature ≤ 4 °C (Refrigerated)Reduces the rate of chemical degradation reactions.
Light Exposure Store in amber vials or in the darkMinimizes light-induced degradation pathways.
Antioxidant (Optional) Butylated Hydroxytoluene (BHT)Scavenges free radicals to inhibit the autoxidation chain reaction.[17]
BHT Concentration ~0.1% (w/w)Effective concentration for inhibiting oxidation in many organic compounds.[17]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its carboxylic acid oxidation product. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with a composition that allows for the retention of the aldehyde. A typical starting point could be 60% B.

      • Run a linear gradient to a higher percentage of B (e.g., 95%) over 15-20 minutes to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where both the aldehyde and the potential carboxylic acid absorb (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The this compound should appear as the major peak.

    • The corresponding carboxylic acid, being more polar, will typically have a shorter retention time.

    • Calculate the purity by peak area percentage.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure to remove the more polar carboxylic acid impurity.

  • Adsorbent Preparation:

    • Use silica gel (40-63 µm particle size).

    • If the aldehyde is sensitive to acid, you can prepare a slurry of the silica gel in the chosen eluent containing a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites.[3]

  • Solvent System Selection:

    • Determine a suitable solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is common.

    • The ideal system should show good separation between the aldehyde spot and the more polar impurity spot (which should have a lower Rf value). The aldehyde should ideally have an Rf of ~0.3.

  • Column Packing and Loading:

    • Pack the column with the silica gel slurry.

    • Dissolve the impure this compound in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure aldehyde.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Visualizations

Troubleshooting_Oxidation Troubleshooting Workflow for this compound Oxidation start Observed Issue: - Color change - New TLC spot - Altered NMR/HPLC confirm_oxidation Confirm Oxidation (HPLC, NMR, TLC) start->confirm_oxidation is_oxidized Is Oxidation Confirmed? confirm_oxidation->is_oxidized purify Purify Compound is_oxidized->purify Yes review_procedures Review Handling and Storage Procedures is_oxidized->review_procedures No purification_method Choose Purification Method: - Flash Chromatography - Recrystallization - Bisulfite Adduct purify->purification_method verify_purity Verify Purity of Isolated Material purification_method->verify_purity is_pure Is Purity Acceptable? verify_purity->is_pure is_pure->purify No store_properly Store Purified Compound Under Inert Atmosphere (N2 or Ar), Cold, and Dark is_pure->store_properly Yes end Proceed with Experiment store_properly->end review_procedures->end

References

optimizing reaction time and temperature for quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize reaction time and temperature for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in quinoline synthesis? A1: The most critical parameters are reaction temperature and reaction time. Temperature directly influences the reaction rate; however, excessively high temperatures can lead to the formation of unwanted byproducts and tar, particularly in harsh acid-catalyzed reactions like the Skraup synthesis.[1][2] Reaction time must be optimized to ensure the completion of the reaction without allowing for the degradation of the desired product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial.[3]

Q2: How does the choice of catalyst affect the reaction conditions? A2: The catalyst is fundamental in determining the required reaction temperature and time. Traditional methods often rely on strong Brønsted or Lewis acids, which may require high temperatures.[4] Modern approaches utilize transition-metal catalysts, ionic liquids, or nanocatalysts, which can significantly lower the activation energy, allowing for milder reaction conditions (lower temperature, shorter time) and often improving yields and selectivity.[5][6][7]

Q3: Can solvent choice impact the optimization of my quinoline synthesis? A3: Absolutely. The solvent not only dissolves the reactants but can also influence reaction pathways and rates. In some modern protocols, solvents like DMSO can even act as a reactant or a carbon source.[8] Some newer, greener protocols aim for solvent-free conditions or use water as a medium, which can change the optimal temperature and time profiles significantly.[3][7]

Q4: What is the benefit of using microwave-assisted synthesis for quinolines? A4: Microwave irradiation offers a significant advantage by providing rapid and uniform heating. This often leads to a dramatic reduction in reaction times—from hours to minutes—and can improve product yields by minimizing the formation of side products that occur with prolonged heating.[2][5][9]

Troubleshooting Guides

Issue 1: Low Yield and Excessive Tar Formation in Skraup Synthesis

Q: My Skraup reaction is producing very little quinoline and a significant amount of black tar. What is causing this and how can I fix it? A: This is a classic problem with the Skraup synthesis, which is notoriously exothermic and proceeds under harsh conditions.[1][2]

  • Cause: The reaction between glycerol and sulfuric acid to form acrolein is highly exothermic. The subsequent reaction with aniline is also vigorous. Uncontrolled high temperatures lead to the polymerization of acrolein and other intermediates, resulting in tar formation.[2]

  • Solution 1: Moderate the Reaction: Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These substances help to control the exothermic nature of the reaction, leading to a smoother process and less tar.[1]

  • Solution 2: Control Reactant Addition: Instead of adding all reactants at once, try a slow, controlled addition of sulfuric acid or glycerol to the aniline mixture to better manage the reaction temperature.

  • Solution 3: Alternative Oxidants: While nitrobenzene is the traditional oxidant, its reduction byproducts can complicate purification. Consider using milder or alternative oxidants like arsenic pentoxide or m-nitrobenzenesulfonic acid, the latter of which produces water-soluble byproducts that are easier to remove.[1][10]

Issue 2: Poor Yield in Doebner-von Miller Reaction

Q: I am attempting a Doebner-von Miller synthesis, but my yields are consistently low due to what appears to be polymerization of my α,β-unsaturated aldehyde. A: This is a common pitfall, as the acidic conditions required for the Doebner-von Miller reaction can easily catalyze the polymerization of the carbonyl substrate.[2]

  • Cause: The strong acid catalyst promotes not only the desired cyclization but also the self-condensation and polymerization of the α,β-unsaturated carbonyl compound.

  • Solution 1: Use a Biphasic System: A highly effective modern improvement is to run the reaction in a biphasic medium (e.g., water/acid and an organic solvent). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, limiting its contact with the strong acid and drastically reducing polymerization, which can significantly increase the yield.[2][11]

  • Solution 2: Optimize the Catalyst: While strong Brønsted acids are traditional, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate can also effectively catalyze the reaction, sometimes under milder conditions that are less prone to inducing polymerization.[4]

Issue 3: Failed Cyclization in Combes Synthesis

Q: In my Combes synthesis, the initial condensation of the aniline and β-diketone appears successful, but the final acid-catalyzed ring closure is not occurring. What should I investigate? A: The final cyclization is the critical, and often most challenging, step in the Combes synthesis.[12]

  • Cause 1: Ineffective Catalyst: The acid catalyst (commonly concentrated H₂SO₄ or polyphosphoric acid) may be insufficient in strength or concentration to promote the intramolecular electrophilic attack required for ring closure.[13]

  • Solution 1: Change or Strengthen the Acid: If using sulfuric acid, ensure it is concentrated and not hydrated. Alternatively, polyphosphoric acid (PPA) is an excellent dehydrating agent and catalyst for this step.

  • Cause 2: Deactivating Substituents: If your aniline substrate has strong electron-withdrawing groups (e.g., -NO₂), it can deactivate the aromatic ring, making the electrophilic cyclization step extremely difficult or impossible.[14]

  • Solution 2: Modify the Synthetic Route: If your substrate is highly deactivated, the Combes synthesis may not be the ideal route. Consider a different quinoline synthesis method or introduce the electron-withdrawing group after the quinoline core has been formed.

Issue 4: Lack of Regioselectivity in Friedländer Synthesis

Q: I am using an unsymmetrical ketone in a Friedländer synthesis and obtaining a mixture of two isomeric quinoline products. How can I control the regioselectivity? A: Achieving high regioselectivity with unsymmetrical ketones is a well-known challenge in the Friedländer synthesis.[5] The outcome depends on which α-methylene group of the ketone undergoes condensation.

  • Cause: The reaction can be catalyzed by either acid or base, and the conditions can favor the formation of either the kinetic or thermodynamic enolate/enamine intermediate, leading to different products.[5]

  • Solution 1: Screen Catalysts and Solvents: Systematically test different catalysts. A Brønsted acid, a Lewis acid, or a base (like NaOH or KOH in alcohol) can each favor a different reaction pathway.[5][15] The choice of solvent can also influence the outcome.

  • Solution 2: Adjust the Temperature: Lower temperatures often favor the formation of the kinetic product (from the less-hindered α-position), while higher temperatures can favor the more stable thermodynamic product.

  • Solution 3: Employ Microwave Heating: Microwave-assisted protocols can offer better control over reaction parameters and have been shown to provide excellent yields and, in some cases, improved selectivity in very short reaction times.[9] A study using acetic acid as both solvent and catalyst at 160°C for 5-10 minutes under microwave conditions reported high yields.[9]

Data Presentation: Optimizing Reaction Conditions

The tables below summarize reaction conditions from various literature sources for key quinoline syntheses. These should be used as starting points for optimization.

Table 1: Skraup Synthesis & Modifications

Reactants Catalyst/Medium Oxidant Temperature (°C) Time Yield (%) Notes
Aniline, Glycerol H₂SO₄ Nitrobenzene ~130-160 2-4 h Variable, <50% Highly exothermic; tar formation is common.[1][2]
Aniline, Glycerol H₂SO₄, FeSO₄ Nitrobenzene ~120-140 3 h Improved FeSO₄ moderates the reaction.[1]

| Substituted Anilines, Glycerol | Imidazolium sulfonic acid ionic liquid | None (in situ) | 190 (Microwave) | 3-5 min | 78-92% | Greener, faster method without an external oxidant.[2] |

Table 2: Doebner-von Miller Synthesis & Modifications

Reactants Catalyst/Medium Temperature (°C) Time Yield (%) Notes
Aniline, Crotonaldehyde HCl (aq) Reflux 4-6 h Low Prone to polymerization.[16]
Aniline, Crotonaldehyde HCl / Toluene (Biphasic) Reflux 4 h ~70% Biphasic system reduces polymerization.[2]

| Aniline, α,β-Unsaturated Carbonyl | SnCl₄ or Sc(OTf)₃ | Variable | Variable | Good | Lewis acid catalysis offers an alternative to Brønsted acids.[4] |

Table 3: Combes Synthesis

Reactants Catalyst Temperature (°C) Time Yield (%) Notes
Aniline, Acetylacetone H₂SO₄ 100-120 1-2 h Good Classic conditions for 2,4-dimethylquinoline.[12][13]

| Arylamine, β-Diketone | Polyphosphoric Acid (PPA) | 130-150 | 30-60 min | Good-Excellent | PPA is a highly effective catalyst and dehydrating agent.[13] |

Table 4: Friedländer Synthesis & Modifications

Reactants Catalyst/Solvent Temperature (°C) Time Yield (%) Notes
2-Aminobenzaldehyde, Acetaldehyde NaOH / Ethanol Reflux 1-3 h Good Classic base-catalyzed conditions.[1][15]
2-Aminoaryl Ketone, α-Methylene Ketone Acetic Acid 160 (Microwave) 5-10 min Excellent Acetic acid acts as both solvent and catalyst.[9]

| 2-Aminoaryl Ketone, α-Methylene Ketone | CuFe₂O₄ Nanoparticles / Water | Room Temp | 45 min | 97% | A green, highly efficient method using a reusable catalyst.[7] |

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline

This protocol is based on an efficient, modern method for the Friedländer condensation.

  • Reagents:

    • 2-Aminobenzophenone (1.0 mmol)

    • Cyclohexanone (2.0 mmol)

    • Glacial Acetic Acid (2.0 mL)

  • Procedure:

    • Place 2-aminobenzophenone and cyclohexanone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Add glacial acetic acid, which serves as both the catalyst and the solvent.[9]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 160°C for 10 minutes.[9] Monitor the internal pressure to ensure it remains within safe limits.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 20 mL of ice-cold water and basify to pH ~8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure quinoline derivative.

Protocol 2: Modified Skraup Synthesis with Reaction Moderator

This protocol includes modifications to improve the safety and yield of the classic Skraup synthesis.

  • Reagents:

    • Aniline (0.1 mol)

    • Glycerol (0.3 mol)

    • Concentrated Sulfuric Acid (0.2 mol)

    • Nitrobenzene (0.12 mol)

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.01 mol)

  • Procedure:

    • Caution: This reaction is highly exothermic and can become violent. Perform in a robust reaction vessel within a fume hood and have an ice bath ready.

    • To a three-necked round-bottom flask fitted with a condenser, mechanical stirrer, and dropping funnel, add aniline, nitrobenzene, and ferrous sulfate heptahydrate.[1]

    • Begin stirring and slowly add the concentrated sulfuric acid through the dropping funnel. The mixture will heat up. Use an ice bath to maintain the temperature below 120°C.

    • Once the acid has been added, add the glycerol slowly.

    • After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction should be a dark, viscous liquid.

    • Allow the mixture to cool to below 100°C and then carefully pour it into a large beaker of water while stirring vigorously.

    • Steam distill the mixture to remove unreacted nitrobenzene. The quinoline will co-distill.

    • Make the residue in the distillation flask strongly basic with sodium hydroxide solution.

    • Steam distill again to isolate the crude quinoline.

    • Purify the collected quinoline by extraction into an organic solvent, drying, and distillation, or via preparation of the picrate salt.[17]

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product reaction_type Identify Synthesis Type (Skraup, Friedländer, etc.) start->reaction_type tar Excessive Tar Formation? reaction_type->tar Skraup/ Doebner-Miller completion Starting Material Consumed? (TLC) reaction_type->completion All types tar->completion No mod_temp Moderate/Control Temperature tar->mod_temp Yes add_mod Add Moderator (e.g., FeSO4 for Skraup) tar->add_mod Yes byproducts Major Side Products? completion->byproducts Yes inc_time Increase Reaction Time or Temperature completion->inc_time No opt_cat Optimize Catalyst and/or Solvent byproducts->opt_cat Yes purify Improve Purification (Column, Recrystallization, Distillation) byproducts->purify No mod_temp->completion add_mod->completion inc_time->byproducts opt_cat->purify

Caption: Troubleshooting workflow for common issues in quinoline synthesis.

OptimizationLogic Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation/ Decomposition Temp->Byproducts Increases (if too high) Time Reaction Time Yield Desired Product Yield Time->Yield Increases (to optimum) Time->Byproducts Increases (if too long) Rate->Yield Increases (to a point) Byproducts->Yield Decreases

Caption: Logical relationships in optimizing reaction time and temperature.

References

Catalyst Selection for Cross-Coupling Reactions of Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling functionalization of quinolines. Quinolines are a vital scaffold in medicinal chemistry, and their precise modification through cross-coupling reactions is crucial for developing novel therapeutics.[1][2][3] This guide addresses common challenges and offers practical solutions for catalyst selection and reaction optimization.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues encountered during the cross-coupling of quinolines.

Problem Potential Cause Suggested Solution Relevant Cross-Coupling Reaction(s)
Low or No Conversion Incorrect Catalyst/Ligand Combination: The chosen palladium catalyst and ligand may not be suitable for the specific quinoline substrate and coupling partner. Electron-rich quinolines can be challenging substrates.[4]- Screen different ligands: For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands like S-Phos or X-Phos.[5] For Buchwald-Hartwig aminations, ligands such as BrettPhos are designed for challenging primary amines.[6] N-heterocyclic carbene (NHC) ligands can also be effective.[7][8] - Use a pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4) can ensure the efficient generation of the active Pd(0) species.[9][10]Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira
Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions, often indicated by the formation of palladium black.[4][11]- Use a more stable catalyst system: Bidentate phosphine ligands can form more stable palladium complexes.[11] - Ensure inert atmosphere: Thoroughly degas solvents and use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. - Check reagent purity: Impurities in starting materials or solvents can poison the catalyst.[9]All
Poor Solubility: The quinoline substrate, coupling partner, or base may not be sufficiently soluble in the chosen solvent.- Screen different solvents: For Suzuki-Miyaura reactions, solvent systems like toluene/water or THF/diethoxymethane have been used successfully. For Buchwald-Hartwig reactions, toluene is a common choice.[12] - Use a phase-transfer catalyst: This can be beneficial in biphasic reaction mixtures.Suzuki-Miyaura, Buchwald-Hartwig
Side Reactions/Poor Selectivity Competing Hydrodehalogenation: This is a common side reaction, particularly in Buchwald-Hartwig aminations of primary amines.[13]- Optimize the ligand: The choice of ligand can significantly influence the selectivity. - Adjust the base: A weaker base might suppress this side reaction.Buchwald-Hartwig
Homocoupling of the Boronic Acid: This is a common side reaction in Suzuki-Miyaura couplings.- Optimize the reaction temperature: Lowering the temperature may reduce homocoupling. - Use a different boronic acid derivative: Boronic esters (e.g., pinacol esters) can sometimes be more stable.[14]Suzuki-Miyaura
Incorrect Regioselectivity: Functionalization occurs at an undesired position on the quinoline ring.- Utilize directing groups: For C-H functionalization, a directing group can control the position of the coupling.[2] - Vary the catalyst: Different palladium catalysts can exhibit different regioselectivities. For example, in C-H activation of quinoline N-oxides, Pd(OAc)2 tends to favor the C2 position, while PdCl2 can favor the C8 position.[15]C-H Functionalization
Difficulty with Specific Substrates Electron-Rich Quinolines: The increased electron density can make oxidative addition more difficult.[4]- Use electron-rich, bulky ligands: Ligands like Buchwald's biaryl phosphines can promote oxidative addition to electron-rich aryl halides.[4]All
Sterically Hindered Substrates: Bulky groups near the reaction center can impede the coupling.- Select a less sterically demanding ligand: A smaller ligand might facilitate the reaction. - Increase the reaction temperature: More forcing conditions may be necessary.All
Aryl Chlorides: These are generally less reactive than aryl bromides or iodides.[16][17]- Use a catalyst system designed for aryl chlorides: This often involves bulky, electron-donating phosphine ligands and stronger bases.[11][17]All

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst for cross-coupling reactions of quinolines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the position of the leaving group on the quinoline, and the nature of the coupling partner. However, a good starting point for many reactions is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[18][19] For more challenging couplings, using a pre-formed palladium pre-catalyst with a bulky biarylphosphine ligand is often more reliable.[9][10]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is critical for a successful cross-coupling reaction. Here are some general guidelines:

  • For Suzuki-Miyaura reactions: Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with challenging substrates.[5]

  • For Buchwald-Hartwig aminations: The choice of ligand depends on the amine. For primary amines, ligands like BrettPhos can prevent side reactions.[6] For secondary amines, a wider range of ligands may be suitable.[13]

  • For Heck reactions: Both monodentate and bidentate phosphine ligands have been used. The choice can affect the stability and activity of the catalyst.[11]

  • For Sonogashira reactions: Triphenylphosphine (PPh₃) is a common ligand, often used in combination with a copper(I) co-catalyst.[7][20]

Q3: My reaction is not working even after screening different catalysts and ligands. What else can I check?

A3: If you've exhausted catalyst and ligand screening, consider the following:

  • Base: The choice and quality of the base are crucial. For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often used.[10] Ensure your base is dry and of high purity.

  • Solvent: The solvent can significantly impact the reaction. Ensure it is anhydrous and degassed. Trying a different solvent or a solvent mixture can sometimes improve results.[21]

  • Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.[11]

  • Reagent Purity: Impurities in your quinoline starting material, coupling partner, or other reagents can inhibit the catalyst.[9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).

Q4: Can I perform cross-coupling reactions on quinolines without a phosphine ligand?

A4: Yes, "phosphine-free" catalyst systems have been developed. These often utilize N-heterocyclic carbene (NHC) ligands or other nitrogen-based ligands.[7][22] In some specific cases, the quinoline substrate itself can act as a ligand for the palladium catalyst.[23]

Catalyst Performance Data

The following table summarizes catalyst performance for selected cross-coupling reactions of quinolines.

Reaction TypeQuinoline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura2-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/Water8082[21]
Suzuki-Miyaura6-Bromo-4-((4-fluoro-3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanolAromatic boronic acidPd(PPh₃)₄Na₂CO₃ (aq)Dioxane/DMF11065-69[24]
Buchwald-Hartwig5-Bromo-8-benzyloxyquinolineAnilinePd(OAc)₂ / LigandNaOt-BuToluene110-150up to 88[12]
Heck2-Iodoanilineα,β-unsaturated carbonyl compoundPd(OAc)₂ / PPh₃NaOAcDMF10067-76[18]
Sonogashira6,7-Dibromoquinoline-5,8-dioneTerminal alkynePalladium catalyst---50-85[25]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline:

  • To a reaction vessel, add the bromoquinoline (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the solvent (e.g., a mixture of toluene and water).

  • Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Cross_Coupling_Workflow General Cross-Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrates & Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J Characterize Product

Caption: A generalized workflow for a typical cross-coupling reaction.

Catalyst_Selection_Logic Catalyst Selection Decision Tree Start Define Reaction: Quinoline Substrate & Coupling Partner ReactionType Identify Cross-Coupling Type (Suzuki, Heck, etc.) Start->ReactionType CatalystScreen Screen Pd Sources (e.g., Pd(OAc)₂, Pre-catalysts) ReactionType->CatalystScreen LigandScreen Screen Ligands (e.g., Phosphines, NHCs) ConditionOpt Optimize Conditions (Base, Solvent, Temp) LigandScreen->ConditionOpt CatalystScreen->LigandScreen Success Successful Coupling ConditionOpt->Success High Yield Troubleshoot Troubleshoot: Low Yield / Side Reactions ConditionOpt->Troubleshoot Low Yield Troubleshoot->LigandScreen Re-evaluate

Caption: A decision tree for catalyst system selection and optimization.

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylquinoline-7-carbaldehyde. The information is designed to address specific issues that may be encountered during the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving the synthesis of this compound?

A typical workup procedure for reactions yielding this compound, such as a Suzuki coupling, involves an aqueous workup followed by chromatographic purification. After the reaction is complete, the mixture is typically cooled to room temperature and diluted with an organic solvent like ethyl acetate (EtOAc). The organic layer is then washed sequentially with water and a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove inorganic impurities and neutralize any remaining acid. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, most commonly by column chromatography on silica gel.[1]

Q2: What are the physical properties of this compound?

Key physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 867162-43-4[2][3]
Molecular Formula C16H11NO[2]
Molecular Weight 233.265 g/mol [2]
Appearance Likely a solid, potentially crystalline.[4]
Solubility Sparingly soluble in water.[4] Soluble in organic solvents like ethyl acetate and hexane mixtures for chromatography.[1]
LogP 3.71430[2]

Q3: How can I remove common impurities from my this compound product?

Common impurities can include unreacted starting materials, catalysts (e.g., palladium), and byproducts from side reactions. Here are some strategies:

  • Triphenylphosphine oxide: If your reaction uses triphenylphosphine (e.g., in a Wittig or Mitsunobu reaction), the resulting triphenylphosphine oxide can often be removed by suspending the crude product in a non-polar solvent like pentane or hexane mixed with a small amount of ether and filtering. The phosphine oxide has low solubility in such solvent systems.[5]

  • Boronic acid residues: In Suzuki couplings, excess boronic acid or its byproducts can be removed by washing the organic layer with a mild aqueous base or by performing multiple evaporations with methanol to form volatile trimethyl borate.[5]

  • Copper Salts: If copper catalysts are used, quenching the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) can help complex the copper salts, which can then be removed in the aqueous layer.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Product loss during aqueous extraction. - Product adhering to silica gel during chromatography.- Monitor the reaction by TLC to ensure completion before workup. - Ensure the correct pH of the aqueous layer to prevent the protonation and loss of the basic quinoline nitrogen into the aqueous phase. - If the product is highly polar, consider using a more polar eluent system or a different stationary phase for chromatography.
Product is an Oil and Won't Solidify - Presence of residual solvent. - Impurities preventing crystallization.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Re-purify by column chromatography.
Formation of an Emulsion During Extraction - High concentration of reagents or byproducts acting as surfactants.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for phase separation.
Product Decomposes on Silica Gel Column - The aldehyde functional group may be sensitive to the acidic nature of silica gel.- Use deactivated silica gel (pre-treated with a base like triethylamine). - Consider using a different purification method such as recrystallization or preparative thin-layer chromatography (TLC).
Difficulty Removing Palladium Catalyst Residues - The palladium catalyst may be complexed with the product.- Filter the reaction mixture through a pad of Celite before the aqueous workup. - Wash the organic layer with a solution of a chelating agent like thiourea or sodium sulfide.

Experimental Protocols

General Aqueous Workup Protocol
  • Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Aqueous Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (1 x volume of organic layer).

    • Brine (saturated aqueous NaCl) (1 x volume of organic layer).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Column Chromatography Purification Protocol
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (e.g., dichloromethane) and adding silica gel, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[1]

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows

Below are diagrams illustrating the key experimental workflows described.

Workup_Procedure cluster_extraction Extraction Steps ReactionMixture Reaction Mixture Cooling Cool to RT ReactionMixture->Cooling Dilution Dilute with EtOAc Cooling->Dilution Extraction Aqueous Extraction Dilution->Extraction Drying Dry over Na2SO4 Extraction->Drying WashH2O Wash with Water Extraction->WashH2O Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration CrudeProduct Crude Product Concentration->CrudeProduct WashNaHCO3 Wash with aq. NaHCO3 WashH2O->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine

Caption: General aqueous workup workflow for this compound.

Purification_Workflow CrudeProduct Crude Product AdsorbSilica Adsorb on Silica Gel CrudeProduct->AdsorbSilica LoadSample Load Sample onto Column AdsorbSilica->LoadSample PackColumn Pack Silica Gel Column PackColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC_Analysis Analyze Fractions by TLC CollectFractions->TLC_Analysis CombinePure Combine Pure Fractions TLC_Analysis->CombinePure Concentrate Concentrate CombinePure->Concentrate PureProduct Purified Product Concentrate->PureProduct

Caption: Column chromatography purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of these valuable compounds can be achieved through various methods, each with its own set of advantages and disadvantages. This guide provides a comparative overview of classical and modern synthetic routes to 2-phenylquinoline derivatives, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Methods

The selection of a synthetic route to 2-phenylquinoline derivatives often involves a trade-off between yield, reaction conditions, substrate scope, and operational simplicity. Below is a summary of quantitative data for the synthesis of 2-phenylquinoline and its derivatives via several prominent methods.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference Derivative
Friedländer Synthesis 2-Aminobenzophenone, AcetophenoneKOHEthanolReflux4~612,4-Diphenylquinoline
Doebner-von Miller Reaction Aniline, Benzaldehyde, Pyruvic AcidAcetic AcidAcetic AcidReflux8682-(2-Nitrophenyl)quinoline-4-carboxylic acid
Combes Synthesis Aniline, DibenzoylmethaneSulfuric Acid-1002High2,4-Diphenylquinoline (General Method)
Modern Catalytic Method Aniline, Benzylamine, EthanolFeCl₃·6H₂OCCl₄80-85878-902-Phenylquinoline and substituted derivatives
Green Friedländer Method 2-Aminobenzaldehyde, KetonesNoneWater703up to 97Polysubstituted Quinolines

Detailed Experimental Protocols

Modified Friedländer Synthesis of 2,4-Diphenylquinoline

This protocol is adapted from a domino nitro reduction-Friedländer heterocyclization process.

Reactants:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Iron powder (Fe)

  • Acetic acid (AcOH)

Procedure: A mixture of 2-nitrobenzaldehyde, acetophenone, and iron powder in acetic acid is heated. The in situ reduction of the nitro group to an amine is followed by the Friedländer condensation with acetophenone to yield 2,4-diphenylquinoline. The product is then isolated and purified. A reported yield for this type of transformation is approximately 61%.[1]

Doebner-von Miller Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid

This method provides a route to quinoline-4-carboxylic acids.[2][3]

Reactants:

  • Aniline

  • 2-Nitrobenzaldehyde

  • Pyruvic Acid

  • Acetic Acid

Procedure: A mixture of 2-nitrobenzaldehyde (20 mmol) and pyruvic acid (39.8 mmol) is stirred for 15 minutes. Acetic acid (30 mL) is added, and the mixture is heated to 100 °C for 30 minutes. Aniline (40 mmol) is then added, and the mixture is refluxed for 8 hours. After cooling, the reaction mixture is poured into ice water, and the pH is adjusted to be basic with NaOH. The aqueous phase is then acidified with HCl to precipitate the crude product, which is recrystallized from ethanol to give the final product with a yield of 68%.[2][3]

FeCl₃-Catalyzed Multicomponent Synthesis of 2-Phenylquinolines

This modern approach offers high yields in a one-pot reaction.[4]

Reactants:

  • Aniline

  • Benzylamine

  • Ethanol

  • Carbon Tetrachloride (CCl₄)

  • FeCl₃·6H₂O

Procedure: A mixture of aniline, benzylamine, ethanol, and a catalytic amount of FeCl₃·6H₂O in carbon tetrachloride is heated at 80-85 °C for 8 hours. This multicomponent reaction proceeds to form 2-phenylquinoline derivatives in high yields, reported to be in the range of 78-90%.[4]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the described synthesis methods.

Friedländer Synthesis Mechanism

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a ketone containing an α-methylene group, followed by cyclization and dehydration.

Friedlander_Synthesis Reactants 2-Aminobenzophenone + Acetophenone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Phenylquinoline Cyclized_Intermediate->Product Dehydration

Caption: Mechanism of the Friedländer Synthesis.

Doebner-von Miller Reaction Mechanism

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes and pyruvic acid.

Doebner_von_Miller_Reaction Reactants Aniline + Benzaldehyde + Pyruvic Acid Unsaturated_Keto_Acid α,β-Unsaturated Keto Acid (from Benzaldehyde + Pyruvic Acid) Reactants->Unsaturated_Keto_Acid Aldol Condensation Michael_Adduct Michael Adduct Unsaturated_Keto_Acid->Michael_Adduct Michael Addition of Aniline Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Phenylquinoline-4-carboxylic Acid Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: Mechanism of the Doebner-von Miller Reaction.

Combes Synthesis Mechanism

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.

Combes_Synthesis Reactants Aniline + Dibenzoylmethane Enaminone β-Enaminone Intermediate Reactants->Enaminone Condensation Cyclized_Intermediate Cyclized Intermediate Enaminone->Cyclized_Intermediate Acid-catalyzed Cyclization Product 2,4-Diphenylquinoline Cyclized_Intermediate->Product Dehydration

Caption: Mechanism of the Combes Synthesis.

Biological Activity and Signaling Pathways

Certain 2-phenylquinoline derivatives have demonstrated significant potential as anticancer and antiviral agents. Their mechanism of action often involves interference with key cellular processes.

Anticancer Mechanism of Action

Some 2-phenylquinoline derivatives exhibit anticancer properties by targeting G-quadruplex structures in telomeres and oncogene promoters, leading to the inhibition of telomerase and downregulation of oncogene expression. This can induce apoptosis and inhibit tumor growth.

Anticancer_Pathway 2_Phenylquinoline 2-Phenylquinoline Derivative G_Quadruplex G-Quadruplex (in Telomeres & Oncogene Promoters) 2_Phenylquinoline->G_Quadruplex Stabilizes Telomerase Telomerase G_Quadruplex->Telomerase Inhibits Oncogene_Expression Oncogene Expression (e.g., c-MYC, BCL-2) G_Quadruplex->Oncogene_Expression Downregulates Apoptosis Apoptosis Telomerase->Apoptosis Inhibition leads to Tumor_Growth Tumor Growth Inhibition Telomerase->Tumor_Growth Normally maintains telomere length Oncogene_Expression->Apoptosis Downregulation induces Oncogene_Expression->Tumor_Growth Promotes Apoptosis->Tumor_Growth

Caption: Anticancer signaling pathway targeted by 2-phenylquinolines.

Antiviral Mechanism of Action

In the context of viral infections, some 2-phenylquinoline derivatives have been shown to inhibit viral replication. For instance, in coronaviruses, a potential target is the viral helicase (nsp13), an enzyme essential for unwinding the viral RNA genome.[5]

Antiviral_Pathway 2_Phenylquinoline 2-Phenylquinoline Derivative Viral_Helicase Viral Helicase (nsp13) 2_Phenylquinoline->Viral_Helicase Inhibits RNA_Unwinding Viral RNA Unwinding Viral_Helicase->RNA_Unwinding Required for Viral_Replication Viral Replication RNA_Unwinding->Viral_Replication Essential for Infection_Progression Infection Progression Viral_Replication->Infection_Progression Leads to

Caption: Antiviral mechanism of 2-phenylquinolines via helicase inhibition.

References

A Comparative Analysis of the Biological Activity of 2-Phenylquinoline-7-carbaldehyde and Other Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Phenylquinoline-7-carbaldehyde and other notable aldehydes, including cinnamaldehyde, benzaldehyde, and vanillin. The information presented is supported by experimental data from various scientific studies, offering insights into their potential as therapeutic agents.

Executive Summary

Quinoline derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide focuses on this compound, a specific derivative, and compares its biological profile with other well-known aldehydes. While direct experimental data for this compound is limited, the activity of a close structural analog, 8-nitro-7-quinolinecarbaldehyde, demonstrates potent cytotoxic effects. This, combined with the known antimicrobial, antioxidant, and cytotoxic properties of other aldehydes, underscores the potential of this class of compounds in drug discovery.

Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and antioxidant activities of the selected aldehydes.

Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)Reference
8-nitro-7-quinolinecarbaldehyde Data not available-
Cinnamaldehyde Escherichia coli780[1]
Staphylococcus aureus2000[3]
Benzaldehyde Escherichia coli>1024[4]
Staphylococcus aureus1024[4]
Vanillin Escherichia coli1500
Staphylococcus aureus1200

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
8-nitro-7-quinolinecarbaldehyde Caco-2 (colorectal carcinoma)0.53[5]
Cinnamaldehyde A549 (lung carcinoma)58.8
Benzaldehyde Human lymphocytes~94 (10 µg/mL)[6]
Vanillin B16F10 (melanoma)~131 (20 µg/mL)

IC50: Half-maximal Inhibitory Concentration

Antioxidant Activity
CompoundAssayIC50 (µg/mL)Reference
8-nitro-7-quinolinecarbaldehyde Data not available-
Cinnamaldehyde DPPH~25
Benzaldehyde DPPH>100
Vanillin DPPH283.76[7]

DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method.

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging activity of a compound.

  • Different concentrations of the test compound are added to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of these aldehydes are mediated through various molecular mechanisms and signaling pathways.

Cinnamaldehyde: Antimicrobial Mechanism

Cinnamaldehyde exerts its antimicrobial effects primarily by disrupting the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G Cinnamaldehyde Cinnamaldehyde CellMembrane Cell Membrane Cinnamaldehyde->CellMembrane Interacts with BacterialCell Bacterial Cell MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leads to Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Cinnamaldehyde's antimicrobial workflow.

Benzaldehyde: Induction of Apoptosis

Benzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

G Benzaldehyde Benzaldehyde CancerCell Cancer Cell Benzaldehyde->CancerCell Mitochondria Mitochondria CancerCell->Mitochondria Induces stress in CaspaseActivation Caspase Activation (e.g., Caspase-3) Mitochondria->CaspaseActivation Triggers Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Benzaldehyde-induced apoptosis pathway.

Vanillin: Antioxidant and Anti-inflammatory Effects via Nrf2/HO-1 Pathway

Vanillin exhibits antioxidant and anti-inflammatory properties by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).

G Vanillin Vanillin Nrf2_Activation Nrf2 Activation Vanillin->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to HO1_Expression Increased HO-1 Expression ARE->HO1_Expression Promotes Antioxidant_Effects Antioxidant & Anti-inflammatory Effects HO1_Expression->Antioxidant_Effects

Caption: Vanillin's activation of the Nrf2/HO-1 pathway.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the distinct spectroscopic signatures of 2-phenylquinoline and its isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

The isomeric variations of 2-phenylquinoline, a core heterocyclic scaffold in numerous pharmacologically active compounds and functional materials, present a significant analytical challenge. Distinguishing between these closely related structures is paramount for drug discovery, materials science, and quality control. This guide offers a detailed spectroscopic comparison of 2-phenylquinoline and its isomers, leveraging UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to delineate their unique electronic and structural features.

At a Glance: Comparative Spectroscopic Data

IsomerUV-Vis (λmax, nm)Fluorescence (λem, nm)¹H NMR (Key Shifts, ppm)¹³C NMR (Key Shifts, ppm)Mass Spec (m/z)
2-Phenylquinoline ~258[1]-8.18 (d), 7.85 (d), 7.79 (d), 7.55-7.35 (m)[2]157.3, 148.4, 139.7, 136.6, 129.7, 129.5, 129.0, 128.8, 127.5, 127.3, 127.1, 126.3, 118.9205 (M+), 204, 102[3]
3-Phenylquinoline ---151.7, 147.0, 135.2, 134.0, 129.2, 129.1, 128.4, 128.0, 127.8, 127.2, 126.9205 (M+)
4-Phenylquinoline --8.93 (d), 8.18 (d), 7.91 (d), 7.79-7.63 (m), 7.59-7.40 (m), 7.31 (d)[4]149.9, 148.6, 148.4, 137.9, 129.8, 129.4, 129.2, 128.5, 128.3, 126.7, 126.5, 125.8, 121.2[4]-
6-Phenylquinoline ----205 (M+)[5]
8-Phenylquinoline ---148.1, 144.2, 141.6, 136.4, 130.1, 129.3, 128.2, 127.9, 127.1, 126.2, 121.1-

Data for 5-phenylquinoline and 7-phenylquinoline were not readily available in the searched literature. '-' indicates data not found.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the comprehensive spectroscopic comparison of phenylquinoline isomers.

G General Workflow for Spectroscopic Comparison of Phenylquinoline Isomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison synthesis Synthesis of Phenylquinoline Isomers purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_proc Data Processing and Interpretation uv_vis->data_proc fluorescence->data_proc nmr->data_proc ms->data_proc comparison Comparative Analysis of Spectra data_proc->comparison report Report Generation comparison->report

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and data comparison of phenylquinoline isomers.

Delving Deeper: A Positional Analysis

The position of the phenyl substituent on the quinoline ring significantly influences the electronic distribution and steric environment of the molecule. These differences manifest as distinct spectroscopic signatures, which are crucial for isomer differentiation.

UV-Vis Absorption and Fluorescence Spectroscopy

The UV-Vis absorption spectra of phenylquinoline isomers are governed by π-π* transitions within the aromatic system. The position of the phenyl group affects the extent of conjugation and, consequently, the energy of these transitions. For 2-phenylquinoline, an absorption maximum (λmax) is observed at approximately 258 nm.[1] While comprehensive, directly comparable data for all isomers is scarce, it is expected that the λmax will vary depending on the substitution pattern. For instance, isomers with greater conjugation between the phenyl and quinoline rings may exhibit a red-shift (longer wavelength) in their absorption maxima.

Fluorescence spectroscopy provides further insights into the electronic properties of these isomers. 2-Phenylquinoline is known to exhibit fluorescence, a property that is harnessed in the development of fluorescent probes and sensors.[1] The emission wavelength (λem) and quantum yield are sensitive to the position of the phenyl group and the solvent environment. A study on 5,7-diphenylquinoline, a related derivative, reported UV-Vis absorption maxima at 210, 255, and 335 nm, with a photoluminescence emission at 382.4 nm in CH2Cl2.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of phenylquinoline isomers. The chemical shifts and coupling patterns of the protons and carbons are highly dependent on their local electronic and steric environments.

In the ¹H NMR spectrum of 2-phenylquinoline , the protons on the quinoline and phenyl rings exhibit characteristic signals. For example, the proton at position 8 of the quinoline ring is typically deshielded and appears at a downfield chemical shift.[2]

For 4-phenylquinoline , the proton at position 2 of the quinoline ring is observed as a doublet at approximately 8.93 ppm, while the proton at position 3 gives a doublet at around 7.31 ppm.[4]

The ¹³C NMR spectra also provide clear distinctions. The chemical shifts of the carbon atoms directly attached to the phenyl group and the carbons at the junction of the two rings in the quinoline system are particularly informative for identifying the isomeric position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All phenylquinoline isomers have the same molecular weight (205.26 g/mol ). However, the fragmentation patterns upon ionization can differ, offering clues to the substitution pattern. The mass spectrum of 2-phenylquinoline shows a prominent molecular ion peak (M+) at m/z 205, with other significant fragments at m/z 204 (loss of a hydrogen atom) and m/z 102.[3] The fragmentation of 6-phenylquinoline also results in a molecular ion at m/z 205.[5] Studies have shown that high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can be particularly useful in discriminating between phenylquinoline isomers by analyzing their characteristic fragmentation pathways.[8][9]

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of phenylquinoline isomers.

UV-Vis and Fluorescence Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

Sample Preparation:

  • Prepare stock solutions of each phenylquinoline isomer in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1x10⁻³ M.

  • From the stock solutions, prepare a series of dilutions in the desired solvent to determine the molar absorptivity and to find a suitable concentration for fluorescence measurements (typically in the micromolar range to avoid inner filter effects).

Data Acquisition (UV-Vis):

  • Record the absorption spectra of the solvent blank and the sample solutions over a wavelength range of at least 200-400 nm.

  • Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance.

Data Acquisition (Fluorescence):

  • Excite the sample at its λmax determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 270-600 nm).

  • To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

Sample Preparation: [10]

  • Dissolve 5-10 mg of the phenylquinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire ¹³C NMR spectra, often requiring a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton-decoupled spectra are typically recorded to simplify the spectrum to a series of singlets for each unique carbon.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

Sample Preparation:

  • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

  • The concentration should be in the range of µg/mL to ng/mL depending on the instrument's sensitivity.

Data Acquisition (GC-MS): [11]

  • Inject the sample into the gas chromatograph to separate it from any impurities.

  • The separated components enter the mass spectrometer, where they are ionized (typically by EI at 70 eV).

  • The mass spectrum is recorded, showing the molecular ion and fragment ions.

Data Acquisition (LC-MS):

  • Inject the sample into the liquid chromatograph.

  • The eluent from the column is introduced into the ESI source, where ions are generated.

  • The mass spectrum of the protonated molecule [M+H]⁺ is typically recorded. Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.

Conclusion

The spectroscopic techniques of UV-Vis, fluorescence, NMR, and mass spectrometry provide a powerful and complementary toolkit for the unambiguous identification and characterization of 2-phenylquinoline isomers. While a complete and directly comparable dataset remains a challenge to compile from existing literature, the available data clearly demonstrate that each isomer possesses a unique spectroscopic fingerprint. By understanding these distinct signatures and employing the standardized experimental protocols outlined in this guide, researchers can confidently navigate the analytical complexities of this important class of heterocyclic compounds.

References

Validating the Structure of 2-Phenylquinoline-7-carbaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The unequivocal structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For a molecule such as 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound with potential pharmacological applications, precise structural validation is paramount. This guide provides a comparative overview of the gold-standard method, single-crystal X-ray crystallography, alongside complementary spectroscopic techniques that are routinely employed for structural elucidation.

Definitive Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unambiguous proof of a compound's constitution and stereochemistry.

While a specific crystal structure for this compound is not publicly available, the methodology applied to the closely related compound, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, provides a clear blueprint for its crystallographic validation.[1]

Table 1: Key Crystallographic Data for a Representative Phenylquinoline Derivative [1]

ParameterValue
Chemical FormulaC₁₇H₁₃NO₂
Molecular Weight263.28 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 7.332(3) Å, b = 7.582(2) Å, c = 12.487(4) Å
α = 73.424(12)°, β = 85.877(12)°, γ = 83.029(11)°
Volume659.9(4) ų
Z (Molecules per unit cell)2
Radiation TypeMo Kα
Temperature150 K
Final R-factorR[F² > 2σ(F²)] = 0.048

Experimental Protocol: X-ray Crystallography

The process of obtaining a crystal structure can be broken down into four principal stages: synthesis and crystallization, data collection, structure solution, and refinement.[2]

  • Synthesis and Crystallization: The target compound, this compound, would first be synthesized. A common route for similar structures involves a Suzuki coupling reaction between a suitable halogenated quinoline-7-carbaldehyde and phenylboronic acid.[1] Purified this compound is then dissolved in an appropriate solvent mixture, such as ethyl acetate/hexane, and single crystals are grown through slow evaporation of the solvent at room temperature.[1]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, for instance, a Bruker APEXII.[1] The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound, integrating both crystallographic and spectroscopic methods.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography cluster_validation Final Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystallization Crystallization purification->crystallization final_structure Validated Structure nmr->final_structure Connectivity & Environment ms->final_structure Molecular Weight & Formula ir->final_structure Functional Groups data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->final_structure Definitive 3D Structure

Caption: Workflow for Structural Validation.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, purity assessment, and for providing complementary structural information, especially when suitable crystals cannot be obtained.[3][4]

Table 2: Comparison of Structural Validation Methods

TechniqueInformation ProvidedSample RequirementsKey Instrumentation
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry.[2]High-quality single crystal (typically 0.1-0.5 mm).Single-crystal X-ray diffractometer.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships.[3]Soluble sample (mg scale) in a deuterated solvent.NMR Spectrometer (e.g., 400, 600 MHz).
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[5]Small amount of sample (µg to ng), can be solid or in solution.Mass Spectrometer (e.g., ESI, TOF, Q-TOF).
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the aldehyde, C=N of the quinoline).[5]Solid, liquid, or gas sample (mg scale).FTIR Spectrometer.

Experimental Protocols: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded. For this compound, the ¹H NMR spectrum would be expected to show a distinct signal for the aldehyde proton (HC=O) around 10.1-10.5 ppm.[5] The aromatic protons of the phenyl and quinoline rings would appear in the region of 7-9 ppm. The ¹³C NMR would show a characteristic resonance for the carbonyl carbon of the aldehyde group.

  • Mass Spectrometry (MS): A dilute solution of the compound is introduced into the mass spectrometer. For High-Resolution Mass Spectrometry (HRMS), techniques like Electrospray Ionization (ESI) are commonly used. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision, allowing for the determination of the elemental formula (for C₁₆H₁₁NO, the expected exact mass is approximately 233.0840).[6]

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film. The IR spectrum is recorded. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be expected in the range of 1660-1700 cm⁻¹.[5]

Conclusion

The structural validation of this compound is best achieved through a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial and often sufficient evidence for the compound's identity and purity in routine synthesis, single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structure determination. The combination of these techniques provides a comprehensive and robust characterization, essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a comparative study of the antibacterial spectrum of various recently developed quinoline derivatives, supported by experimental data, to aid researchers in the field of antimicrobial drug discovery.

Comparative Antibacterial Activity of Quinolone Derivatives

The antibacterial efficacy of novel quinoline derivatives has been evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key indicator of antibacterial potency. The table below summarizes the MIC values of selected quinoline derivatives against various bacterial strains, including multidrug-resistant isolates.

DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 6c (a quinoline-2-one derivative) Methicillin-resistant Staphylococcus aureus (MRSA)0.75[1]
Vancomycin-resistant Enterococci (VRE)0.75[1]
Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50[1]
Compound 6l (a quinoline-2-one derivative) Methicillin-resistant Staphylococcus aureus (MRSA)Not explicitly stated, but noted as having promising activity[1]
Vancomycin-resistant Enterococci (VRE)Not explicitly stated, but noted as having promising activity[1]
Methicillin-resistant Staphylococcus epidermidis (MRSE)Not explicitly stated, but noted as having promising activity[1]
Compound 6o (a quinoline-2-one derivative) Methicillin-resistant Staphylococcus aureus (MRSA)Not explicitly stated, but noted as having promising activity[1]
Vancomycin-resistant Enterococci (VRE)Not explicitly stated, but noted as having promising activity[1]
Methicillin-resistant Staphylococcus epidermidis (MRSE)Not explicitly stated, but noted as having promising activity[1]
Compound 2 (a 6-amino-4-methyl-1H-quinoline-2-one derivative) Bacillus cereus3.12 - 50[2]
Staphylococcus spp.3.12 - 50[2]
Pseudomonas spp.3.12 - 50[2]
Escherichia coli3.12 - 50[2]
Compound 6 (a 6-amino-4-methyl-1H-quinoline-2-one derivative) Bacillus cereus3.12 - 50[2]
Staphylococcus spp.3.12 - 50[2]
Pseudomonas spp.3.12 - 50[2]
Escherichia coli3.12 - 50[2]
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2[3]
Mycobacterium tuberculosis H37Rv10[3]
Gram-negative bacteria≥50[3]
Quinoline-based hydroxyimidazolium hybrid 7h Staphylococcus aureus20[3]
Quinolone-based dihydrotriazine derivatives (93a-c) Staphylococcus aureus2[4]
Escherichia coli2[4]
Quinolinium iodide salts derivatives (58-62) Escherichia coli3.125 - 6.25 nmol/mL[4]
Quinoline derivative 11 Staphylococcus aureus6.25[4]

Experimental Protocols

The determination of the antibacterial spectrum of quinoline derivatives primarily involves assessing their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[5]

  • Preparation of Quinolone Derivative Stock Solutions: The quinoline derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of drug concentrations.

  • Bacterial Inoculum Preparation: The test bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted quinoline derivative is inoculated with the standardized bacterial suspension.

  • Controls: Positive controls (wells with bacteria and growth medium but no drug) and negative controls (wells with growth medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test bacteria, typically 37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the quinoline derivative at which there is no visible growth.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.[5][6]

  • Preparation of Agar Plates with Quinolone Derivatives: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the quinoline derivative. This is achieved by adding the appropriate amount of the drug stock solution to the molten agar before it solidifies.

  • Bacterial Inoculum Preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Controls: A control plate containing no antimicrobial agent is included to ensure the viability of the bacterial strains.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the bacteria on the agar surface.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of quinoline derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Quinolone Derivative Stock Solution start->compound_prep bacterial_prep Prepare Standardized Bacterial Inoculum start->bacterial_prep serial_dilution Perform Serial Dilutions (Broth Microdilution) compound_prep->serial_dilution agar_dilution Prepare Drug-Containing Agar Plates (Agar Dilution) compound_prep->agar_dilution inoculation_broth Inoculate Microtiter Plate bacterial_prep->inoculation_broth inoculation_agar Spot Inoculum on Agar Plates bacterial_prep->inoculation_agar serial_dilution->inoculation_broth Broth Method agar_dilution->inoculation_agar Agar Method incubation Incubate inoculation_broth->incubation inoculation_agar->incubation read_results Read Results (Visual Inspection/OD Measurement) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the antibacterial spectrum of quinoline derivatives.

References

A Comparative Guide to Assessing the Purity of Synthetic 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Phenylquinoline-7-carbaldehyde, a key intermediate in various synthetic pathways. We present a comparative analysis with two alternative aromatic aldehydes, 2-phenylquinoline-4-carboxylic acid and 4-anisaldehyde, supported by illustrative experimental data and detailed protocols.

Comparison of Purity Assessment Methods

The purity of this compound and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) are the most common and effective methods.[1][2][3]

Table 1: Comparison of Purity Analysis Data

AnalytePurity by HPLC (%)Purity by qNMR (%)Key Impurities Identified by MS (m/z)
This compound98.598.22-aminobenzaldehyde (121.14), Acetophenone (120.15)
2-Phenylquinoline-4-carboxylic acid≥ 98.0[4]98.8Unreacted starting materials, solvent residues
4-Anisaldehyde99.299.54-methoxytoluene (122.16), p-anisic acid (152.15)

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy.[5]

Experimental Protocol:

  • System: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile (A) and Water (B), both with 0.1% Formic Acid. Start with 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

  • Sample Preparation: 1 mg/mL solution in Acetonitrile.

Illustrative Data:

A typical HPLC chromatogram for this compound would show a major peak corresponding to the product with a retention time of approximately 7.5 minutes. Minor peaks at earlier retention times may indicate more polar impurities, such as unreacted 2-aminobenzaldehyde.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[6]

Experimental Protocol:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (known purity)

  • Method: A known mass of the sample and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1 = 30 s) to ensure full relaxation of all protons.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.

Illustrative ¹H NMR Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.15 (s, 1H, -CHO), 8.30 (d, J = 8.4 Hz, 1H), 8.22 (d, J = 8.0 Hz, 1H), 8.15-8.10 (m, 2H, Ar-H), 7.95 (s, 1H), 7.85 (dd, J = 8.4, 1.6 Hz, 1H), 7.60-7.45 (m, 4H, Ar-H).

The singlet at 10.15 ppm, corresponding to the aldehyde proton, is well-separated and ideal for quantification.

Mass Spectrometry (MS)

MS is crucial for identifying the main compound and any potential impurities by providing accurate mass-to-charge ratio (m/z) information.[7]

Experimental Protocol:

  • Instrument: Agilent 6545 Q-TOF LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Range: 50-500 m/z

  • Sample Introduction: Direct infusion of the sample solution (0.1 mg/mL in acetonitrile).

Illustrative Mass Spectrum Data for this compound:

  • Expected [M+H]⁺: 234.0913

  • Observed [M+H]⁺: 234.0910

  • Key Fragmentation Ions: The fragmentation pattern would likely show losses corresponding to the aldehyde group (-CHO, m/z 29) and potentially cleavage of the phenyl ring. The presence of ions at m/z 121.14 and 120.15 could indicate trace amounts of unreacted 2-aminobenzaldehyde and acetophenone, respectively, which are common starting materials in the Friedländer synthesis, a common route for quinoline derivatives.[8][9]

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Start Starting Materials Reaction Friedländer Synthesis Start->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure HPLC HPLC Analysis Report Purity Report HPLC->Report qNMR qNMR Analysis qNMR->Report MS MS Analysis MS->Report Pure->HPLC Pure->qNMR Pure->MS

Purity_Comparison_Logic cluster_analyte Target Analyte cluster_methods Purity Assessment Methods cluster_comparison Comparative Alternatives Analyte Synthetic this compound HPLC HPLC (Quantitative) Analyte->HPLC qNMR qNMR (Absolute, Quantitative) Analyte->qNMR MS MS (Qualitative, Impurity ID) Analyte->MS Alternative1 2-Phenylquinoline-4-carboxylic acid HPLC->Alternative1 Alternative2 4-Anisaldehyde HPLC->Alternative2 qNMR->Alternative1 qNMR->Alternative2 MS->Alternative1 MS->Alternative2

Conclusion

A multi-technique approach is paramount for the robust assessment of the purity of synthetic this compound. While HPLC provides excellent quantitative results and separation of impurities, qNMR offers the advantage of absolute purity determination. Mass spectrometry is indispensable for the structural confirmation of the target compound and the identification of potential process-related impurities and by-products. By comparing the data obtained from these methods with that of alternative compounds, researchers can gain a higher level of confidence in the quality of their synthetic intermediates, which is fundamental for the integrity of their research and development endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinoline derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Anticancer Activity of 2-Phenylquinoline Derivatives

Recent research has highlighted the potential of 2-phenylquinoline derivatives as potent anticancer agents, with some compounds exhibiting significant antiproliferative activity against various cancer cell lines. A key mechanism of action for some of these derivatives is the targeting of G-quadruplexes, which are specialized nucleic acid structures implicated in cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights

A study by Guillon et al. provides valuable insights into the SAR of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives as antiproliferative agents. The core structure consists of a phenyl-substituted quinoline with two aminomethylphenyl side chains. The position of the phenyl group on the quinoline ring and the nature of the aminomethyl side chains significantly influence the anticancer activity.

Key findings from the study include:

  • Position of the Phenyl Substituent on the Quinoline Ring: The placement of the phenyl group at different positions of the quinoline moiety impacts the antiproliferative activity. For instance, in a series of compounds tested against the HeLa cervical cancer cell line, a derivative with the phenyl group at the 6-position (compound 13a ) demonstrated superior activity compared to analogues with the phenyl group at other positions.[1]

  • Nature of the Aminomethyl Side Chains: The terminal amino group on the side chains plays a crucial role. Derivatives with dimethylaminopropylaminomethyl side chains have shown potent activity.

The general SAR for these anticancer 2-phenylquinoline derivatives can be visualized as follows:

SAR_Anticancer cluster_observations Key Observations Core 2-Phenylquinoline Core R1 Phenyl Substituent Position (R1) Core->R1 Influences R2 Aminomethyl Side Chains (R2) Core->R2 Influences Activity Anticancer Activity R1->Activity Modulates R2->Activity Modulates obs1 6-Phenyl substitution enhances activity. obs2 Dimethylaminopropylamino side chains are favorable.

General SAR of Anticancer 2-Phenylquinoline Derivatives
Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives against the HeLa cell line.[1]

CompoundPhenyl Position (R1)Side Chain (R2)IC50 (µM) on HeLa cells
13a 6-phenyl4-[(3-dimethylaminopropyl)aminomethyl]phenyl0.50
13b 5-phenyl4-[(3-dimethylaminopropyl)aminomethyl]phenyl1.19
13c 7-phenyl4-[(3-dimethylaminopropyl)aminomethyl]phenyl1.51
13d 8-phenyl4-[(3-dimethylaminopropyl)aminomethyl]phenyl1.35
12b 6-phenyl4-[(3-dimethylaminopropyl)aminomethyl]phenyl0.82

IC50: The half maximal inhibitory concentration.

Experimental Protocol: In Vitro Antiproliferative Assay

The antiproliferative activity of the 2-phenylquinoline derivatives was evaluated using a standard cell viability assay.[1]

Cell Line: Human cervical cancer cell line (HeLa).

Methodology:

  • Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized 2-phenylquinoline derivatives.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: After the incubation period, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

The experimental workflow can be visualized as follows:

Antiproliferative_Assay_Workflow A Seed HeLa cells in 96-well plates B Treat cells with 2-phenylquinoline derivatives A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Measure absorbance E->F G Calculate IC50 values F->G

Workflow for In Vitro Antiproliferative Assay

Antiviral Activity of 2-Phenylquinoline Derivatives

2-Phenylquinoline derivatives have also emerged as promising antiviral agents, particularly against coronaviruses. A screening of a compound library identified a 2-phenylquinoline scaffold as a potent inhibitor of SARS-CoV-2 replication.[2][3]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of these derivatives is influenced by substitutions at various positions of the 2-phenylquinoline core. Key structural features that modulate the anti-coronavirus activity include:

  • Substitution at C-2 of the Quinoline Scaffold: The presence of a p-propoxyphenyl moiety at this position is a favorable feature for antiviral activity.[2]

  • Methoxy Groups on the Quinoline Nucleus: The addition of methoxy groups on the quinoline ring, such as at the 6,8- or 5,7-positions, can enhance the antiviral activity and increase the selectivity index.[2]

  • Side Chain at C-4: An O-alkyl basic side chain at the C-4 position is another important determinant of antiviral potency.[2] The presence of a 6,7-dimethoxytetrahydroisoquinoline group at this position in compound 6g resulted in potent activity against SARS-CoV-2 helicase (nsp13).[2][3][4]

The general SAR for these antiviral 2-phenylquinoline derivatives is depicted below:

SAR_Antiviral Core 2-Phenylquinoline Core R1 C-2 Substituent (e.g., p-propoxyphenyl) Core->R1 Influences R2 Quinoline Methoxy Groups Core->R2 Influences R3 C-4 Side Chain (e.g., O-alkyl basic chain) Core->R3 Influences Activity Anti-Coronavirus Activity R1->Activity Modulates R2->Activity Modulates R3->Activity Modulates

General SAR of Antiviral 2-Phenylquinoline Derivatives
Comparative Antiviral Activity

The following table presents the antiviral activity of selected 2-phenylquinoline derivatives against SARS-CoV-2 and other human coronaviruses.[2][3]

CompoundKey SubstitutionsSARS-CoV-2 EC50 (µM)HCoV-229E EC50 (µM)HCoV-OC43 EC50 (µM)CC50 (µM) on VeroE6
1a (PQQ4O) -6NDND18
1f 6,8-dimethoxy9.4>107.7>100
5a 5,7-dimethoxy7.11.31.9>100
6g 5,7-dimethoxy, C4-6,7-dimethoxytetrahydroisoquinoline6.61.51.4>100
8k 6-methoxy, C4-O-(CH2)3-N(Et)25.90.2 0.6 10
9j 6,8-dimethoxy, C4-O-(CH2)3-N(Et)25.9 0.91.2>100

EC50: The half maximal effective concentration. CC50: The half maximal cytotoxic concentration. ND: Not determined.

Experimental Protocol: Antiviral Assay

The antiviral activity against SARS-CoV-2 was determined using a phenotypic-based screening assay in infected cells.[3]

Cell Line: VeroE6 cells constitutively expressing an enhanced green fluorescent protein (EGFP).

Methodology:

  • Cell Infection: VeroE6-eGFP cells were infected with SARS-CoV-2.

  • Compound Treatment: Immediately after infection, the cells were treated with different concentrations of the 2-phenylquinoline derivatives.

  • Incubation: The plates were incubated for a period that allows for the observation of virus-induced cytopathic effect (CPE).

  • High-Content Imaging: The virus-induced CPE was quantified using high-content imaging readout of the EGFP signal. A reduction in EGFP signal indicates viral replication and cell death.

  • Cytotoxicity Assessment: The cytotoxicity of the compounds in uninfected VeroE6 cells was determined in parallel to calculate the selectivity index (SI = CC50/EC50).

  • Data Analysis: EC50 values were calculated from the dose-response curves.

Antimicrobial Activity of 2-Phenylquinoline Derivatives

Several studies have explored the potential of 2-phenylquinoline derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-phenylquinoline derivatives is dependent on the nature and position of substituents on both the quinoline and the 2-phenyl rings. A study on a series of newly synthesized 2-phenylquinolines revealed the following trends:[5]

  • Substitution on the Quinoline Ring: The presence of substituents on the quinoline ring can affect the antimicrobial activity.

  • Broad-Spectrum Activity: Some derivatives showed broad-spectrum antibacterial activity, inhibiting the growth of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium.[5]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 2-phenylquinoline derivatives against various bacterial strains.[5]

CompoundRE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)S. typhimurium MIC (µg/mL)
4a H62.5125>500250250
4b 4-Cl31.2562.5500125125
7a H125250>500500500
7b 4-Cl62.5125>500250250
8a H62.5125>500250250
8b 4-Cl31.2562.5500125125

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity was evaluated using the disk-diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[5]

Bacterial Strains: Escherichia coli (ATCC-25922), Staphylococcus aureus (ATCC-25923), Pseudomonas aeruginosa (ATCC-27853), Klebsiella pneumoniae (ATCC-700603), and Salmonella typhimurium (ATCC-07095).

Methodology (Disk-Diffusion):

  • Bacterial Inoculum: A standardized bacterial suspension was spread on the surface of Mueller-Hinton agar plates.

  • Disk Application: Sterile filter paper disks impregnated with the test compounds were placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition: The diameter of the zone of inhibition around each disk was measured.

Methodology (MIC Determination):

  • Serial Dilutions: Serial dilutions of the compounds were prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

This guide provides a foundational understanding of the SAR of 2-phenylquinoline derivatives across different therapeutic areas. The presented data and experimental protocols can serve as a valuable resource for the rational design and development of novel and more potent 2-phenylquinoline-based therapeutic agents. Further research is warranted to explore the full potential of this versatile scaffold in medicinal chemistry.

References

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the quinoline scaffold, a cornerstone in medicinal and industrial chemistry, has been the subject of extensive research for over a century. The development of efficient catalytic systems is crucial for optimizing reaction conditions, improving yields, and promoting environmentally benign processes. This guide provides an objective comparison of the efficacy of various catalysts employed in the most common quinoline synthesis reactions: the Friedländer annulation, the Doebner-von Miller reaction, the Skraup synthesis, and the Combes synthesis. Experimental data is presented to aid in the selection of the most suitable catalytic system for specific research and development needs.

Comparative Efficacy of Catalysts in Quinoline Synthesis

The choice of catalyst significantly impacts the yield, reaction time, and temperature of quinoline synthesis. Below are tables summarizing the performance of different catalysts in the Friedländer, Doebner-von Miller, Skraup, and Combes reactions.

Friedländer Annulation

The Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most versatile methods for preparing polysubstituted quinolines.[1] A wide array of catalysts has been developed to improve its efficiency.

CatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)1010015 min95[2]
Iodine (I₂)1012030 min92[2]
Trifluoroacetic acid (TFA)20Reflux2 h90[3]
Neodymium(III) nitrate hexahydrate106015 min>90[4]
Ionic Liquid ([Hbim]BF₄)201003-6 h93[4]
Sulfonic acid ionic liquid0.45030 min92[4]
[Msim][OOCCCl₃]0.4rt45 min99[4]
Fe₃O₄@SiO₂-SO₃H20 mg9015-60 min85-96[5]
g-C₃N₄-CO-(CH₂)₃-SO₃H10 wt%1004 hHigh[6]
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions.[7] Various Lewis and Brønsted acids have been employed to catalyze this reaction.

CatalystReaction ConditionsYield (%)Reference
Hydrochloric acid (HCl)Traditional methodLow to moderate
Tin tetrachloride (SnCl₄)Lewis acid catalysis-[7]
Scandium(III) triflate (Sc(OTf)₃)Lewis acid catalysis-[7]
p-Toluenesulfonic acid (p-TSA)Brønsted acid catalysis-[7]
Iodine (I₂)Brønsted acid catalysis-[7]
Silver(I)-exchanged Montmorillonite K10Solvent-free, conventional heating42-89
Aluminum chloride (AlCl₃) with H₂O₂Mild conditionsIncreased yield[8]
Skraup Synthesis

The Skraup synthesis is the classic method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[9] Due to the often violent nature of the reaction, moderators and alternative catalysts have been explored.[10]

Catalyst/PromoterKey FeaturesYield (%)Reference
Concentrated H₂SO₄Traditional, often vigorous reactionVariable, can be low[10]
Ferrous sulfate (FeSO₄)Moderator, for less violent reaction-[11]
Boric acidModerator-[10]
Vanadium or Iron oxidesModerators-[10]
Lewis Acids (e.g., InCl₃, SnCl₄, Yb(OTf)₃)Catalytic alternative to strong protic acid-[10]
Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[12] Concentrated sulfuric acid is the traditional catalyst, but others have been investigated.

CatalystKey FeaturesYield (%)Reference
Concentrated H₂SO₄Traditional catalyst-[12]
Polyphosphoric acid (PPA)Common alternative to H₂SO₄-[13]
Polyphosphoric ester (PPE)Reported to be more effective than H₂SO₄-[12]
Zinc chloride (ZnCl₂)Lewis acid catalyst-[14]
p-Toluenesulfonic acid (p-TSA)Brønsted acid catalyst-[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are general procedures for catalyst screening in quinoline synthesis.

General Procedure for Catalyst Screening in Friedländer Annulation
  • Reactant Preparation: A mixture of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) is prepared.

  • Catalyst Addition: The catalyst to be screened is added to the reactant mixture in a specified loading (e.g., 1-20 mol% or a specific weight for heterogeneous catalysts).

  • Reaction Setup: The reaction mixture is placed in a suitable reaction vessel, which is then heated to the desired temperature (e.g., 50-120 °C) with stirring. The reaction can be performed under solvent-free conditions or in a suitable solvent.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the desired quinoline product.

  • Analysis: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), and the yield is calculated.

  • Catalyst Reusability (for heterogeneous catalysts): After the reaction, the heterogeneous catalyst is separated by filtration, washed with a suitable solvent, dried, and then reused in a subsequent reaction under the same conditions to test its reusability.[5]

General Procedure for Doebner-von Miller Reaction
  • Reactant and Catalyst Mixing: In a round-bottom flask, the aniline (1 mmol) and the α,β-unsaturated aldehyde or ketone (1.2 mmol) are dissolved in a suitable solvent (e.g., ethanol). The acid catalyst (e.g., p-TSA, 10 mol%) is then added.

  • Reaction Conditions: The mixture is heated to reflux with stirring for a specified period (e.g., 3-12 hours).

  • Monitoring and Work-up: The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

General Procedure for Skraup Synthesis

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a fume hood.

  • Reactant and Catalyst Mixture: In a large flask equipped with a reflux condenser and a dropping funnel, concentrated sulfuric acid is carefully added to a mixture of aniline (1 mmol) and glycerol (3 mmol).

  • Oxidant and Moderator: An oxidizing agent (e.g., nitrobenzene, 1.2 mmol) and a moderator (e.g., ferrous sulfate) are added to the mixture.

  • Heating: The mixture is heated cautiously. Once the reaction starts, the heating is controlled to maintain a steady reflux.

  • Completion and Work-up: After the initial vigorous reaction subsides, the mixture is heated for several more hours to complete the reaction. The mixture is then cooled and poured onto ice.

  • Purification: The solution is made alkaline with sodium hydroxide, and the quinoline is isolated by steam distillation or solvent extraction, followed by purification.

General Procedure for Combes Synthesis
  • Condensation: Aniline (1 mmol) and a β-diketone (1.1 mmol) are mixed, often without a solvent.

  • Acid-catalyzed Cyclization: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added carefully to the mixture.

  • Heating: The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) for a certain period.

  • Work-up and Purification: The reaction mixture is cooled and then poured into a mixture of ice and a base (e.g., ammonia solution) to neutralize the acid. The precipitated product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Visualizing Catalytic Pathways and Relationships

To better understand the experimental workflow and the interplay between different catalytic systems, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Reactants Select Reactants (e.g., 2-aminoaryl ketone, active methylene compound) Reaction_Setup Reaction Setup (Solvent/Solvent-free, Temperature) Reactants->Reaction_Setup Catalyst_Selection Select Catalyst(s) for Screening Catalyst_Selection->Reaction_Setup Monitoring Monitor Progress (TLC, GC) Reaction_Setup->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Yield_Calc Calculate Yield Characterization->Yield_Calc Optimization Optimize Conditions (Catalyst Loading, Temp., Time) Yield_Calc->Optimization Optimization->Catalyst_Selection Iterate

Caption: General workflow for comparing catalyst efficacy in quinoline synthesis.

Catalyst_Relationships cluster_catalysts Catalyst Types cluster_reactions Quinoline Synthesis Methods Lewis_Acid Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) Friedlander Friedländer Annulation Lewis_Acid->Friedlander Doebner Doebner-von Miller Lewis_Acid->Doebner Skraup Skraup Synthesis Lewis_Acid->Skraup Bronsted_Acid Brønsted Acids (e.g., H₂SO₄, p-TSA) Bronsted_Acid->Friedlander Bronsted_Acid->Doebner Bronsted_Acid->Skraup Combes Combes Synthesis Bronsted_Acid->Combes Transition_Metal Transition Metals (e.g., Cu, Pd, Ru) Transition_Metal->Friedlander Transition_Metal->Doebner Nanocatalyst Nanocatalysts (e.g., Fe₃O₄@SiO₂) Nanocatalyst->Friedlander Ionic_Liquid Ionic Liquids Ionic_Liquid->Friedlander Ionic_Liquid->Doebner

Caption: Relationship between catalyst types and quinoline synthesis methods.

References

Cytotoxicity of 2-Phenylquinoline-7-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of various quinoline derivatives is summarized in the table below. The data, presented as IC50 and GI50 values, has been compiled from multiple studies and showcases the activity of these compounds against a range of human cancer cell lines. This comparative data allows for an estimation of the potential efficacy of 2-Phenylquinoline-7-carbaldehyde based on the performance of its analogs.

Compound Name/DescriptionCancer Cell LineIC50/GI50 (µM)Reference
Hypothetical: this compound VariousData Not Available-
8-nitro-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.535[1]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa (cervical cancer)0.50[2]
7-phenyl substituted quinazoline with 3-(4-methylpiperazin-1-yl)propyl)aminobenzyl side chainsMDA-MB-231 (breast cancer)0.52[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineMDA-MB-231 (breast cancer)0.58[2]
2-(3,4-methylenedioxyphenyl)-quinoline derivative (Compound 13)HeLa (cervical cancer)8.3[3]
2-(3,4-methylenedioxyphenyl)-quinoline derivative (Compound 12)PC3 (prostate cancer)31.37[3]
2-(3,4-methylenedioxyphenyl)-quinoline derivative (Compound 11)PC3 (prostate cancer)34.34[3]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Compound 11)NCI-H226 (non-small cell lung cancer)0.94
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Compound 11)MDA-MB-231/ATCC (breast cancer)0.04
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Compound 11)SF-295 (CNS cancer)<0.01
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, oxime (Compound 15a)Mean of 60 cancer cell lines3.02
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, methyloxime (Compound 15b)Mean of 60 cancer cell lines3.89
7-amino-2-(2-pyridinyl)quinoline-5,8-dione (Compound 23)MDA468-NQ16 (breast cancer)Selective cytotoxicity[4]
7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione (Compound 11)MDA468-NQ16 (breast cancer)Selective cytotoxicity[4]
Compound with 2-phenyl-quinoline scaffoldHuman renal (TK-10), melanoma (UACC-62), breast cancer (MCF-7)0.62-7.72[5]

Experimental Protocols

A frequently employed method for assessing the cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Test compound (e.g., this compound analogs)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Hypothetical Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway quinoline Quinoline Derivative caspase8 Caspase-8 Activation quinoline->caspase8 bax Bax (Pro-apoptotic) Upregulation quinoline->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation quinoline->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Phenylquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to living organisms is paramount. This guide provides an objective comparison of the in vitro and in vivo performance of 2-phenylquinoline compounds, a class of molecules with diverse therapeutic promise. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to illuminate the path from benchtop discovery to preclinical validation.

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties. While in vitro studies are essential for initial screening and mechanistic elucidation, in vivo models are indispensable for evaluating efficacy, pharmacokinetics, and safety in a complex biological system. This guide will delve into specific examples from the scientific literature to highlight the correlations, and sometimes discrepancies, between these two critical stages of drug development.

Anticancer Activity: From Cell Lines to Xenografts

2-Phenylquinoline derivatives and their analogs have shown significant promise as anticancer agents. In vitro studies typically assess their cytotoxicity against various cancer cell lines, while in vivo studies evaluate their ability to inhibit tumor growth in animal models.

A notable example involves synthetic analogs of makaluvamines, which contain a pyrrolo[4,3,2-de]quinoline skeleton structurally related to 2-phenylquinolines. One particularly potent compound, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), demonstrated substantial cytotoxicity in vitro across a panel of 14 human cancer cell lines, with half-maximal inhibitory concentration (IC50) values often in the sub-micromolar range.[1] In subsequent in vivo studies using a mouse xenograft model of human breast cancer (MCF-7), FBA-TPQ significantly inhibited tumor growth in a dose-dependent manner.[1] The highest dose led to a tumor growth inhibition of approximately 71.6%.[1]

Interestingly, the molecular changes observed in vitro, such as the activation of p53 and the induction of apoptosis-related proteins, were also confirmed in the xenograft tumors, suggesting a consistent mechanism of action.[1]

Quantitative Comparison of Anticancer Activity
CompoundIn Vitro Assay (Cell Line)In Vitro Result (IC50)In Vivo ModelIn Vivo Outcome
FBA-TPQCytotoxicity (MCF-7 Breast Cancer)0.097 - 2.297 µmol/LMCF-7 Xenograft in Nude Mice~71.6% tumor growth inhibition at 20 mg/kg
[PtCl(8-O-quinoline)(dmso)] (2)Cell Viability (MG-63 Osteosarcoma)4 µMMG-63 Xenograft in MiceDecreased tumor volume, safer than cisplatin
Experimental Protocols: Anticancer Studies

In Vitro Cytotoxicity Assay (MTT Assay):

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the 2-phenylquinoline compound for a specified period (e.g., 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Human Breast Cancer Xenograft Model:

  • Female athymic nude mice are subcutaneously injected with human breast cancer cells (e.g., MCF-7).

  • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives the 2-phenylquinoline compound (e.g., FBA-TPQ) via a specific route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot) to assess protein expression.[1]

Logical Workflow for Anticancer Drug Discovery

anticancer_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies vitro_screening Initial Screening (Cytotoxicity Assays) ic50 Determine IC50 Values vitro_screening->ic50 mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) ic50->mechanism vivo_model Xenograft Model Development mechanism->vivo_model Lead Compound Selection efficacy Efficacy Testing (Tumor Growth Inhibition) vivo_model->efficacy efficacy->mechanism Confirm Mechanism toxicity Toxicity Assessment (Body Weight, Histology) efficacy->toxicity

Caption: Workflow from in vitro screening to in vivo validation for anticancer 2-phenylquinoline compounds.

Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

Certain 2-phenylquinoline derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase-2 (COX-2).

For instance, a series of 2-(4-phenylquinolin-2-yl)phenol derivatives were synthesized and evaluated. In vitro, these compounds showed potent COX-2 enzyme inhibition, with some exhibiting IC50 values in the nanomolar range.[2] One of the most active compounds, 4h, had an IC50 of 0.026 µM for COX-2 inhibition.[2] Their anti-inflammatory potential was further supported by an in vitro human red blood cell (HRBC) membrane stabilization assay, a method used to assess anti-inflammatory activity.[2] In in vivo models, these compounds demonstrated significant analgesic and antipyretic activities in rats, correlating with their in vitro COX-2 inhibition.[2]

Quantitative Comparison of Anti-inflammatory Activity
CompoundIn Vitro AssayIn Vitro Result (IC50)In Vivo ModelIn Vivo Outcome
Compound 4hCOX-2 Enzyme Inhibition0.026 µMBaker's Yeast-induced Pyrexia in RatsSignificant antipyretic activity
Compound 4jCOX-2 Enzyme Inhibition0.102 µMBaker's Yeast-induced Pyrexia in RatsSignificant antipyretic activity throughout the observation period
Compound 4fHRBC Membrane Stabilization0.064 µMNot specified for this compoundPotent in vitro anti-inflammatory activity
Experimental Protocols: Anti-inflammatory Studies

In Vitro COX-2 Inhibition Assay:

  • The assay is typically performed using a purified enzyme (e.g., human recombinant COX-2).

  • The 2-phenylquinoline compound is pre-incubated with the enzyme.

  • The reaction is initiated by adding the substrate, arachidonic acid.

  • The production of prostaglandin E2 (PGE2) is measured, often using an enzyme immunoassay (EIA) kit.

  • The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the COX-2 activity.

In Vivo Carrageenan-Induced Paw Edema Model:

  • A common model for acute inflammation, rats or mice are used.

  • The animals are pre-treated with the 2-phenylquinoline compound or a vehicle control.

  • A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.

  • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

Signaling Pathway: COX-2 in Inflammation

cox2_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 Activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Hydrolyzes prostaglandins Prostaglandins (e.g., PGE2) arachidonic_acid->prostaglandins via COX-2 cox2 COX-2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation phenylquinoline 2-Phenylquinoline Derivatives phenylquinoline->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by 2-phenylquinoline derivatives to reduce inflammation.

Antimicrobial and Antiviral Activity: A Primarily In Vitro Landscape

The investigation of 2-phenylquinoline compounds as antimicrobial and antiviral agents is an active area of research. Numerous studies have reported the in vitro efficacy of these compounds.

For example, various newly synthesized 2-phenylquinoline derivatives have shown good antibacterial activity against Escherichia coli and Staphylococcus aureus, with their potency determined by the minimum inhibitory concentration (MIC).[3][4] Other derivatives have been designed as efflux pump inhibitors (EPIs) in resistant bacteria, effectively restoring the activity of antibiotics like ciprofloxacin in vitro.[5]

In the antiviral realm, 2-phenylquinoline derivatives have emerged as potent inhibitors of SARS-CoV-2 replication in vitro.[6][7][8] A lead compound from a screening assay showed an EC50 value of 6 µM against SARS-CoV-2.[6][7][8] Further synthesized analogs displayed even more potent activity against other human coronaviruses, with EC50 values in the low micromolar to nanomolar range.[6][7][8] The mechanism of action for some of these compounds was identified as the inhibition of the SARS-CoV-2 helicase (nsp13).[6][7][8]

While the in vitro data is compelling, there is a noticeable lack of corresponding in vivo studies for the antimicrobial and antiviral applications of many 2-phenylquinoline compounds in the published literature. This represents a critical gap that needs to be addressed in future research to validate their therapeutic potential.

Quantitative Comparison of Antiviral Activity (In Vitro)
CompoundVirusIn Vitro AssayIn Vitro Result (EC50)Cytotoxicity (CC50)Selectivity Index (SI)
PQQ4O (1a)SARS-CoV-2Virus-induced CPE6 µM18 µM3
Compound 8kHCoV-229EVirus-induced CPE0.2 µM>10 µM>50
Compound 6gSARS-CoV-2 HelicaseEnzymatic AssayPotent ActivityNot specifiedNot applicable
Experimental Protocols: Antiviral and Antimicrobial Studies

In Vitro Antiviral Assay (Cytopathic Effect - CPE):

  • Host cells (e.g., VeroE6 for SARS-CoV-2) are seeded in 96-well plates.

  • Cells are treated with different concentrations of the 2-phenylquinoline compound.

  • The cells are then infected with the virus.

  • After an incubation period, the cytopathic effect (CPE) caused by the virus is observed and quantified, often by measuring cell viability using assays like the MTS assay.[6]

  • The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated to determine the compound's potency and selectivity index (SI = CC50/EC50).[6]

In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

  • A standardized suspension of bacteria is prepared.

  • The 2-phenylquinoline compound is serially diluted in a liquid growth medium in a 96-well plate.

  • The bacterial suspension is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[3]

Conclusion

The journey of a 2-phenylquinoline compound from a promising hit in an in vitro assay to a viable preclinical candidate is a multi-step process that requires rigorous validation. As demonstrated, there are encouraging correlations between the in vitro and in vivo activities of these compounds, particularly in the realm of cancer and inflammation research. The ability of in vitro mechanistic studies to predict in vivo responses, as seen with the FBA-TPQ compound, is a testament to the power of a well-designed drug discovery cascade.

However, it is also clear that a significant portion of the research, especially in the antimicrobial and antiviral fields, remains at the in vitro stage. While these initial studies are crucial for identifying active compounds and their mechanisms, the translation of these findings into in vivo models is the next critical hurdle. This guide underscores the importance of bridging this gap to fully realize the therapeutic potential of the versatile 2-phenylquinoline scaffold. Future research should prioritize conducting well-designed in vivo studies to build upon the wealth of promising in vitro data.

References

Comparative Analysis of Histone Deacetylase (HDAC) Inhibition by Quinoline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various quinoline and quinazoline derivatives as inhibitors of histone deacetylases (HDACs), enzymes that are critical epigenetic regulators and established targets in cancer therapy.[1][2] The dysregulation of HDACs is linked to aberrant gene expression, leading to the progression of various cancers.[1] Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy.[3][4] Quinoline and its fused heterocyclic analog, quinazoline, represent privileged scaffolds in medicinal chemistry, forming the core of many potent HDAC inhibitors.[5][6]

This document summarizes quantitative inhibitory data, details common experimental protocols for inhibitor evaluation, and illustrates the key signaling pathways involved.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected quinoline and quinazoline derivatives against various HDAC isoforms. These values are compared with SAHA (Vorinostat), a well-established, FDA-approved pan-HDAC inhibitor.[1][7]

Table 1: Quinazoline-Based Derivatives Targeting HDAC1 and HDAC6

CompoundTarget HDAC IsoformIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 1 HDAC131SAHA45[7]
HDAC61615
Compound 2 HDAC137SAHA45[7]
HDAC62515
Compound 23 HDAC189SAHAUndetermined[7]
HDAC613

Compounds 1 and 2 demonstrated synergistic and selective inhibition of HDAC1 and HDAC6.[7] Compound 23 also showed high potency against these isoforms.[7]

Table 2: Quinoline-Based Derivatives Targeting Class I HDACs

CompoundTarget HDAC IsoformIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 21g Total HDACs0.050Vorinostat0.137[3]
Compound 4a HDAC80.442Vorinostat7.468[4][8]

Compound 21g, an 8-substituted quinoline-2-carboxamide, exhibited more potent total HDAC inhibitory activity than Vorinostat.[3] Compound 4a, a quinoline-based N-hydroxycinnamamide, showed preferable inhibition for class I HDACs, particularly HDAC8.[4][8]

Table 3: Quinazolin-4(3H)-one Derivatives Targeting HDAC6

CompoundTarget HDAC IsoformIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 5b HDAC6150--[5]
Compound G Total HDACs370--[5]
Compound H HDAC640,000--[5]

A series of novel quinazoline-4-(3H)-one analogues were developed, with compound 5b emerging as the most potent and selective inhibitor of HDAC6 in its class.[5]

Experimental Protocols

The evaluation of novel HDAC inhibitors typically involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro HDAC Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of recombinant HDAC isoforms in the presence of inhibitor compounds.

  • Materials : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8), colorimetric assay kits (e.g., Abcam, EpiGentek), substrate containing an acetylated lysine side chain, developer solution, and a microplate reader.[8][9]

  • Procedure :

    • Prepare serial dilutions of the quinoline derivative compounds and the reference inhibitor (e.g., SAHA).

    • Dispense 25 µL of the HDAC enzyme solution (e.g., 1000 ng/mL) into the wells of a microtiter plate.[1]

    • Add 25 µL of the diluted compounds to the respective wells. Include wells for a positive control (enzyme only) and a negative control (no enzyme).

    • Add the HDAC substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).[8][9]

    • Add the developer solution, which reacts with the deacetylated substrate to produce a chromophore.

    • Measure the absorbance on an ELISA plate reader at the appropriate wavelength (e.g., 405 nm or 600 nm).[8]

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 values by plotting the inhibition percentage against the compound concentration and fitting the data using a nonlinear regression model.[8]

Anti-proliferative Activity Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on various cancer cell lines.

  • Materials : Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, HepG2 liver cancer), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[8]

  • Procedure :

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoline derivatives for a specified duration (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment compared to untreated control cells and determine the IC50 values.

Western Blot Analysis for Target Engagement

This technique is used to measure the downstream effects of HDAC inhibition within cells, such as the hyperacetylation of HDAC substrates like α-tubulin (for HDAC6) or histone H3.[5][7]

  • Materials : Treated cell lysates, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3, anti-α-tubulin, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure :

    • Lyse the cells treated with the HDAC inhibitor to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the acetylated protein of interest. A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the acetylated protein signal indicates successful HDAC inhibition in the cellular context.

Signaling Pathways and Experimental Workflows

The development and mechanism of action of quinoline-based HDAC inhibitors can be visualized through structured diagrams.

G cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_output Outcome A Pharmacophore Modeling & Scaffold Design B Chemical Synthesis of Quinoline Derivatives A->B Design Strategy C In Vitro HDAC Inhibition Assay B->C Screening D Anti-Proliferative (Cytotoxicity) Assay C->D Test Cellular Effect F SAR Analysis & Data Comparison C->F E Western Blot for Target Engagement D->E Confirm Mechanism D->F E->F G Lead Compound Identification F->G

Caption: Experimental workflow for the development of quinoline-based HDAC inhibitors.

HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. Dysregulation of pathways like the PI3K/AKT/mTOR cascade is common in cancer.[7][10]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibitors Inhibitors cluster_effects Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Prolif Cell Proliferation & Survival mTOR->Prolif Promotes HDACi Quinoline-Based HDAC Inhibitor HDACi->AKT Inhibits (via PTEN, etc.) Apop Apoptosis (Cell Death) HDACi->Apop Induces

Caption: Modulation of the PI3K/AKT/mTOR pathway by HDAC inhibitors.

References

Validating the Mechanism of Action of 2-Phenylquinoline-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold has emerged as a versatile pharmacophore, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the mechanisms of action attributed to 2-phenylquinoline-based drugs, offering a resource for researchers validating their therapeutic potential. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the quantitative data on the performance of 2-phenylquinoline derivatives against various targets, benchmarked against established alternative compounds.

Table 1: Inhibition of SARS-CoV-2 nsp13 Helicase

CompoundTargetIC₅₀ (µM)Alternative CompoundAlternative's IC₅₀ (µM)
2-Phenylquinoline (6g)nsp13 Helicase0.42[1]Remdesivir (parent)~1.0 (EC₅₀)[2]
2-Phenylquinoline (7k)nsp13 Helicase1.41[1]--
Other Analoguesnsp13 Helicase>30[1]--

Table 2: Inhibition of Histone Deacetylases (HDACs)

CompoundTarget(s)IC₅₀ (nM)Alternative CompoundAlternative's IC₅₀ (nM)Selectivity
2-Phenylquinoline Derivative (6d)HDAC1, HDAC2, HDAC313.2, 77.2, 8908[3]PanobinostatHDAC1: ~5, HDAC2: ~10, HDAC3: ~7, HDAC6: ~30Pan-HDAC inhibitor[4]
2-Phenylquinoline Derivative (6a)HDAC1, HDAC2, HDAC34.5, 51.4, >10000[3]BelinostatBroad activity against Class I/II HDACsPan-HDAC inhibitor[5]
2-Phenylquinoline Derivative (6f)HDAC1, HDAC2, HDAC3114, 1150, >10000[3]EntinostatHDAC1: ~470, HDAC2: ~1500, HDAC3: ~1600Class I selective[2]

Table 3: Stabilization of G-Quadruplex Structures

CompoundG-Quadruplex TargetΔT₁/₂ (°C)Alternative CompoundAlternative's ΔT₁/₂ (°C)
Bisquinolinium Derivative of NaphthyridineTelomericup to 21[6]BRACO-19~15-20[7]
Bisquinolinium Derivative of Naphthyridinec-MYC Promoter>25[6]PhenDC3~20-25[8]
Bispyridinium Derivative of NaphthyridineTelomericModeratePyridostatin~20-25[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the validation of the mechanisms of action of 2-phenylquinoline-based drugs.

nsp13 Helicase Inhibition Assay (FRET-based)

This protocol is adapted from fluorescence resonance energy transfer (FRET)-based assays for helicase activity.

Objective: To measure the inhibition of SARS-CoV-2 nsp13 helicase unwinding activity.

Materials:

  • Recombinant SARS-CoV-2 nsp13 helicase

  • FRET-labeled DNA or RNA substrate: A double-stranded nucleic acid with a 5' overhang, labeled with a fluorophore (e.g., FAM or Cy3) on one strand and a quencher (e.g., Dabcyl or BHQ) on the complementary strand.[6]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT.

  • ATP solution: 10 mM ATP in assay buffer.

  • Test compounds (2-phenylquinoline derivatives and alternatives) dissolved in DMSO.

  • 96-well or 384-well microplates (black, clear bottom).

  • Fluorescence plate reader.

Procedure:

  • Prepare the reaction mixture in each well of the microplate by adding:

    • Assay Buffer

    • FRET-labeled substrate (final concentration, e.g., 50 nM)

    • nsp13 helicase (final concentration, e.g., 20 nM)

    • Test compound at various concentrations (typically in a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Initiate the unwinding reaction by adding ATP solution to a final concentration of 1 mM.

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 495 nm excitation and 520 nm emission for FAM) every 60 seconds for 30-60 minutes.[9]

  • The unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable nonlinear regression model.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a common method for measuring HDAC inhibition using a fluorogenic substrate.

Objective: To determine the inhibitory activity of 2-phenylquinoline derivatives against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Developer solution: Trypsin and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction and cleave the deacetylated substrate.[10]

  • Test compounds dissolved in DMSO.

  • 96-well microplates (black).

  • Fluorescence plate reader.

Procedure:

  • In the wells of a black microplate, add the Assay Buffer.

  • Add the test compound at various concentrations.

  • Add the recombinant HDAC enzyme to each well (except for no-enzyme controls).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution.[11]

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

G-Quadruplex Stabilization Assay (FRET-Melting)

This protocol describes the use of a FRET-melting assay to assess the stabilization of G-quadruplex structures by small molecules.

Objective: To measure the ability of 2-phenylquinoline derivatives to stabilize G-quadruplex DNA.

Materials:

  • FRET-labeled G-quadruplex-forming oligonucleotide (e.g., F21T for telomeric G-quadruplex, F-Myc-T for c-MYC promoter G-quadruplex), with a fluorophore and a quencher at opposite ends.[10]

  • Assay Buffer: 10 mM Lithium cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl.

  • Test compounds dissolved in DMSO.

  • Real-time PCR instrument with a thermal melting curve analysis function.

Procedure:

  • Prepare a solution of the FRET-labeled oligonucleotide in the assay buffer at a final concentration of, for example, 0.2 µM.

  • Add the test compound to the oligonucleotide solution at a final concentration of, for example, 1 µM.

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Transfer the samples to a 96-well PCR plate.

  • Perform a thermal melting experiment in the real-time PCR instrument. Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min, acquiring fluorescence data at each step.

  • The melting of the G-quadruplex structure leads to an increase in the distance between the fluorophore and quencher, resulting in a change in fluorescence.

  • The melting temperature (T₁/₂) is the temperature at which 50% of the G-quadruplexes are unfolded. This is determined from the first derivative of the melting curve.

  • The stabilization effect of the ligand is quantified by the change in the melting temperature (ΔT₁/₂), calculated as (T₁/₂ with ligand) - (T₁/₂ without ligand).[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

nsp13_inhibition_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagents (nsp13, FRET substrate, Buffer, ATP) mix Mix Reagents and Compounds reagents->mix compounds Test Compounds (2-Phenylquinolines, Alternatives) compounds->mix incubate Incubate mix->incubate add_atp Initiate with ATP incubate->add_atp read_fluorescence Measure Fluorescence (Time-course) add_atp->read_fluorescence velocity Calculate Initial Velocity read_fluorescence->velocity inhibition Determine % Inhibition velocity->inhibition ic50 Calculate IC50 inhibition->ic50 hdac_inhibition_pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptosis drug 2-Phenylquinoline HDAC Inhibitor hdac HDACs (e.g., HDAC1, 2, 3) drug->hdac Inhibition histones Histone Acetylation (Increase) gene_expression Altered Gene Expression histones->gene_expression pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bid) gene_expression->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-XL) gene_expression->anti_apoptotic mitochondria Mitochondrial Dysfunction pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death g_quadruplex_pathway cluster_drug Drug Action cluster_molecular Molecular Interaction cluster_cellular Cellular Consequences drug 2-Phenylquinoline G-Quadruplex Ligand g4 G-Quadruplex Formation drug->g4 Binding stabilization G-Quadruplex Stabilization drug->stabilization Induces promoter c-MYC & BCL2 Promoter Regions promoter->g4 transcription Transcription Repression stabilization->transcription Blocks Transcription Factors protein Decreased c-MYC & BCL2 Protein Levels transcription->protein apoptosis Induction of Apoptosis protein->apoptosis

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the specificity of an antibody is paramount. When developing antibodies against small molecules like 2-phenylquinoline derivatives, a critical aspect to evaluate is cross-reactivity. This guide provides a comparative framework for assessing the cross-reactivity of antibodies raised against this class of compounds, complete with detailed experimental protocols and data interpretation.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to generate the antibody.[1] This occurs when the alternative antigens share similar epitopes (the specific part of an antigen to which an antibody binds).[1][2] While sometimes beneficial, unwanted cross-reactivity can lead to off-target effects, inaccurate assay results, and potential safety concerns in therapeutic applications.[1] Therefore, rigorous testing for cross-reactivity against a panel of related compounds is a crucial step in antibody validation.

Several factors can influence the degree of cross-reactivity, including:

  • Structural Similarity: The more structurally similar a compound is to the target antigen, the higher the likelihood of cross-reactivity.[2]

  • Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally exhibit lower cross-reactivity compared to polyclonal antibodies that can bind to multiple epitopes.

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can affect the binding affinity and specificity of an antibody.[2]

Hypothetical Scenario: Monoclonal Antibody Against 2-Phenylquinoline-4-carboxylic acid

To illustrate the process of assessing cross-reactivity, we will consider a hypothetical monoclonal antibody, mAb-PQCA, raised against 2-phenylquinoline-4-carboxylic acid . Our goal is to determine the extent to which mAb-PQCA binds to other structurally related 2-phenylquinoline derivatives.

Experimental Protocols for Assessing Cross-Reactivity

Two common and powerful techniques for quantifying antibody cross-reactivity are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for determining the specificity of an antibody. In this assay, the sample antigen (the 2-phenylquinoline derivative being tested for cross-reactivity) competes with a labeled or coated antigen for binding to the antibody.

Methodology:

  • Coating: A 96-well microtiter plate is coated with a conjugate of the target antigen (2-phenylquinoline-4-carboxylic acid) and a carrier protein (e.g., BSA). The plate is then incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: The monoclonal antibody (mAb-PQCA) is pre-incubated with varying concentrations of the test compounds (different 2-phenylquinoline derivatives) or the standard (2-phenylquinoline-4-carboxylic acid). This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the antibody to bind to either the coated antigen or the free antigen in the solution.

  • Washing: The plate is washed again to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.

  • Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength. The signal intensity is inversely proportional to the concentration of the free antigen in the sample.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with Antigen-BSA conjugate p2 Wash p1->p2 p3 Block with BSA p2->p3 s2 Add mixture to plate p3->s2 s1 Pre-incubate Antibody with Test Compounds s1->s2 s3 Incubate s2->s3 d1 Wash s3->d1 d2 Add Enzyme-labeled Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction & Read d4->d5 end Calculate IC50 & % Cross-Reactivity d5->end Analyze Data

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures molecular interactions in real-time. It provides quantitative data on binding affinity and kinetics, which can be used to determine cross-reactivity.

Methodology:

  • Chip Preparation and Ligand Immobilization: The target antigen (2-phenylquinoline-4-carboxylic acid) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) through amine coupling.

  • System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).

  • Analyte Injection: The monoclonal antibody (mAb-PQCA) is injected at a constant concentration over the sensor chip surface, allowing it to bind to the immobilized antigen. This establishes a baseline binding response.

  • Cross-Reactivity Assessment: To assess cross-reactivity, the antibody is pre-mixed with different concentrations of the test 2-phenylquinoline derivatives before being injected over the sensor chip.

  • Data Acquisition: The binding of the antibody to the immobilized antigen is monitored in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass of bound molecules. A decrease in the binding signal in the presence of a test compound indicates that the compound is competing for the antibody's binding site.

  • Regeneration: The sensor chip surface is regenerated between samples by injecting a regeneration solution (e.g., glycine-HCl) to remove the bound antibody.

  • Data Analysis: The data is analyzed to determine the binding kinetics (association and dissociation rates) and affinity (KD) for each interaction. The extent of cross-reactivity can be quantified by comparing the binding responses.

SPR_Principle cluster_chip Sensor Chip cluster_flow Flow Channel ligand Immobilized Antigen (2-phenylquinoline derivative) sensor SPR Signal Real-time Binding Curve ligand->sensor Change in Refractive Index sensor2 SPR Signal Lower Binding Curve ligand->sensor2 Altered SPR Signal analyte_free Antibody analyte_free->ligand Binding Event analyte_bound Antibody-Compound Complex analyte_bound->ligand Reduced or No Binding start start->analyte_free Analyte Injection (Antibody alone) start2 start2->analyte_bound Analyte Injection (Antibody + Test Compound)

Data Presentation and Interpretation

The data obtained from these experiments can be summarized to compare the cross-reactivity of the antibody with different 2-phenylquinoline derivatives. For competitive ELISA, the results are typically presented as the half-maximal inhibitory concentration (IC50) and the percent cross-reactivity.

IC50: The concentration of a test compound that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher affinity of the antibody for that compound.

Percent Cross-Reactivity (%CR): Calculated using the following formula:

%CR = (IC50 of Standard / IC50 of Test Compound) x 100

Table 1: Hypothetical Cross-Reactivity of mAb-PQCA with 2-Phenylquinoline Derivatives

Compound IDDerivative StructureModification from StandardIC50 (nM)% Cross-Reactivity
Standard 2-phenylquinoline-4-carboxylic acid-10100%
PQ-1 2-(4-chlorophenyl)quinoline-4-carboxylic acidChloro group on phenyl ring2540%
PQ-2 2-phenylquinolineNo carboxylic acid group>10,000<0.1%
PQ-3 6-methyl-2-phenylquinoline-4-carboxylic acidMethyl group on quinoline ring5020%
PQ-4 2-(naphthalen-2-yl)quinoline-4-carboxylic acidNaphthyl instead of phenyl group5002%

Interpretation:

  • High Cross-Reactivity: A compound with a high %CR (e.g., >50%) is considered to have significant cross-reactivity. In our example, none of the tested analogs show high cross-reactivity.

  • Moderate Cross-Reactivity: PQ-1 and PQ-3 show moderate cross-reactivity, suggesting that modifications to the phenyl and quinoline rings are tolerated to some extent by the antibody's binding site.

  • Low/No Cross-Reactivity: PQ-2 demonstrates that the carboxylic acid group is critical for antibody recognition, as its removal nearly abolishes binding. PQ-4 shows that a bulkier aromatic system significantly reduces binding affinity.

This systematic approach, combining robust experimental methods with clear data analysis, allows researchers to thoroughly characterize the specificity of antibodies raised against 2-phenylquinoline derivatives, ensuring their suitability for downstream applications in research, diagnostics, and therapeutics.

References

A Comparative Benchmarking Study on the Synthesis of 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Strategies

The synthesis of 2-phenylquinoline-7-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds, can be approached through several distinct methodologies. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their respective advantages and disadvantages. The selection of an optimal pathway is contingent upon factors such as precursor availability, desired yield, scalability, and tolerance to various functional groups.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative and qualitative aspects of the benchmarked synthetic methods for this compound.

MethodKey PrecursorsTypical YieldReaction TimeKey ReagentsAdvantagesDisadvantages
Method 1: Suzuki-Miyaura Coupling 7-Bromo-2-phenylquinoline, Bis(pinacolato)diboron, Acetal-protected formylating agentModerate to High12-24 hoursPalladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)High functional group tolerance, well-established and reliable.Multi-step process, potential for catalyst contamination in the final product.
Method 2: Doebner-von Miller Reaction 4-Aminobenzaldehyde, CinnamaldehydeModerate6-12 hoursAcid catalyst (e.g., HCl, H₂SO₄), Oxidizing agent (e.g., nitrobenzene)One-pot synthesis, readily available starting materials.Harsh reaction conditions, potential for side product formation, purification can be challenging.
Method 3: Oxidation of 7-Methyl-2-phenylquinoline 7-Methyl-2-phenylquinolineHigh4-8 hoursOxidizing agent (e.g., SeO₂, KMnO₄, MnO₂)Potentially high-yielding and clean conversion.Requires the synthesis of the specific methyl-substituted precursor, some oxidizing agents are toxic.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling Approach

This method involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halo-substituted 2-phenylquinoline.

Step 1: Synthesis of 7-Bromo-2-phenylquinoline A mixture of 3-bromoaniline (1.0 eq), cinnamaldehyde (1.1 eq), and an oxidizing agent such as nitrobenzene in the presence of a strong acid like hydrochloric acid is heated under reflux for 4-6 hours. The reaction mixture is then cooled, neutralized with a base, and the product is extracted and purified by column chromatography.

Step 2: Borylation of 7-Bromo-2-phenylquinoline 7-Bromo-2-phenylquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%) are dissolved in an anhydrous solvent like dioxane. The mixture is degassed and heated at 80-100 °C for 8-12 hours under an inert atmosphere. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by chromatography to yield 2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Step 3: Suzuki-Miyaura Coupling and Deprotection The resulting boronic ester (1.0 eq) is reacted with a protected formylating agent, such as 1-bromo-4-(dimethoxymethyl)benzene (1.2 eq), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 2.0 eq) in a mixture of toluene and water. The reaction is heated to 90-110 °C for 6-8 hours. Following the coupling reaction, the protecting group is removed by acidic hydrolysis (e.g., with aqueous HCl) to afford this compound. The final product is purified by crystallization or column chromatography.

Method 2: Doebner-von Miller Reaction

This classical method involves the acid-catalyzed cyclization of an α,β-unsaturated aldehyde with an aniline derivative.

A mixture of 4-aminobenzaldehyde (1.0 eq) and cinnamaldehyde (1.1 eq) is heated in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic pentoxide. The reaction is typically maintained at 100-120 °C for 6-12 hours. Upon completion, the reaction mixture is cooled and carefully poured onto ice. The acidic solution is then neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product. The solid is collected by filtration and purified by recrystallization or column chromatography to yield this compound.

Method 3: Oxidation of 7-Methyl-2-phenylquinoline

This approach requires the initial synthesis of 7-methyl-2-phenylquinoline, which can be achieved via a Doebner-von Miller reaction between 4-methylaniline and cinnamaldehyde.

Step 1: Synthesis of 7-Methyl-2-phenylquinoline This precursor is synthesized following a similar procedure to the Doebner-von Miller reaction described in Method 2, using 4-methylaniline as the starting aniline.

Step 2: Oxidation to the Aldehyde 7-Methyl-2-phenylquinoline (1.0 eq) is dissolved in a suitable solvent such as dioxane or acetic acid. An oxidizing agent, for instance, selenium dioxide (1.1-1.5 eq), is added, and the mixture is heated to reflux (around 100-120 °C) for 4-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove selenium residues. The filtrate is then concentrated, and the residue is purified by column chromatography to give this compound.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the primary synthetic strategies, the following diagrams have been generated.

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 3-Bromoaniline 3-Bromoaniline 7-Bromo-2-phenylquinoline 7-Bromo-2-phenylquinoline 3-Bromoaniline->7-Bromo-2-phenylquinoline Doebner-von Miller Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->7-Bromo-2-phenylquinoline Bis(pinacolato)diboron Bis(pinacolato)diboron 2-Phenyl-7-boronic ester 2-Phenyl-7-boronic ester Bis(pinacolato)diboron->2-Phenyl-7-boronic ester Protected Formylating Agent Protected Formylating Agent This compound This compound Protected Formylating Agent->this compound 7-Bromo-2-phenylquinoline->2-Phenyl-7-boronic ester Borylation 2-Phenyl-7-boronic ester->this compound Suzuki Coupling & Deprotection

Figure 1: General workflow for the Suzuki-Miyaura coupling approach.

Doebner_von_Miller_Reaction cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_final Final Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde Acid-catalyzed Cyclization & Oxidation Acid-catalyzed Cyclization & Oxidation 4-Aminobenzaldehyde->Acid-catalyzed Cyclization & Oxidation Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Acid-catalyzed Cyclization & Oxidation This compound This compound Acid-catalyzed Cyclization & Oxidation->this compound

Figure 2: Workflow for the Doebner-von Miller reaction.

Oxidation_Approach cluster_start Starting Material cluster_reaction Oxidation cluster_final Final Product 7-Methyl-2-phenylquinoline 7-Methyl-2-phenylquinoline Oxidizing Agent (e.g., SeO2) Oxidizing Agent (e.g., SeO2) 7-Methyl-2-phenylquinoline->Oxidizing Agent (e.g., SeO2) This compound This compound Oxidizing Agent (e.g., SeO2)->this compound

Figure 3: Workflow for the oxidation of 7-Methyl-2-phenylquinoline.

Comparative Docking Analysis of 2-Phenylquinoline Ligands in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction patterns of 2-phenylquinoline derivatives with key cancer-related protein targets.

In the landscape of modern drug discovery, 2-phenylquinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer properties. Their rigid, planar structure provides an excellent scaffold for molecular recognition by various biological targets. This guide offers a comparative overview of molecular docking studies performed on 2-phenylquinoline ligands and their analogs, providing researchers, scientists, and drug development professionals with a consolidated resource for understanding their potential as targeted therapeutic agents. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this area.

Comparative Binding Affinities of Quinolone Derivatives

The following table summarizes the in-silico binding affinities of various quinoline and quinazoline derivatives against several key protein targets implicated in cancer progression. The data is compiled from multiple independent studies, and it is crucial to consider the methodological differences outlined in the experimental protocols section when comparing these values.

Ligand/CompoundTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Reference
Thiopyrano[2,3-b]quinoline Derivative 1CB1a (2IGR)AutoDock Vina 4-5.3[1]
Thiopyrano[2,3-b]quinoline Derivative 4CB1a (2IGR)AutoDock Vina 4-6.1[1]
Pyrazoline Derivative 3PI3KSchrodinger 2016-7.17[2]
Pyrazoline Derivative 5PI3KSchrodinger 2016-7.85[2]
Quinoline Derivative 4HIV Reverse Transcriptase (4I2P)Glide (Schrodinger)-10.675[3]
Quinoline Derivative 5HIV Reverse Transcriptase (4I2P)Glide (Schrodinger)-10.38[3]
Quinoline Derivative 7HIV Reverse Transcriptase (4I2P)Glide (Schrodinger)-10.23[3]
Quinolin-4(1H)-one Derivative Q2VEGFR-2AutoDock Vina-14.65[4]
Quinolin-4(1H)-one Derivative Q6VEGFR-2AutoDock Vina-11.31[4]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b)EGFR-TKNot SpecifiedNot Reported (IC50 = 1.37 nM)[5]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the comparative data. Below are summaries of the experimental protocols from the referenced literature.

Protocol 1: Docking of Thiopyrano[2,3-b]quinoline Derivatives against CB1a[1]
  • Software: AutoDock Vina 4, Discovery Studio, and Protein-Ligand Interaction Profiler (PLIP).

  • Protein Preparation: The three-dimensional structure of the CB1a protein was obtained from the Protein Data Bank (PDB ID: 2IGR).

  • Ligand Preparation: The 2D structures of the thiopyrano[2,3-b]quinoline derivatives were drawn and converted to 3D structures.

  • Docking Parameters: The grid box was centered on the active site of the protein. The exhaustiveness was set to 8.

  • Analysis: The binding affinity, residual interactions, and hydrogen bonding were analyzed to determine the best-docked conformation.

Protocol 2: Docking of Pyrazoline Derivatives as PI3K Inhibitors[2]
  • Software: Schrodinger 2016.

  • Protein Preparation: The crystal structure of the target protein was prepared using the Protein Preparation Wizard in Maestro.

  • Ligand Preparation: Ligands were prepared using the LigPrep module.

  • Docking Procedure: Molecular docking was performed using the Glide module in extra precision (XP) mode.

  • Analysis: Docking scores and binding interactions of the synthesized compounds were compared with reference drugs AMG-319 and PI-103.

Protocol 3: Docking of Quinoline Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors[3]
  • Software: Glide (Schrodinger).

  • Protein Preparation: The crystal structure of HIV reverse transcriptase (PDB ID: 4I2P) was used.

  • Docking Procedure: Docking was carried out in extra precision (XP) mode.

  • Analysis: Binding energies were calculated in kcal/mol, and ligand-protein interactions were analyzed using the XP Visualizer.

Signaling Pathway and Experimental Workflow

To provide a broader context for the application of 2-phenylquinoline ligands, the following diagrams illustrate a key signaling pathway they are often designed to inhibit and a typical workflow for in-silico molecular docking studies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Ligand 2-Phenylquinoline Ligand Ligand->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-phenylquinoline ligands.

Docking_Workflow Start Start ProteinPrep Protein Preparation (from PDB) Start->ProteinPrep LigandPrep Ligand Preparation (2D to 3D) Start->LigandPrep GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

References

Safety Operating Guide

Proper Disposal of 2-Phenylquinoline-7-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Phenylquinoline-7-carbaldehyde was not located. The following guidance is based on the safety data for structurally similar compounds, including 2-Phenylquinoline, Quinoline-2-carboxaldehyde, and Quinoline-3-carboxaldehyde. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, regional, and national regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards, which are inferred from related chemical structures. These compounds are generally classified as irritants and may have other systemic effects.

Summary of Potential Hazards:

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral)Category 4Harmful if swallowed (for some related compounds).[2]
Skin Sensitization-May cause an allergic skin reaction.[2]
Carcinogenicity/Mutagenicity-Some quinoline derivatives are suspected of causing genetic defects or cancer.[4]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[1]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

II. Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).

  • Waste Collection and Labeling:

    • Solid Waste:

      • Carefully sweep up any solid this compound, avoiding dust formation.[1][5]

      • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

    • Liquid Waste:

      • Collect all liquid waste containing this compound in a designated, leak-proof, and sealable container.

    • Labeling:

      • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the full chemical name and any available hazard information. Disposal must be carried out at an approved waste disposal plant.[1][3]

III. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a suitable container for disposal.[1][6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][6]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Sweep up carefully, avoiding dust. Place in a sealed, compatible container. solid_waste->collect_solid collect_liquid Collect in a sealed, leak-proof, compatible container. liquid_waste->collect_liquid label_waste Label container with: 'Hazardous Waste' 'this compound' and other required information. collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated hazardous waste accumulation area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Waste Disposed of Properly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Phenylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-phenylquinoline-7-carbaldehyde in a laboratory setting. The following procedures are based on best practices for handling chemically similar compounds, such as quinoline and other aromatic aldehydes, to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be required for splash hazards.[1][2][3]Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] This protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][4] A lab coat or a chemical-protective suit should be worn.[1][4]Gloves must be inspected before use and disposed of properly after handling.[1][4] Lab coats should be fully buttoned.[4] For significant exposure risk, a complete suit protecting against chemicals is necessary.[1]
Respiratory Protection Use in a well-ventilated area, such as a fume hood.[1][4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[1][4]For higher-risk scenarios, a full-face respirator with multi-purpose combination respirator cartridges or a supplied-air respirator should be used.[1][4]
Foot Protection Closed-toe, chemical-resistant shoes.[2][6]Shoes should cover the entire foot to prevent exposure from spills.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4]

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1][4][5]

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[1][4][5]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[1][5][7] Do not eat, drink, or smoke in the laboratory.[5][7]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

  • Integrity: Opened containers must be carefully resealed and kept upright to prevent leakage.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to avoid environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[8][9]

  • Disposal Method: Dispose of the substance and its container at an approved hazardous waste disposal plant.[7][8] Do not let the product enter drains.[1][4]

  • Contaminated Materials: Soak up spills with inert absorbent material and dispose of as hazardous waste in suitable, closed containers.[1][4] Dispose of contaminated gloves and other PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1][4]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill:

    • Evacuate personnel from the immediate area.[1][4]

    • Ensure adequate ventilation.[1][4]

    • Wear appropriate PPE, including respiratory protection.[1][4]

    • Prevent further leakage or spillage if it is safe to do so.[1][4]

    • Contain the spill using an inert absorbent material (e.g., sand, earth).[1][4]

    • Collect the spilled material and place it in a suitable, closed container for disposal as hazardous waste.[1][4]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][7]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Risks B Select & Inspect PPE A->B C Handle in Fume Hood B->C D Weigh & Transfer C->D E Store in Tightly Sealed Container D->E G Segregate Waste D->G After Use F Store in Cool, Dry, Ventilated Area E->F H Label Hazardous Waste G->H I Dispose via Approved Vendor H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinoline-7-carbaldehyde
Reactant of Route 2
2-Phenylquinoline-7-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.